2-(2,4-Dimethylphenoxy)acetohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-9(8(2)5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINZSDUBCPSOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257016 | |
| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72293-69-7 | |
| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Dimethylphenoxy)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-Dimethylphenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This document details a reliable two-step synthetic pathway, beginning with the synthesis of an ester intermediate, ethyl 2-(2,4-dimethylphenoxy)acetate, followed by its hydrazinolysis. We offer field-proven insights into the rationale behind experimental choices, a complete, self-validating protocol, and a thorough guide to the analytical techniques required for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Scientific Rationale
The hydrazide functional group (-CONHNH₂) is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile synthon for the creation of various heterocyclic compounds and hydrazone derivatives.[1][3] These resulting molecules have demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][4]
The title compound, this compound, incorporates a phenoxyacetic acid moiety, a structure known to be present in various biologically active molecules. The synthesis of this specific acetohydrazide provides a crucial building block for generating extensive libraries of novel chemical entities through condensation reactions with various aldehydes and ketones.[3][4]
The objective of this whitepaper is to present a robust and reproducible methodology for the synthesis of this compound. We will elucidate the chemical principles underpinning the synthetic strategy and provide detailed protocols for both synthesis and characterization, ensuring scientific integrity and enabling researchers to confidently replicate and build upon these findings.
Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. This strategy ensures high yields and purity by first creating a stable ester intermediate, which is then converted to the target hydrazide.
-
Step 1: Williamson Ether Synthesis to form Ethyl 2-(2,4-Dimethylphenoxy)acetate.
-
Step 2: Hydrazinolysis of the ester to yield the final this compound.
Step 1: Synthesis of Ethyl 2-(2,4-Dimethylphenoxy)acetate
This initial step involves the alkylation of 2,4-dimethylphenol with ethyl chloroacetate.[5]
Reaction: (CH₃)₂C₆H₃OH + ClCH₂COOC₂H₅ --(K₂CO₃, DMF)--> (CH₃)₂C₆H₃OCH₂COOC₂H₅ + KCl + KHCO₃
Mechanistic Rationale: This reaction is a classic Williamson ether synthesis. 2,4-Dimethylphenol, a weak acid, is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic 2,4-dimethylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate and displacing the chloride ion in an Sₙ2 reaction to form the desired ether linkage.
-
Choice of Base (K₂CO₃): Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the ester functional group in the reactant and product.
-
Choice of Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the Sₙ2 reaction.[5] It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and reactive, thereby increasing the reaction rate.
Step 2: Synthesis of this compound
The second step is the conversion of the synthesized ester to the target acetohydrazide via hydrazinolysis.[6]
Reaction: (CH₃)₂C₆H₃OCH₂COOC₂H₅ + NH₂NH₂·H₂O --(Ethanol, Reflux)--> (CH₃)₂C₆H₃OCH₂CONHNH₂ + C₂H₅OH + H₂O
Mechanistic Rationale: This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile due to the alpha effect. It attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating the ethoxide ion (C₂H₅O⁻) as a leaving group, which is subsequently protonated by the solvent to form ethanol.[7]
-
Choice of Nucleophile (Hydrazine Hydrate): Hydrazine hydrate is the standard reagent for converting esters to hydrazides due to its high nucleophilicity and commercial availability.[8] An excess is often used to drive the reaction to completion.
-
Choice of Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing, which provides the necessary thermal energy to overcome the reaction's activation energy.[8][9] The product is often less soluble in cold ethanol, which facilitates its isolation and purification by crystallization.
Experimental Workflow and Protocols
The following diagram and protocols provide a step-by-step guide for the synthesis and characterization of the title compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Detailed Protocol: Synthesis of Ethyl 2-(2,4-Dimethylphenoxy)acetate (Intermediate)
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylphenol (1.22 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).
-
Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF).
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.23 g, 1.1 mL, 0.01 mol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Monitoring by TLC is crucial to determine the point of complete consumption of the starting phenol, preventing unnecessary heating that could lead to side products.
-
-
Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A crude product may precipitate or form an oily layer.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, typically as a pale yellow oil or low-melting solid.[5] The product can be used in the next step without further purification if TLC shows high purity.
Detailed Protocol: Synthesis of this compound (Final Product)
-
Reagent Setup: Dissolve the crude ethyl 2-(2,4-dimethylphenoxy)acetate (0.01 mol) in 60 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (99%, 1.0 g, 1.0 mL, 0.02 mol) to the solution.[6]
-
Scientist's Note: A 2:1 molar ratio of hydrazine to ester is used to ensure the reaction goes to completion and to minimize the formation of di-acylated hydrazine byproducts.
-
-
Reaction: Heat the mixture to reflux and maintain for 5-7 hours. The formation of a solid precipitate may be observed during this time.[9]
-
Isolation: After the reflux period, reduce the volume of the solvent by about half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Filtration: Collect the resulting white crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.[6]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically in the range of 70-85% after recrystallization.
-
Melting Point: A sharp melting point indicates high purity. For a similar compound, 2-(4-methylphenoxy)acetohydrazide, the melting point is reported as 138-140°C (411-413K), suggesting the title compound will have a distinct and reproducible melting point.[6]
Spectroscopic Analysis
The following data represent expected values based on the compound's structure and data from analogous molecules.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr, cm⁻¹):
-
3300-3400: Two distinct peaks for N-H stretching of the -NH₂ group.
-
~3200: N-H stretching of the secondary amide (-CONH-).
-
~1650: Strong C=O stretching (Amide I band).
-
~1540: N-H bending (Amide II band).
-
~1240 & ~1050: C-O-C asymmetric and symmetric stretching of the aryl ether.
-
-
¹H-NMR Spectroscopy (500 MHz, DMSO-d₆, δ ppm):
-
~9.1 (s, 1H): -CONH - proton.
-
~7.0 (s, 1H), ~6.9 (d, 1H), ~6.7 (d, 1H): Aromatic protons of the dimethylphenyl ring.
-
~4.5 (s, 2H): -OCH₂ CO- protons.
-
~4.3 (s, 2H): -NHNH₂ protons (broad, D₂O exchangeable).
-
~2.2 (s, 3H) & ~2.1 (s, 3H): Two singlets for the two aromatic -CH₃ groups.
-
-
¹³C-NMR Spectroscopy (125 MHz, DMSO-d₆, δ ppm):
-
~168.0: Carbonyl carbon (C =O).
-
~154.0, ~130.0, ~128.0, ~126.0, ~125.0, ~112.0: Aromatic carbons.
-
~67.0: Methylene carbon (-OC H₂-).
-
~20.0 & ~16.0: Methyl carbons (-C H₃).
-
-
Mass Spectrometry (EI-MS):
-
Expected Molecular Ion (M⁺): C₁₀H₁₄N₂O₂ has a molecular weight of 194.23 g/mol . The mass spectrum should show a peak at m/z = 194.
-
Summary of Characterization Data
| Parameter | Expected Result |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White Crystalline Solid |
| Yield | 70-85% |
| Melting Point | Sharp, distinct range (to be determined experimentally) |
| FT-IR (C=O) | ~1650 cm⁻¹ |
| ¹H-NMR (-CONH-) | ~9.1 ppm (singlet) |
| Mass Spec (M⁺) | m/z = 194 |
Potential Applications and Future Directions
This compound is not merely a synthetic endpoint but a valuable starting material for further chemical exploration.
-
Synthon for Hydrazone Synthesis: The primary application of this compound is its reaction with a diverse range of aromatic and heterocyclic aldehydes or ketones. This condensation reaction readily forms hydrazone derivatives, which are a class of compounds renowned for their significant biological activities.[3][10]
-
Drug Discovery Lead Generation: The resulting library of hydrazones can be subjected to high-throughput screening to identify lead compounds for various therapeutic targets. The hydrazone scaffold is known to exhibit potent antimicrobial (antibacterial and antifungal), anti-inflammatory, and anticancer properties.[2][10] By modifying the aldehyde or ketone reactant, researchers can systematically tune the steric and electronic properties of the final molecule to optimize its activity and selectivity.
Future work should focus on synthesizing a series of novel hydrazones from this compound and evaluating their biological efficacy against panels of clinically relevant bacterial strains, fungal pathogens, and cancer cell lines.
Conclusion
This technical guide has outlined a reliable and well-rationalized two-step synthesis for this compound. The detailed experimental protocols and characterization data provide a self-validating framework for researchers to produce this compound with high purity and yield. The established importance of the hydrazide scaffold in medicinal chemistry positions the title compound as a valuable and strategic intermediate for the development of new and effective therapeutic agents.
References
-
Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. [Link]
-
Quah, C. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3211. [Link]
- Google Patents. (2014). Preparation method of 2, 4-dimethoxyacetophenone. CN103570518A.
-
Berezina, G. R., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molbank, 2023(3), M1706. [Link]
-
Pharmacophore. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Pharmacophore, 15(4), 61-69. [Link]
-
ResearchGate. (n.d.). Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3). [Link]
-
Sci-Hub. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E Structure Reports Online. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]
-
Yousaf, M., et al. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review, 4(1), 46-58. [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. National Center for Biotechnology Information. [Link]
- Google Patents. (2010).
-
El-Agrody, A. M., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5871–5881. [Link]
-
IUCr Journals. (2009). Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate. [Link]
-
Filo. (2022). Ethyl acetate reacts with hydrazine to give. [Link]
-
Jumina, J., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemistry, 23(4), 1083-1092. [Link]
-
Al-Bayati, R. I. H., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(9), 4165-4171. [Link]
-
ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. [Link]
-
El-Saghier, A. M. M., et al. (2012). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Journal of the Serbian Chemical Society, 77(4), 443-454. [Link]
-
ResearchGate. (2025). Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones. [Link]
-
Asiri, A. M., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5022. [Link]
- Google Patents. (2015).
-
Indonesian Journal of Chemistry. (2023). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]
- Google Patents. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. WO2001044151A1.
-
Journal of Heterocyclic Chemistry. (2020). Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 3. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]
- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-(2,4-Dimethylphenoxy)acetohydrazide is a member of the phenoxyacetohydrazide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application. The information presented herein is a synthesis of experimentally determined data and well-established principles of physical organic chemistry, designed to empower informed decision-making in a laboratory setting.
Chemical Identity and Structure
The unique arrangement of a dimethylphenoxy group linked to an acetohydrazide moiety imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₄N₂O₂[1]
-
Molecular Weight: 194.23 g/mol [2]
-
CAS Number: Not explicitly found, though derivatives are well-documented.
-
SMILES: Cc1ccc(c(C)c1)OCC(NN)=O[2]
Sources
2-(2,4-Dimethylphenoxy)acetohydrazide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dimethylphenoxy)acetohydrazide is a member of the phenoxy-acetohydrazide class of organic compounds. This family of molecules is a subject of significant interest in medicinal chemistry due to the versatile biological activities exhibited by its derivatives, which include potential antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The core structure, featuring a phenoxy ring linked to an acetohydrazide moiety, serves as a valuable scaffold for the synthesis of a wide array of heterocyclic compounds and other complex molecules[5]. This guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, a detailed synthesis protocol, and its potential applications in research and drug development.
Part 1: Chemical Identity and Molecular Structure
CAS Number and Molecular Formula
-
CAS Number: While a dedicated CAS registry number for this compound is not widely indexed in major public databases, it is identified in commercial chemical catalogs. For instance, it is assigned the compound ID 1073-0033 by Chemdiv.
-
Molecular Formula: C10H14N2O2[6]
Molecular Structure
The molecular structure of this compound consists of a 2,4-dimethylphenyl group linked via an ether bond to an acetyl group, which is in turn attached to a hydrazide functional group.
Molecular Structure Diagram:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [6] |
| Molecular Formula | C10H14N2O2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Polar Surface Area | 56.516 Ų | [6] |
| logP | 1.1489 | [6] |
| logD | 1.1489 | [6] |
| logSw | -1.8027 | [6] |
| SMILES | Cc1ccc(c(C)c1)OCC(NN)=O | [6] |
| InChI Key | Not explicitly available in search results |
Part 2: Synthesis Protocol
The synthesis of this compound can be achieved through a reliable two-step process, adapted from established methods for preparing analogous phenoxy-acetohydrazides. This involves the initial synthesis of an ester intermediate, followed by hydrazinolysis[3][5].
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate
-
Reaction Setup: To a solution of 2,4-dimethylphenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (1.5 eq) as a base.
-
Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(2,4-dimethylphenoxy)acetate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized ethyl 2-(2,4-dimethylphenoxy)acetate (1.0 eq) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (80% solution, 3.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours. The formation of a solid precipitate may be observed.
-
Work-up: Cool the reaction mixture in an ice bath to facilitate complete precipitation. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.
Part 3: Potential Applications and Research Directions
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of phenoxy-acetohydrazides and their derivatives have shown significant promise in several therapeutic areas.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities. The core scaffold of this compound makes it a promising candidate for the development of novel antibacterial and antifungal agents.
Anti-inflammatory and Anticancer Potential
Several studies on analogous compounds have highlighted their potential as anti-inflammatory and anticancer agents[1][3]. The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways involved in inflammation and cell proliferation. Further investigation into the biological effects of this compound is warranted.
Precursor for Heterocyclic Synthesis
The reactive hydrazide moiety makes this compound a valuable starting material for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles[5]. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals.
Part 4: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a molecule of interest for researchers in medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of related compounds make it an attractive scaffold for the development of novel therapeutic agents and a versatile building block for the synthesis of complex heterocyclic systems. Further research into its biological properties is encouraged to fully elucidate its potential.
References
Sources
- 1. evitachem.com [evitachem.com]
- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. 352332-54-8 CAS MSDS (N'-(2,4-dimethoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. 2-(4,5-DIMETHOXY-2-NITROPHENYL)ACETOHYDRAZIDE | 16392-68-0 [m.chemicalbook.com]
- 12. 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-(2,4-Dimethoxyphenoxy)ethylhydrazine | C10H16N2O3 | CID 3053305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. [PDF] 2-(4-Methoxyphenoxy)acetohydrazide | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide on the Biological Activities of 2-(2,4-Dimethylphenoxy)acetohydrazide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hydrazide-hydrazone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This guide focuses on a specific, promising subclass: derivatives of 2-(2,4-Dimethylphenoxy)acetohydrazide. These molecules, synthesized through a straightforward and adaptable pathway, have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents. This document provides an in-depth exploration of their synthesis, a detailed analysis of their multifaceted biological activities, insights into their structure-activity relationships (SAR), and robust, field-proven experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and optimize this versatile chemical class for therapeutic applications.
The this compound Scaffold: A Primer
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of modern drug discovery, valued for their synthetic accessibility and diverse pharmacological profiles.[1] The core structure of this compound serves as an excellent starting point for creating extensive libraries of derivatives. The phenoxyacetic acid moiety provides a stable backbone, while the terminal hydrazide group (-CONHNH2) offers a reactive site for condensation with a wide variety of aldehydes and ketones. This modularity allows for the systematic modification of the molecule's steric and electronic properties, enabling the fine-tuning of its biological activity against various targets.
Synthesis Strategy: From Precursor to Bioactive Derivative
The synthesis of this compound derivatives is typically achieved through a reliable, multi-step process. The rationale behind this pathway is to first construct the core hydrazide and then diversify it by introducing various aromatic or heterocyclic moieties.
General Synthesis Workflow
The process begins with the etherification of 2,4-dimethylphenol, followed by hydrazinolysis to form the key acetohydrazide intermediate, which is then condensed with an appropriate aldehyde to yield the final hydrazone derivative.
Caption: General three-step synthesis pathway for target derivatives.
Detailed Experimental Protocol: Synthesis
This protocol outlines the synthesis of the core intermediate (3) and its subsequent conversion into target derivatives (5a-d).[2]
Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate (Intermediate)
-
To a solution of 2,4-dimethylphenol in dry acetone, add an equimolar amount of anhydrous potassium carbonate (K₂CO₃). The K₂CO₃ acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
-
Add ethyl chloroacetate dropwise to the mixture.
-
Reflux the reaction mixture for 12-15 hours with constant stirring. Refluxing provides the necessary thermal energy to overcome the activation energy of the Sₙ2 reaction.
-
After cooling, filter off the inorganic salts and remove the solvent (acetone) under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be used directly in the next step or purified by distillation.
Step 2: Synthesis of this compound (3) [2]
-
Dissolve the ethyl 2-(2,4-dimethylphenoxy)acetate from the previous step in ethanol.
-
Add an excess of 80% hydrazine hydrate (NH₂NH₂·H₂O). A molar excess of hydrazine hydrate drives the nucleophilic acyl substitution reaction towards completion.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent and cool the mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water to remove excess hydrazine hydrate, and recrystallize from ethanol to obtain pure this compound.
Step 3: Synthesis of N'-Substituted Benzylidene-2-(2,4-dimethylphenoxy)acetohydrazides (5a-d) [2]
-
Dissolve the acetohydrazide (3) in methanol.
-
Add an equimolar amount of the desired substituted phenyl/aryl carboxaldehyde (e.g., 4a-d).
-
Add a few drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The precipitated product is collected by filtration, washed with methanol, and dried. Purity can be confirmed by melting point determination and spectroscopic analysis (FT-IR, ¹H-NMR).
Spectrum of Biological Activities
Derivatives of this scaffold have been investigated for a range of therapeutic applications. The specific biological activity is highly dependent on the nature of the substituents introduced during the final condensation step.
Antimicrobial Activity
Hydrazide-hydrazone compounds are widely recognized for their antimicrobial properties, which is critical in the face of rising antibiotic resistance.[3] Derivatives of this compound have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3] The core azomethine group is considered essential for this activity.[2]
| Compound Class | Target Organisms | Observed Activity | Reference Drug | Citation |
| Substituted Acetohydrazides | S. pyogens, S. aureus (Gram+) | Moderate to Good | Chloramphenicol | [3] |
| E. coli, P. aeruginosa (Gram-) | Moderate to Good | Chloramphenicol | [3] | |
| Hydrazone Schiff Bases | Various Bacteria | Broad Spectrum | - | [2] |
Detailed Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
This method provides a qualitative and semi-quantitative assessment of antibacterial activity.
-
Preparation of Media: Prepare Mueller-Hinton Agar, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a fresh inoculum of the test bacterial strains (e.g., S. aureus, E. coli) by suspending colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Seeding: Uniformly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.
-
Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Chloramphenicol) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.
Antifungal Activity
The antifungal potential of this class appears to be highly specific. While some studies on similar acetohydrazides report weak activity against common fungal strains like Aspergillus niger and Candida albicans[3], other related diacylhydrazine structures have demonstrated excellent efficacy against various plant pathogenic fungi.[4][5] This discrepancy underscores the critical role of specific substitutions in determining the antifungal spectrum. For instance, certain N,N′-diacylhydrazines containing a dichlorophenoxy moiety showed significant activity against Colletotrichum orbiculare and Corynespora cassiicola.[4]
Anti-inflammatory Activity
A significant driver for research into phenoxy acetohydrazide derivatives is the search for novel anti-inflammatory agents with improved safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[6][7] Many NSAIDs are associated with gastrointestinal toxicity, often attributed to their free carboxylic acid group.[6] By modifying this group into a hydrazide-hydrazone, it is possible to develop potent anti-inflammatory compounds with potentially reduced side effects. The carrageenan-induced rat paw edema assay is the standard preclinical model for evaluating this activity.[6][8] Studies show that certain derivatives can produce a significant reduction in inflammation, with efficacy comparable to the standard drug diclofenac.[6][8]
| Compound | % Reduction in Inflammation (Time) | Reference Drug | Citation |
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32-58% | Diclofenac (35-74%) | [6] |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 37.29% | Diclofenac (38.85%) | [8] |
Anticancer Activity
The phenoxy acetamide and acetohydrazide framework has also been explored for its anticancer potential.[9] Certain derivatives have exhibited cytotoxicity against human cancer cell lines, including breast cancer (MCF-7).[9] The proposed mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells, potentially mediated by increased oxidative stress.[10]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of these derivatives is not inherent to the core scaffold alone but is profoundly influenced by the nature and position of substituents on the aryl ring introduced from the aldehyde.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 4. Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
A Technical Guide to the Therapeutic Potential of Phenoxyacetohydrazide Compounds
Executive Summary: The phenoxyacetohydrazide scaffold represents a versatile and highly promising class of compounds in modern medicinal chemistry. Originating from the convergence of phenoxyacetic acid and hydrazide chemistry, this structural motif has demonstrated a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and significant therapeutic applications of phenoxyacetohydrazide derivatives. We will delve into their roles as potent dual anti-inflammatory/anti-angiogenic agents, effective anticonvulsants, and emerging candidates for antimicrobial and anticancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a review of the field but also detailed, field-proven experimental protocols and the causal reasoning behind their design.
The Phenoxyacetohydrazide Scaffold: A Privileged Structure
The therapeutic promise of phenoxyacetohydrazide derivatives stems from their unique combination of pharmacophoric features. The core structure consists of a phenyl ring linked via an ether oxygen to an acetyl group, which is in turn connected to a hydrazide moiety (-C(=O)NHNH2).
-
The Phenoxy Ring: This aromatic ring serves as a versatile anchor that can be readily substituted. Modifications here are crucial for modulating lipophilicity, pharmacokinetic profiles, and receptor affinity, allowing for fine-tuning of the compound's biological activity.[2]
-
The Hydrazide Group: This functional group is a known pharmacophore and a critical component for biological activity.[1] It acts as a hydrogen bond donor and can coordinate with metal ions, which is thought to contribute to its antimicrobial properties.[3]
-
The Amide Linkage: The amide oxygen within the scaffold is speculated to form key hydrogen bonding interactions with amino acid residues, such as arginine, within the active sites of enzymes like cyclooxygenase (COX), facilitating binding and inhibition.[2][4][5]
This molecular architecture allows for a "molecular hybridization" strategy, where different bioactive moieties can be attached to create novel hybrids with enhanced or multi-target therapeutic effects.[4][5]
General Synthesis Pathway
The synthesis of phenoxyacetohydrazide derivatives is typically a robust and straightforward two-step process, lending itself to the efficient generation of compound libraries for screening.[1][3]
Step 1: Esterification. The process begins with the synthesis of a phenoxyacetic acid ethyl ester derivative. This is achieved via a nucleophilic substitution reaction where a substituted phenol reacts with an appropriate ester (e.g., ethyl chloroacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dry acetone. The reaction mixture is refluxed for 8-10 hours.[4][5] The K₂CO₃ acts as a proton scavenger, facilitating the deprotonation of the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ester. Refluxing provides the necessary activation energy to drive the reaction to completion.
Step 2: Hydrazinolysis. The resulting ester intermediate is then converted to the final phenoxyacetohydrazide compound. This is accomplished by reacting the ester with hydrazine hydrate in an alcohol solvent, typically ethanol.[4][5] The reaction is stirred at room temperature for several hours. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide product, which often precipitates out of the solution upon standing.[4][5]
General Synthesis Workflow
Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.
Detailed Experimental Protocol: Synthesis of Phenoxyacetohydrazide
This protocol is a generalized procedure based on established methodologies.[4][5]
Step 1: Synthesis of (4-Chloro-phenoxy)-acetic acid ethyl ester
-
To a solution of 4-chlorophenol (0.05 mol) in 40 mL of dry acetone, add anhydrous potassium carbonate (0.075 mol).
-
Add ethyl chloroacetate (0.075 mol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the acetone by distillation under reduced pressure.
-
Triturate the residual mass with cold water to remove the remaining potassium carbonate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester derivative.
Step 2: Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide (4a)
-
Dissolve the ester derivative (0.03 mol) from Step 1 in 20 mL of ethanol.
-
Add hydrazine hydrate (0.045 mol) to the solution.
-
Stir the reaction mixture at room temperature for approximately 7 hours. Again, monitor reaction progress by TLC.
-
Allow the mixture to stand overnight. A white precipitate should form.
-
Separate the precipitate by filtration, wash with cold ethanol, and dry.
-
Recrystallize the final product from ethanol to obtain pure (4-Chloro-phenoxy)-acetic acid hydrazide.[4][5]
-
Characterize the final compound using FTIR, NMR, and mass spectrometry to confirm its structure. For compound 4a, expected data includes: Yield 89%; mp 116−118 °C; LC–MS m/z 201 [M]⁺, 203 [M + 2].[4][5]
Key Therapeutic Applications & Mechanisms
Phenoxyacetohydrazides have been investigated for a wide array of therapeutic uses, with particularly strong evidence in the fields of inflammation, angiogenesis, and neurology.
Dual Anti-inflammatory and Anti-angiogenic Activity
Chronic inflammation and pathological angiogenesis are intertwined processes central to many diseases, including cancer and rheumatoid arthritis. Certain phenoxyacetohydrazide derivatives have emerged as promising dual-action agents that can target both pathways simultaneously.[4][6][7]
Mechanism of Action: The primary mechanism for this dual activity is the inhibition of key signaling molecules. In silico molecular docking studies have shown that these compounds can exhibit strong binding affinities towards cyclooxygenase enzymes (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[2][4][5] Inhibition of COX enzymes blocks the production of prostaglandins, which are key mediators of inflammation.[3] Simultaneously, inhibiting VEGF disrupts the signaling cascade that leads to the formation of new blood vessels (angiogenesis), a process critical for tumor growth and inflammatory tissue proliferation.[3][4]
Caption: Inhibition of COX and VEGF pathways by phenoxyacetohydrazide derivatives.
Case Study: Compound 6e A novel morpholine-substituted phenoxyacetohydrazide, designated compound 6e, has shown exceptional promise.[4][6] Molecular docking predicted strong binding to VEGF, COX-1, and COX-2.[2][5] This was validated through a series of in vitro and in vivo assays.
| Target/Assay | Result (Compound 6e) | Reference |
| VEGF Docking Score | -13.1622 kcal/mol | [4][5] |
| COX-1 Docking Score | -12.5301 kcal/mol | [4][5] |
| COX-2 Docking Score | -12.6705 kcal/mol | [4][5] |
| HRBC Assay (IC₅₀) | 155 µg/mL | [4][5][6] |
| CAM Assay | Dose-dependent inhibition of VEGF-induced angiogenesis | [4][6] |
| Carrageenan Paw Edema | Effective reduction of edema and neutrophil infiltration | [6][7] |
Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay This in vitro assay is a reliable method to assess anti-inflammatory activity. The principle is that NSAIDs can protect the erythrocyte membrane from lysis induced by hypotonic solutions, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions.[5]
-
Preparation of HRBC Suspension:
-
Collect fresh human blood from healthy volunteers (who have not taken NSAIDs for at least 14 days) into tubes containing Alsever's solution (an anticoagulant).[5]
-
Centrifuge the blood at 3000 rpm and wash the resulting packed cells with isotonic saline (0.9% w/v NaCl).
-
Prepare a 10% v/v cell suspension in isotonic saline.[5]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the 10% HRBC suspension.
-
Add 1 mL of the test compound solution (e.g., compound 6e at various concentrations). For the control, add 1 mL of distilled water.
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Inhibition of Hemolysis = 100 - [ (Absorbance of Test / Absorbance of Control) x 100 ]
-
Determine the IC₅₀ value, which is the concentration of the compound required to achieve 50% membrane stabilization.
-
Anticonvulsant Properties
Several phenoxyacetic acid and hydrazone derivatives have demonstrated potent anticonvulsant activity, positioning them as promising candidates for novel antiepileptic drugs.[8][9]
Mechanism of Action: The anticonvulsant effects appear to be multifactorial, moving beyond simple channel modulation. Evidence suggests a strong neuroprotective mechanism involving the mitigation of oxidative stress and neuroinflammation, which are increasingly recognized as key drivers of epileptogenesis.[8][9] Potent derivatives have been shown to significantly reduce hippocampal levels of malondialdehyde (a marker of lipid peroxidation) and nitric oxide.[8][9] Furthermore, they can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6, attenuate excitotoxic glutamate accumulation, and downregulate markers of glial activation (GFAP and Iba-1).[8][9]
Caption: Proposed neuroprotective mechanisms of anticonvulsant phenoxyacetohydrazides.
Case Study: Compound 7b In a study evaluating a series of phenoxyacetic acid derivatives, compound 7b was identified as a lead candidate.[8] It outperformed the reference drug valproic acid in preclinical seizure models.
| Assay/Model | Result (Compound 7b) | Reference |
| PTZ-Induced Seizure | 100% seizure protection, 0% mortality | [8] |
| Pilocarpine Model | 188.6% delay in seizure onset, 100% survival | [8][9] |
| TNF-α Suppression | 56.9% reduction | [8][9] |
| IL-6 Suppression | 63.0% reduction | [8][9] |
| Glutamate Reduction | 61.5% reduction | [8][9] |
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model This is a standard chemoconvulsant model used for the initial screening of potential antiepileptic drugs. PTZ is a GABA-A receptor antagonist that induces acute seizures.
-
Animal Preparation:
-
Use adult mice or rats, acclimatized to the laboratory environment.
-
Divide animals into groups: a vehicle control group, a positive control group (e.g., valproic acid), and test groups for different doses of the phenoxyacetohydrazide compound.
-
-
Drug Administration:
-
Administer the test compound (e.g., compound 7b) or control substance via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each animal in an individual observation cage.
-
Observe continuously for 30 minutes, recording the latency to the first seizure (myoclonic jerk) and the onset of generalized tonic-clonic seizures.
-
Record the presence or absence of mortality within 24 hours.
-
-
Data Analysis:
-
Analyze the data for significant delays in seizure onset or complete protection from seizures compared to the vehicle control group. The percentage of protection is a key endpoint.
-
Antimicrobial and Anticancer Potential
The phenoxyacetohydrazide scaffold has also been explored for its antimicrobial and anticancer activities.[3][5] The mechanism for anticancer effects may involve the induction of apoptosis through the disruption of cellular signaling pathways.[3] The antimicrobial activity might be enhanced by the ability of the hydrazone derivatives to form metal complexes, which can interfere with microbial cell membranes or inhibit essential enzymes.[3]
Protocol: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
-
Preparation:
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Add the bacterial suspension to each well containing the diluted compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[3]
-
A viability indicator like resazurin can be added to aid in visualization.
-
Conclusion and Future Directions
The phenoxyacetohydrazide scaffold is a validated platform for the development of multi-functional therapeutic agents. The ease of synthesis and the ability to systematically modify the core structure allow for the creation of targeted therapies. The success of compounds like 6e and 7b in preclinical models for inflammation and epilepsy, respectively, underscores the immense potential of this chemical class.[4][8]
Future research should focus on:
-
Optimizing Lead Compounds: Further structure-activity relationship (SAR) studies to improve potency and reduce off-target effects.
-
Elucidating Detailed Mechanisms: Moving beyond enzyme inhibition to understand the downstream effects on complex signaling networks.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to advance lead candidates toward clinical trials.
-
Exploring New Applications: Investigating the efficacy of these compounds against other diseases where inflammation, angiogenesis, and neuronal excitability play a role, such as neurodegenerative disorders and metabolic diseases.
By leveraging the inherent versatility of the phenoxyacetohydrazide core, the scientific community is well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.
References
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]
-
ResearchGate. (2025). Synthesis of novel phenoxyacetohydrazide derivatives (6e-h). ResearchGate. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]
-
Siddiqui, N., et al. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. PubMed. [Link]
-
Kumar, A., et al. (2022). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Horizon Research Publishing. [Link]
-
Asif, M. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Mohammed, Y. H. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
-
Mohammed, Y. H. I., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
-
Mohammed, Y. H. I., et al. (2025). Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]
-
Kumar, N., & Singh, N. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Der Pharmacia Lettre. [Link]
-
Mohammed, Y. H. I., et al. (2025). Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]
-
Salihu, H., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. jocpr.com. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]
-
Sviličić, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]
-
Arshad, S., et al. (2010). 2-Phenoxyacetohydrazide. PubMed Central. [Link]
-
Ezeokonkwo, M. A., et al. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. [Link]
-
Fares, M. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. [Link]
-
National Center for Biotechnology Information. 2-Phenoxyacetohydrazide. PubChem. [Link]
-
Gholamzadeh, M., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Prediction of 2-(2,4-Dimethylphenoxy)acetohydrazide Bioactivity: A Technical Guide
Abstract
In the contemporary drug discovery landscape, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. This technical guide provides a comprehensive, in-depth framework for predicting the biological activity of 2-(2,4-Dimethylphenoxy)acetohydrazide, a molecule of interest within the phenoxy acetohydrazide class. While direct experimental data on this specific compound is limited, its structural analogs have demonstrated a wide spectrum of bioactivities.[1] This guide, intended for researchers, scientists, and drug development professionals, delineates a complete computational workflow. This process begins with target identification and proceeds through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The causality behind each methodological choice is explained, and every protocol is designed as a self-validating system to ensure scientific integrity.
Introduction: The Rationale for In Silico Bioactivity Prediction
The journey of a drug from concept to clinic is notoriously long and expensive. Computational, or in silico, approaches have emerged as indispensable tools to de-risk and accelerate this process.[2] By simulating molecular interactions and predicting biological effects, we can prioritize promising candidates, identify potential liabilities, and gain mechanistic insights before significant investment in wet-lab experimentation.[3]
The core principle underpinning these predictive models is that the biological activity of a chemical compound is intrinsically linked to its molecular structure.[4] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling mathematically formalize this relationship, enabling the prediction of a new compound's activity based on a dataset of known molecules.[5][6] Similarly, molecular docking predicts the preferred orientation of a ligand when bound to a protein target, offering insights into binding affinity and potential inhibitory action.[7]
This guide will utilize this compound as a case study to illustrate a robust in silico workflow. This compound belongs to the phenoxy acetohydrazide family, a class of molecules known for a variety of biological activities.[1] The synthesis of such compounds is generally straightforward, often involving the reaction of a substituted phenol with an ethyl haloacetate followed by hydrazinolysis.[8][9]
Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule of interest.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | [10] |
| Molecular Weight | 194.23 g/mol | [10] |
| logP (Octanol-Water Partition Coefficient) | 1.1489 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Hydrogen Bond Donors | 3 | [10] |
| Polar Surface Area | 56.516 Ų | [10] |
| SMILES | Cc1ccc(c(C)c1)OCC(NN)=O | [10] |
These properties provide initial clues about the molecule's potential behavior, such as its solubility and ability to cross biological membranes.
In Silico Prediction Workflow: A Step-by-Step Approach
The comprehensive workflow for predicting the bioactivity of this compound is depicted below. This multi-faceted approach ensures a thorough evaluation, from identifying potential protein targets to assessing its drug-like properties.
Caption: Overall in silico prediction workflow.
Phase 1: Target Identification and Preparation
The initial and most critical step is to identify plausible biological targets for this compound. This can be achieved through two primary strategies:
-
Ligand-Based Target Prediction: This approach leverages the principle that structurally similar molecules often share similar biological targets. We can use the chemical structure of our compound to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify proteins that are modulated by analogous compounds.
-
Structure-Based Target Prediction (Reverse Docking): In this method, the ligand is docked against a large library of protein structures to identify potential binding partners.[11] This can uncover novel targets that may not have been predicted based on structural similarity alone.
Protocol 1: Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligand (this compound) and the selected protein target for subsequent computational analysis.
Materials:
-
Ligand structure (SMILES format): Cc1ccc(c(C)c1)OCC(NN)=O
-
Protein Data Bank (PDB) ID of the chosen target (e.g., Cyclooxygenase-2, PDB: 5KIR)
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Schrödinger Maestro).[12][13]
Procedure:
-
Ligand Preparation: a. Convert the 2D SMILES string to a 3D structure using a molecular editor. b. Add hydrogen atoms to the structure. c. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Save the prepared ligand in a .pdbqt format for AutoDock or a similar format for other docking software.
-
Protein Preparation: a. Download the protein structure from the RCSB Protein Data Bank. b. Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[14] c. Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).[14] d. Save the prepared protein in a .pdbqt format.
Phase 2: Bioactivity Prediction
With the prepared ligand and protein, we can now proceed to predict the bioactivity through various computational methods.
2.2.1. Molecular Docking
Molecular docking predicts the binding conformation and affinity of a ligand to a protein's active site.[7] A lower binding energy generally indicates a more stable and potent interaction.
Protocol 2: Molecular Docking using AutoDock Vina
Objective: To predict the binding affinity and pose of this compound within the active site of the target protein.
Materials:
-
Prepared ligand and protein files (.pdbqt format)
-
AutoDock Vina software[12]
Procedure:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Configuration File: Create a configuration file specifying the paths to the ligand and protein files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run Docking Simulation: Execute the AutoDock Vina command from the terminal, referencing the configuration file.
-
Analysis of Results: Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the 3D coordinates for each predicted binding pose. Visualize the lowest energy pose in a molecular viewer to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions).[15]
Caption: Molecular docking workflow using AutoDock Vina.
2.2.2. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4] This allows for the prediction of the activity of new compounds based on their molecular descriptors.[16]
Protocol 3: Development and Application of a QSAR Model
Objective: To build a QSAR model using a dataset of structurally related compounds with known bioactivities and then use it to predict the activity of this compound.
Materials:
-
A dataset of at least 20-30 compounds structurally similar to the target molecule with experimentally determined bioactivities (e.g., IC50 values).
-
Software for descriptor calculation (e.g., PaDEL-Descriptor, RDKit).
-
Statistical software for model building (e.g., R, Python with scikit-learn).
Procedure:
-
Data Curation: Collect and curate a dataset of compounds and their corresponding bioactivities. Convert bioactivities to a logarithmic scale (e.g., pIC50).
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, physicochemical, electronic).
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set.
-
Model Building: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to build a model that correlates the descriptors of the training set with their pIC50 values.[17]
-
Model Validation: Validate the model's predictive power using the test set. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE).
-
Prediction: Use the validated QSAR model to predict the pIC50 of this compound based on its calculated descriptors.
2.2.3. Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[18] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.[19][20]
Protocol 4: Ligand-Based Pharmacophore Model Generation
Objective: To generate a pharmacophore model based on a set of active compounds and screen for our target molecule's fit.
Materials:
-
A set of structurally diverse, active compounds for the target of interest.
-
Pharmacophore modeling software (e.g., PharmaGist, LigandScout).
Procedure:
-
Input Structures: Provide the 3D structures of the active compounds to the software.
-
Model Generation: The software aligns the molecules and identifies common chemical features, generating one or more pharmacophore hypotheses.
-
Model Validation: The best pharmacophore model is typically the one that can effectively distinguish active from inactive compounds.
-
Screening: Screen the 3D conformer of this compound against the validated pharmacophore model to assess its fit. A good fit suggests a higher probability of exhibiting the desired biological activity.
Phase 3: Druglikeness and Safety Assessment (ADMET Prediction)
A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties (ADMET). In silico ADMET prediction is crucial for early identification of potential liabilities.[21][22]
Protocol 5: In Silico ADMET Prediction
Objective: To predict the ADMET properties of this compound using web-based tools.
Materials:
-
SMILES string of the compound.
-
Access to free online ADMET prediction tools (e.g., SwissADME, pkCSM, ADMETlab 2.0).[23][24]
Procedure:
-
Input: Submit the SMILES string to the selected web server.
-
Execution: The server will calculate a range of properties.
-
Analysis: Analyze the predicted properties, paying close attention to:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hepatotoxicity.
-
Hypothetical ADMET Prediction Summary:
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier Permeation | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | No | Likely non-mutagenic |
| Lipinski's Rule of Five | 0 Violations | Good druglikeness profile |
Data Integration, Analysis, and Future Directions
The true power of this in silico workflow lies in the integration of data from all predictive models. A strong candidate for experimental validation would exhibit:
-
High predicted binding affinity from molecular docking.
-
A favorable predicted bioactivity from the QSAR model.
-
A good fit to the pharmacophore model.
-
A clean ADMET profile.
Discrepancies between models can also be informative. For instance, a compound with high predicted binding affinity but poor QSAR-predicted activity might suggest that the QSAR model's training set is not sufficiently representative.
This comprehensive in silico evaluation provides a strong, data-driven rationale for proceeding with the synthesis and experimental validation of this compound. The predictive insights gained from this process significantly increase the probability of success in subsequent, more resource-intensive stages of drug discovery.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2147–2162. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 17, 2026, from [Link]
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 17, 2026, from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553.
- Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery, 1(3), 261-267.
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 17, 2026, from [Link]
-
What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 17, 2026, from [Link]
-
ADMET Predictions. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 17, 2026, from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 17, 2026, from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved January 17, 2026, from [Link]
-
ADMETlab 2.0. (n.d.). ADMETlab. Retrieved January 17, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 17, 2026, from [Link]
-
The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
#Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020, April 18). YouTube. Retrieved January 17, 2026, from [Link]
-
In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]
-
Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12). Journal of Biomolecular Structure and Dynamics, 42(1), 227-238. [Link]
-
In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
2-(4-Meth-oxy-phen-oxy)acetohydrazide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(2), 65-71.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 4. rjwave.org [rjwave.org]
- 5. neovarsity.org [neovarsity.org]
- 6. jocpr.com [jocpr.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. ADMETlab 2.0 [admetmesh.scbdd.com]
- 24. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 2-(2,4-Dimethylphenoxy)acetohydrazide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of organic molecules with therapeutic potential, hydrazide derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth technical examination of the spectral characteristics of 2-(2,4-Dimethylphenoxy)acetohydrazide, a compound of interest for its potential applications in medicinal chemistry.
The structural integrity of any synthesized compound must be rigorously confirmed before it can advance through the development pipeline. This guide is designed to equip the researcher with the necessary knowledge to interpret the spectral data of this compound, ensuring confidence in its molecular structure and purity.
Molecular Structure and Predicted Spectral Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound is comprised of a 2,4-dimethylphenyl group linked via an ether bond to an acetohydrazide moiety. This unique combination of functional groups gives rise to a distinct spectral fingerprint.
An In-depth Technical Guide to the Solubility and Stability of 2-(2,4-Dimethylphenoxy)acetohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 2-(2,4-dimethylphenoxy)acetohydrazide. Given the limited publicly available data on this specific molecule, this document serves as a practical, step-by-step manual, grounding its protocols in established principles of physical chemistry and pharmaceutical sciences.
Introduction to this compound
This compound is a member of the hydrazide class of organic compounds, which are noted for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The core structure features a 2,4-dimethylphenoxy group linked to an acetohydrazide moiety. Understanding its solubility and stability is a critical first step in the development of any potential application, from chemical synthesis to pharmaceutical formulation.
Compound Characteristics:
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| logP | 1.1489 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Polar Surface Area | 56.516 Ų | [2] |
The presence of both hydrophobic (dimethylphenoxy group) and hydrophilic (acetohydrazide group) regions suggests that its solubility will be highly dependent on the solvent system. The hydrazide functional group can also be susceptible to hydrolysis and oxidation, making a thorough stability assessment essential.
Principles of Solubility and Stability Testing
Before delving into experimental protocols, it is crucial to understand the underlying principles. Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a solid, this is the concentration at which the solution is in equilibrium with the undissolved solid at a specific temperature and pressure.
Stability, in the context of pharmaceuticals, refers to the capacity of a substance to remain within established specifications to maintain its identity, strength, quality, and purity.[3] Stability testing involves subjecting the compound to various environmental factors to identify potential degradation pathways and products.[4]
Experimental Workflow for Solubility and Stability Assessment
The following diagram outlines the logical flow for a comprehensive evaluation of the solubility and stability of this compound.
Caption: A logical workflow for the comprehensive assessment of solubility and stability.
Part 1: Solubility Assessment
Rationale for Solvent Selection
The choice of solvents for solubility testing should cover a range of polarities and functionalities to mimic various potential application environments. A recommended starting set includes:
-
Aqueous: Purified water, buffered to pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Polar Protic: Ethanol, Methanol. These are common solvents in synthesis and formulation.[5][6]
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone. DMSO is a powerful solvent for many organic compounds.
-
Non-polar: Dichloromethane, Hexane. Useful for understanding solubility in lipid-like environments.
Experimental Protocol: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility.
-
Preparation: Add approximately 1-2 mg of this compound to a series of small, clear glass vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different test solvent.
-
Observation: Vigorously vortex each vial for 30 seconds. Visually inspect for undissolved solid against a dark background.
-
Incremental Addition: If the solid dissolves, add another 0.9 mL of the solvent and observe again.
-
Classification: Classify the solubility based on visual observation (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is essential to filter the sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF).
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Predicted Solubility Profile
While specific experimental data is not available, a predicted qualitative solubility profile based on the compound's structure is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly Soluble to Insoluble | The hydrophobic dimethylphenoxy group will limit aqueous solubility. |
| Ethanol | Soluble | The molecule can form hydrogen bonds with ethanol. |
| Methanol | Soluble | Similar to ethanol, good potential for hydrogen bonding.[5] |
| DMSO | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane | Sparingly Soluble | Moderate polarity may allow for some dissolution. |
| Hexane | Insoluble | The high polarity of the acetohydrazide group will prevent dissolution in a non-polar solvent. |
Part 2: Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the chemical behavior of the molecule under stress conditions, which helps in developing stable formulations and suitable storage conditions.[7]
Experimental Workflow for Forced Degradation
The following diagram illustrates the parallel nature of applying different stress conditions.
Caption: Parallel workflow for applying various forced degradation stress conditions.
Detailed Protocols for Forced Degradation Studies
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
For each stress condition, mix the stock solution with the stressor solution.
-
Incubate the samples under the specified conditions.
-
At designated time points, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to the target concentration for analysis.
Specific Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Basic conditions are often more aggressive than acidic ones.[7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.[3]
-
Thermal Degradation:
-
In Solution: Incubate the stock solution at 60°C.
-
Solid State: Store the solid compound in an oven at 60°C.
-
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analytical Method Development
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. HPLC is the most common technique.
Starting HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the parent compound (likely around 270-280 nm due to the phenoxy group).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
This guide provides a robust framework for systematically evaluating the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to advance their work, whether in synthetic chemistry, material science, or pharmaceutical development. The results of these studies will inform solvent selection for reactions and purifications, guide the development of stable formulations, and establish appropriate storage and handling conditions. The identification of degradation products will also provide insights into the chemical liabilities of the molecule, which is invaluable for any future development efforts.
References
- BenchChem. (n.d.). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
- Chemdiv. (n.d.). Compound this compound.
- EvitaChem. (n.d.). (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.
- Gang, L., & Jie, G. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E Structure Reports Online, 68(6), o1969.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Kulkarni, S. J., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2144-2147.
- Maheshwari, R., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(8), 201-209.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide.
- Patel, Y., & Shah, N. (2016).
- Shinde, M. A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2).
- Siddiqui, A. A., et al. (2011). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
- Tantry, S. J., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E, 67(1), o143.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Preliminary Investigation of 2-(2,4-Dimethylphenoxy)acetohydrazide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemical scaffold of phenoxyacetohydrazide is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, 2-(2,4-Dimethylphenoxy)acetohydrazide, combines this versatile core with a specific 2,4-dimethylphenyl substitution, a modification poised to modulate its pharmacokinetic and pharmacodynamic properties. While the precise mechanism of this specific molecule is yet to be fully elucidated, its structural features—particularly the hydrazide moiety—suggest a strong potential for enzyme inhibition. Hydrazide and hydrazone-based compounds are well-documented inhibitors of monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of neurodegenerative and psychiatric disorders.[4][5][6]
This technical guide presents a structured, hypothesis-driven framework for the preliminary investigation of this compound's mechanism of action. Our central hypothesis posits that the compound acts as an inhibitor of monoamine oxidase (MAO-A and/or MAO-B). We outline a multi-phase experimental workflow, beginning with in vitro biochemical assays to confirm and characterize enzyme inhibition, followed by cell-based assays to verify target engagement in a physiological context. This guide provides detailed, field-tested protocols, criteria for data interpretation, and a logical path for advancing the compound from initial screening to a more profound mechanistic understanding.
Introduction: The Scientific Rationale
The hydrazide functional group (-C(=O)NHNH2) is a key structural alert for potent biological activity. Its ability to coordinate with metal ions and form stable complexes or covalent bonds with enzyme cofactors underpins the therapeutic efficacy of drugs like the antitubercular agent isoniazid and the first generation of antidepressant MAO inhibitors.[4] Hydrazide-containing molecules often exhibit high affinity for the flavin coenzyme at the active site of MAO enzymes, leading to either reversible or irreversible inhibition.[4][6]
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[7][8] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity. Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease and Alzheimer's disease.[7]
Given the structural similarity of this compound to known hydrazide-based MAO inhibitors, we hypothesize that its primary mechanism of action is the inhibition of MAO-A and/or MAO-B. The 2,4-dimethylphenoxy group likely influences the compound's selectivity and potency by interacting with hydrophobic pockets within the enzyme's active site.
This guide outlines the essential preliminary studies required to test this hypothesis.
Phase 1: Biochemical Characterization of MAO Inhibition
The initial phase focuses on determining if this compound directly inhibits MAO-A or MAO-B activity in vitro and characterizing the nature of this inhibition.
Experimental Workflow: Phase 1
The logical flow for the biochemical investigation is designed to efficiently screen for activity, determine potency, and elucidate the kinetic mechanism.
Caption: Workflow for Phase 1 biochemical characterization.
Key Experiment 1: MAO Inhibition Screening and IC50 Determination
The first step is to assess the compound's inhibitory activity against recombinant human MAO-A and MAO-B. A fluorometric assay is recommended for its high sensitivity and suitability for a 96-well plate format.[7]
Protocol: Fluorometric MAO Inhibition Assay
-
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition.[7]
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[7]
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[7]
-
Substrates: p-Tyramine (for both isoforms) or Kynuramine.[7][9]
-
Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP).[7]
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B).[7][9]
-
96-well black, flat-bottom microplates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the microplate. For an initial screen, a single concentration (e.g., 10 µM) can be used. For IC50 determination, use a 7-point log dilution series (e.g., 100 µM to 0.1 µM).
-
Enzyme Addition: Add MAO-A or MAO-B enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
Reaction Initiation: Prepare a "Working Reagent" containing the assay buffer, substrate, Amplex® Red, and HRP. Add this reagent to all wells to start the reaction.[10]
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~530 nm, Emission: ~585 nm) kinetically over 20-30 minutes.[10]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a DMSO vehicle control. For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Data Presentation: Hypothetical IC50 Values
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | MAO-A | 5.2 | 0.07 |
| " | MAO-B | 0.35 | |
| Clorgyline (Control) | MAO-A | 0.008 | >1000 |
| " | MAO-B | >10 | |
| Selegiline (Control) | MAO-A | >10 | <0.01 |
| " | MAO-B | 0.09 |
Key Experiment 2: Enzyme Kinetics and Mechanism Determination
Once inhibitory activity is confirmed, the next step is to determine the kinetic mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).[12][13]
Protocol: Steady-State Kinetic Analysis
-
Principle: By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) can be determined. This reveals how the inhibitor interacts with the enzyme.[14]
-
Procedure:
-
Set up the fluorometric MAO assay as described above.
-
Create a matrix of reaction conditions in a 96-well plate. Vary the substrate concentration (e.g., from 0.2 x Km to 5 x Km) across the columns and the inhibitor concentration (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) across the rows.
-
Measure the initial reaction velocity (V) for each condition.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V vs 1/[S]). Analyze the pattern of line intersections to identify the inhibition type.[12] For more accurate determination of kinetic parameters, use non-linear regression to fit the data directly to the appropriate Michaelis-Menten inhibition model.[13]
-
Interpreting Kinetic Data:
-
Competitive: Lines intersect on the y-axis. Inhibitor increases the apparent Km but does not change Vmax.
-
Non-competitive: Lines intersect on the x-axis. Inhibitor decreases the apparent Vmax but does not change Km.
-
Uncompetitive: Lines are parallel. Inhibitor decreases both apparent Vmax and Km.
Phase 2: Cellular Target Engagement
Biochemical assays confirm direct enzyme interaction, but it is crucial to verify that the compound can reach and bind to its target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[16][17]
Experimental Workflow: Phase 2
Caption: Workflow for Phase 2 cellular target engagement studies.
Key Experiment 3: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein against heat-induced denaturation and aggregation.[18][19] CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[15][17]
-
Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which express both MAO isoforms). Treat intact cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]
-
Protein Quantification: Collect the supernatant (containing the soluble protein fraction). Quantify the amount of soluble MAO-A or MAO-B at each temperature point using Western blotting with specific antibodies.
-
Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]
-
Summary and Future Directions
This guide provides a foundational framework for the preliminary investigation into the mechanism of action of this compound, centered on the strong, structure-based hypothesis of MAO inhibition. Successful execution of these studies will:
-
Confirm or refute the MAO inhibition hypothesis.
-
Quantify the compound's potency (IC50) and selectivity for MAO-A vs. MAO-B.
-
Elucidate the kinetic mechanism of inhibition (e.g., competitive, reversible).
-
Verify that the compound engages its target in a cellular context.
Positive results from this preliminary phase would justify progression to more advanced studies, including in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling, efficacy testing in animal models of neurological disease, and comprehensive safety and toxicology profiling.
References
- BenchChem. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- BenchChem. (n.d.). An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance.
- Le, T. H., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(19), e3779.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243-251.
- Gökhan-Kelekçi, N., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(10), 2599.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies.
- Carradori, S., & Petzer, J. P. (2020). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Future Medicinal Chemistry, 12(10), 923-941.
- Tipton, K. F., & Spires, I. P. (1971). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 125(2), 521-524.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0311823.
- Kim, H., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 47869-47880.
- Orcutt, K. J., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1753-1763.
- Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9.
- Kim, H., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(50), 47869-47880.
- Martinez Molina, M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Shapiro, A. B. (2018). Answer to "What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?". ResearchGate.
- Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0311823.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Taha, M., et al. (2017). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 22(1), 143.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Binda, C. (Ed.). (2011). Monoamine Oxidase: Methods and Protocols. Humana Press.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Protocol.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- EvitaChem. (n.d.). (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 855-866.
- BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. evotec.com [evotec.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. news-medical.net [news-medical.net]
The Therapeutic Potential of Phenoxyacetohydrazide Derivatives: A Comprehensive Review for Medicinal Chemists
Abstract
The phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of phenoxyacetohydrazide derivatives, intended for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for accessing these compounds, delve into their diverse pharmacological profiles, including anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial properties, and elucidate the underlying mechanisms of action. Furthermore, this guide will present a critical analysis of structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on the future of this promising class of therapeutic agents.
Introduction: The Rise of a Versatile Scaffold
The journey of phenoxyacetohydrazide derivatives in medicinal chemistry is a compelling narrative of how a simple chemical framework can be elaborated to interact with a multitude of biological targets. The core structure, characterized by a phenoxy ring linked to an acetohydrazide moiety, offers a unique combination of features: the phenoxy group provides a versatile platform for substitution to modulate lipophilicity and target engagement, while the hydrazide functional group is a key pharmacophore known for its hydrogen bonding capabilities and ability to form various bioactive hydrazone derivatives.[1]
Early investigations into phenoxyacetic acid derivatives were primarily focused on their herbicidal properties. However, the discovery of the potent antitubercular activity of isoniazid, an isonicotinic acid hydrazide, sparked widespread interest in the therapeutic potential of hydrazide-containing compounds.[2] This led to the exploration of phenoxyacetohydrazides as potential drugs, revealing a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial effects.[3] The inherent synthetic tractability of this scaffold has further fueled its exploration, allowing for the creation of large libraries of analogues for biological screening.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of phenoxyacetohydrazide derivatives is typically achieved through a reliable and straightforward two-step process, lending itself to combinatorial approaches for the rapid generation of diverse compound libraries. The causality behind this experimental choice lies in the reactivity of the starting materials and the stability of the intermediates.
Step 1: Synthesis of Phenoxyacetic Acid Ester Derivatives
The initial step involves the etherification of a substituted phenol with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out under reflux in a polar aprotic solvent such as acetone, with a weak base like anhydrous potassium carbonate to facilitate the deprotonation of the phenol.[4] The choice of acetone as a solvent is strategic; it readily dissolves the reactants and is easily removed post-reaction. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.
Step 2: Hydrazinolysis of the Ester Intermediate
The resulting phenoxyacetic acid ethyl ester is then converted to the corresponding phenoxyacetohydrazide via hydrazinolysis. This is achieved by reacting the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, at room temperature.[4] The reaction is typically stirred for several hours, and the product often precipitates out of the solution as a white solid, which can be easily isolated by filtration. The use of hydrazine hydrate in excess ensures the complete conversion of the ester.
Sources
- 1. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 2-(2,4-Dimethylphenoxy)acetohydrazide
An Application Note for the Synthesis of 2-(2,4-Dimethylphenoxy)acetohydrazide
Introduction
Hydrazides are a pivotal class of organic compounds, characterized by the -C(=O)NHNH₂ functional group. They serve as versatile synthons in the construction of a wide array of heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocyclic scaffolds are of profound interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active molecules. This compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) is a valuable intermediate, leveraging the reactivity of the hydrazide moiety for further chemical transformations.[1][2]
This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the synthesis of an ester intermediate, ethyl 2-(2,4-dimethylphenoxy)acetate, followed by its subsequent hydrazinolysis. The causality behind experimental choices, safety considerations for hazardous reagents, and detailed procedural steps are outlined to ensure reproducibility and safety for researchers in a laboratory setting.
Overall Synthetic Pathway
The synthesis is accomplished via a two-step process:
-
Step 1: Williamson Ether Synthesis. 2,4-Dimethylphenol is reacted with ethyl chloroacetate in the presence of a base to form the intermediate ester, ethyl 2-(2,4-dimethylphenoxy)acetate.
-
Step 2: Hydrazinolysis. The synthesized ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final product, this compound.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate
Principle and Mechanistic Insight
This reaction is a classic example of the Williamson ether synthesis. Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the acidic hydroxyl group of 2,4-dimethylphenol, forming the more nucleophilic 2,4-dimethylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the desired ether linkage. Acetone is a suitable polar aprotic solvent for this reaction as it solubilizes the reactants and facilitates the Sₙ2 mechanism without interfering with the base.[3]
Materials and Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2,4-Dimethylphenol | C₈H₁₀O | 122.16 | 12.22 g | 100 | Solid |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 13.48 g (11.5 mL) | 110 | Lachrymatory liquid |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.73 g | 150 | Anhydrous, finely powdered |
| Acetone | C₃H₆O | 58.08 | 200 mL | - | Dry, reagent grade |
Experimental Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylphenol (12.22 g, 100 mmol) and anhydrous acetone (200 mL). Stir the mixture until the phenol is completely dissolved.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution. The suspension will appear milky.
-
Substrate Addition: Add ethyl chloroacetate (11.5 mL, 110 mmol) dropwise to the stirring suspension at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.
-
Work-up: After completion, allow the mixture to cool to room temperature. Filter the suspension using a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the salt cake with a small amount of acetone (2 x 20 mL) to recover any residual product.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude oily or semi-solid residue.
-
Purification: Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure ester, typically as a pale yellow oil. The yield is generally high for this type of reaction.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
This transformation is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction. The highly nucleophilic terminal nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ethyl 2-(2,4-dimethylphenoxy)acetate. This addition forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (-OEt) as a leaving group. A final proton transfer results in the formation of the stable acetohydrazide product and ethanol as a byproduct.[2][4] The reaction is typically performed in an alcoholic solvent, such as ethanol, which can solvate both the ester and the polar hydrazine hydrate.
Caption: Mechanism of hydrazinolysis.
Materials and Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Ethyl 2-(2,4-dimethylphenoxy)acetate | C₁₂H₁₆O₃ | 208.25 | 10.41 g | 50 | Product from Part 1 |
| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 3.9 mL (~4.0 g) | ~80 | Toxic and corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Flammable solvent |
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2,4-dimethylphenoxy)acetate (10.41 g, 50 mmol) in 95% ethanol (100 mL).
-
Reagent Addition: Carefully add hydrazine hydrate (~4.0 g, ~80 mmol) to the solution. Caution: Hydrazine hydrate is highly toxic and corrosive. This step must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[5][6]
-
Reaction: Heat the mixture to reflux (approx. 78°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Product Crystallization: After the reaction is complete, reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator. Allow the concentrated solution to cool, first to room temperature and then in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals with a small amount of cold distilled water (2 x 15 mL) to remove any excess hydrazine hydrate, followed by a small amount of cold ethanol. Dry the purified product in a vacuum oven at 50-60°C. The product is typically obtained as a white crystalline solid with good yield and high purity. A final recrystallization from ethanol can be performed if necessary.[2]
Safety and Handling Precautions
The protocols described involve hazardous materials and must be performed with extreme caution in a well-ventilated chemical fume hood.
-
Hydrazine Hydrate: This substance is highly toxic by inhalation, ingestion, and skin contact.[6] It is a suspected human carcinogen and is severely corrosive, causing burns to skin and eyes.[7] Always wear chemical-resistant gloves (nitrile is a minimum), splash-proof goggles, a face shield, and a lab coat when handling.[7][8] Ensure secondary containment is used for storage and transport. Spills must be managed according to established safety protocols, which may involve dilution and neutralization.[9]
-
Ethyl Chloroacetate: This is a lachrymator (induces tearing) and is toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents: Acetone and ethanol are flammable liquids. Ensure all heating is performed using heating mantles or oil baths, and keep away from open flames and sparks.
References
-
Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
-
Tahir, M. H., et al. (2011). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]
-
ResearchGate. Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]
-
ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
-
Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o423. [Link]
Sources
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. nexchem.co.uk [nexchem.co.uk]
Application Notes and Protocols for Antimicrobial Screening of 2-(2,4-Dimethylphenoxy)acetohydrazide
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4] The core scaffold, characterized by the azomethine group (-NH–N=CH-), is considered a key pharmacophore responsible for these activities.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a thorough antimicrobial screening of 2-(2,4-Dimethylphenoxy)acetohydrazide, a member of this promising class. While specific data on the parent compound is limited, derivatives have shown notable activity, underscoring the importance of its evaluation.[6]
This guide will detail the foundational principles and provide step-by-step protocols for two universally accepted and robust screening methods: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for initial qualitative assessment. These protocols are designed to be self-validating, incorporating essential controls to ensure the generation of reliable and reproducible data.
Scientific Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial screening is to determine a compound's ability to inhibit the growth of or kill a specific microorganism. This is typically quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. A further metric, the Minimum Bactericidal Concentration (MBC) , can also be determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
The choice of screening method depends on the desired output. Agar-based diffusion methods provide a qualitative or semi-quantitative assessment of antimicrobial activity, while broth dilution methods yield quantitative MIC values. For a comprehensive screening of a novel compound like this compound, a tiered approach is recommended, starting with a diffusion assay for a broad overview, followed by a precise MIC determination using broth microdilution for promising candidates.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the logical flow of experiments for a comprehensive antimicrobial screening of a novel compound.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for In Vitro Evaluation of the Anti-inflammatory Properties of 2-(2,4-Dimethylphenoxy)acetohydrazide
Abstract: The search for novel anti-inflammatory agents is a cornerstone of therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the anti-inflammatory potential of the novel compound, 2-(2,4-Dimethylphenoxy)acetohydrazide. While some related phenoxyacetohydrazide compounds have shown in vivo anti-inflammatory activity, this guide establishes a systematic in vitro workflow to dissect the compound's cellular and molecular effects.[1][2][3] The protocols herein are designed as a self-validating cascade, beginning with an essential evaluation of cytotoxicity to establish a therapeutic window, followed by robust, cell-based functional assays to quantify the inhibition of key inflammatory mediators.
Scientific Rationale & Strategic Workflow
Inflammation is a complex biological response mediated by a cascade of signaling pathways and the release of various pro-inflammatory molecules.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[5][6][7][8][9] Another critical pathway in the inflammatory response is the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as inducible nitric oxide synthase (iNOS).[10][11][12][13]
Our screening strategy for this compound is designed to probe its effects on these core inflammatory mechanisms. The workflow is logically structured to first ensure that the observed effects are not artifacts of cellular toxicity, and then to measure its impact on key inflammatory outputs.
Experimental Workflow Diagram
The following diagram outlines the proposed screening cascade. This approach ensures that data from each step informs the next, providing a clear and validated path from initial toxicity assessment to functional anti-inflammatory evaluation.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Core Signaling Pathway Under Investigation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune response in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the NF-κB pathway.[11] This pathway is central to the expression of genes encoding pro-inflammatory mediators.[10][12][13] Our assays will measure the downstream products of this activation—Nitric Oxide (NO) and TNF-α—to determine if this compound can inhibit this response.
LPS-Induced NF-κB Signaling Diagram
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the essential in vitro assays. The murine macrophage cell line RAW 264.7 is used as the model system due to its robust and well-characterized response to inflammatory stimuli like LPS.[14][15][16]
Protocol 1: Cytotoxicity Evaluation (MTT Assay)
Principle: This assay is a critical first step to determine the concentration range of the test compound that does not kill the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity.[17][18] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.[17]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adherence.[21]
-
Compound Preparation & Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Create a series of 2-fold serial dilutions of the test compound in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 200 µM.
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[22] Visually confirm the formation of purple formazan crystals in the control wells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[23] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC50). Subsequent anti-inflammatory assays should use concentrations well below this value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation.[23] NO is unstable, but it rapidly oxidizes to a stable metabolite, nitrite (NO₂⁻), in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration as a proxy for NO production.[14]
Materials:
-
RAW 264.7 cells and culture reagents
-
Non-toxic concentrations of this compound (determined from MTT assay)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[24]
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.[15][16]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.[21]
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.[15][21]
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Add 50 µL of the Griess reagent to each well containing the standards and samples.
-
Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.[16][21]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.
Protocol 3: Pro-inflammatory Cytokine Quantification (TNF-α ELISA)
Principle: TNF-α is a critical pro-inflammatory cytokine released by macrophages following LPS stimulation.[25] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of TNF-α in the cell culture supernatant.[26] The assay typically uses a "sandwich" format where the target protein is captured by one antibody and detected by a second, enzyme-conjugated antibody.[26]
Materials:
-
Human or Murine TNF-α ELISA Kit (follow manufacturer's instructions precisely)[27][28][29]
-
Cell culture supernatants collected from the same experiment as the Griess Assay (Step 2.4)
-
Microplate reader
Procedure:
-
Sample Preparation: The cell culture supernatants collected for the Griess assay can be used directly or stored at -80°C.[27][28] Before use, centrifuge the supernatants to pellet any cell debris.[26]
-
ELISA Protocol:
-
Perform the ELISA according to the specific kit manufacturer's protocol.[24] A general workflow is as follows:
-
Add standards and samples to the antibody-pre-coated microplate.
-
Incubate to allow TNF-α to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for TNF-α.
-
Wash the plate and add an Avidin-HRP (Horseradish Peroxidase) conjugate.[26]
-
Wash again and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound TNF-α.
-
Stop the reaction with a stop solution (e.g., dilute sulfuric acid).[25]
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit protocol (typically 450 nm).[27]
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α production by the test compound.
Data Presentation & Interpretation
Results should be presented clearly to allow for straightforward interpretation. All experiments should be performed in triplicate, and data should be presented as mean ± standard deviation (SD).
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.23 ± 0.07 | 98.4% |
| 10 | 1.21 ± 0.09 | 96.8% |
| 25 | 1.15 ± 0.06 | 92.0% |
| 50 | 0.98 ± 0.05 | 78.4% |
| 100 | 0.60 ± 0.04 | 48.0% |
| 200 | 0.21 ± 0.03 | 16.8% |
Hypothetical data for illustrative purposes.
Table 2: Inhibitory Effects on NO and TNF-α Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Compound Conc. (µM) | NO₂⁻ Conc. (µM) | % NO Inhibition | TNF-α Conc. (pg/mL) | % TNF-α Inhibition |
|---|---|---|---|---|---|
| Control (No LPS) | 0 | 1.5 ± 0.2 | - | 50 ± 8 | - |
| LPS Only | 0 | 45.8 ± 2.1 | 0% | 3250 ± 150 | 0% |
| Compound + LPS | 1 | 42.1 ± 1.9 | 8.1% | 2980 ± 130 | 8.3% |
| Compound + LPS | 10 | 28.5 ± 1.5 | 37.8% | 1850 ± 110 | 43.1% |
| Compound + LPS | 25 | 15.3 ± 1.1 | 66.6% | 975 ± 90 | 70.0% |
| Compound + LPS | 50 | 9.8 ± 0.9 | 78.6% | 550 ± 65 | 83.1% |
Hypothetical data for illustrative purposes.
Interpretation: The ideal outcome is a dose-dependent inhibition of both NO and TNF-α at concentrations that show high cell viability (>90%) in the MTT assay. This indicates a true anti-inflammatory effect rather than a consequence of cytotoxicity. The IC50 values (concentration causing 50% inhibition) for NO and TNF-α can be calculated to quantify the compound's potency.
Further Mechanistic Studies
Should this compound show significant activity in these functional assays, further investigation into its precise mechanism of action would be warranted. A logical next step would be to assess its ability to directly inhibit key inflammatory enzymes.
Cyclooxygenase-2 (COX-2) Inhibition Assay:
-
Rationale: Many NSAIDs exert their effects by inhibiting COX enzymes.[8] A cell-free enzymatic assay can determine if the compound directly targets COX-2, the inducible isoform highly expressed during inflammation.[30][31]
-
Methodology: Commercially available COX-2 inhibitor screening kits provide a reliable and high-throughput method.[30][32][33] These kits typically measure the production of prostaglandin G2 or PGF2α via fluorometric or colorimetric methods.[32][33] This allows for the direct assessment of enzymatic inhibition, independent of cellular uptake or other confounding factors.
References
-
Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Vane, J. R. & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]
-
Bonizzi, G. & Karin, M. (2004). The two nuclear factor-kappa B signalling pathways and their role in innate and adaptive immunity. EMBO reports. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Bertin Bioreagent. COX-2 (human) Inhibitor Screening Assay Kit. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Masood, U. & Sharma, A. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls Publishing. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Walsh Medical Media. (2021). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
MDPI. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International Journal of Molecular Sciences. [Link]
-
Elabscience. Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
-
IJCRT. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]
-
MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
-
National Cancer Institute. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
Cohesion Biosciences. Human TNF alpha ELISA Kit User Manual. [Link]
-
Al-Ostath, A. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. RSC Advances. [Link]
-
Peiris, D. S. H. S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]
-
Jantan, I., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. [Link]
-
Su, J.-H., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules. [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
El-Sayed, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]
-
Park, H. J., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
ResearchGate. (2014). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. [Link]
-
Semantic Scholar. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. [Link]
-
ResearchGate. (2025). Anti-arthritic activity of N′-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][5][10]benzothiazin-1(4H)-yl)acetohydrazide. [Link]
Sources
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purformhealth.com [purformhealth.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. mdpi.com [mdpi.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. file.elabscience.com [file.elabscience.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mpbio.com [mpbio.com]
- 29. cohesionbio.com [cohesionbio.com]
- 30. assaygenie.com [assaygenie.com]
- 31. mybiosource.com [mybiosource.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Evaluating the Angiogenesis Inhibition Potential of 2-(2,4-Dimethylphenoxy)acetohydrazide
For: Researchers, scientists, and drug development professionals in oncology, ophthalmology, and inflammatory diseases.
Introduction: The Critical Role of Angiogenesis and the Promise of its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process essential for development, reproduction, and wound healing.[1] However, this process is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth, invasion, and metastasis by supplying oxygen and nutrients.[2] Pathological angiogenesis also drives disease progression in diabetic retinopathy and chronic inflammatory disorders. Consequently, the inhibition of angiogenesis has emerged as a pivotal therapeutic strategy.[2]
The vascular endothelial growth factor (VEGF) signaling pathway is a principal regulator of angiogenesis.[3][4] VEGF ligands bind to their receptors (VEGFRs) on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[5][6] Another critical component of angiogenesis involves the enzymatic activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix (ECM), allowing endothelial cells to migrate and invade the surrounding tissue.[7][8][9]
Recent research has highlighted the therapeutic potential of hydrazide derivatives as anti-cancer and anti-angiogenic agents.[10][11][12] Among these, 2-(2,4-Dimethylphenoxy)acetohydrazide has demonstrated notable anti-inflammatory and anti-angiogenic properties.[13] This document provides a comprehensive guide for researchers to evaluate the anti-angiogenic activity of this compound using established in vitro, ex vivo, and in vivo models. The protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.
Pharmacological Profile of this compound
Structure:
-
Compound Name: this compound[14]
-
Molecular Formula: C₁₀H₁₄N₂O₂[13]
-
Key Features: The structure incorporates a phenoxyacetic acid moiety linked to a hydrazide group. This hydrazide-hydrazone scaffold is recognized for its diverse biological activities.[10][12]
Postulated Mechanism of Action:
While the precise molecular interactions are a subject of ongoing research, evidence suggests that phenoxyacetohydrazide derivatives exert their anti-angiogenic effects, at least in part, by inhibiting the VEGF signaling pathway.[13] Molecular docking studies of similar compounds have shown strong binding affinities to the ATP-binding site of VEGFR-2, comparable to established inhibitors like sorafenib.[15] This interaction likely prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that are crucial for endothelial cell function.
Below is a diagram illustrating the proposed inhibitory action of this compound on the VEGF signaling pathway.
Caption: Inhibition of VEGF signaling by this compound.
Experimental Protocols for Assessing Anti-Angiogenic Activity
A multi-assay approach is recommended to comprehensively evaluate the anti-angiogenic potential of this compound. This includes in vitro assays to assess direct effects on endothelial cells, an ex vivo assay to model vessel sprouting in a more complex tissue environment, and an in vivo assay to confirm activity in a living system.
In Vitro Endothelial Cell Tube Formation Assay
Principle: This assay quantifies the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®.[16][17] Anti-angiogenic compounds will inhibit this process. This is a rapid and widely used method to screen for pro- or anti-angiogenic potential.[16][17][18]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Corning® Matrigel® Matrix (or other BME)[19]
-
96-well or 24-well tissue culture plates[19]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Suramin)
-
Inverted microscope with imaging capabilities
Protocol:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight at 4°C.[19] Keep all tips and plates pre-chilled.
-
Using pre-cooled pipette tips, add 50 µL (for 96-well) or 250 µL (for 24-well) of Matrigel to each well.[20]
-
Ensure the entire surface is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[17][20] Causality: This step creates the 3D scaffold that mimics the in vivo basement membrane, which is essential for inducing endothelial cell differentiation into tube-like structures.[16]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs using trypsin and neutralize. Resuspend the cells in a serum-reduced medium.
-
Prepare cell suspensions containing the desired concentrations of this compound, vehicle control (DMSO at the same final concentration as the test compound), and a positive control.
-
Seed 1-2 x 10⁴ HUVECs per well (96-well plate) onto the solidified Matrigel.[18]
-
Self-Validation: Including a vehicle control is critical to ensure that the solvent (DMSO) does not affect tube formation. A known inhibitor like Suramin serves as a positive control to validate that the assay system is responsive to anti-angiogenic stimuli.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[19] The optimal time should be determined empirically, as tubes can start to deteriorate after 18 hours.[18]
-
Visualize and capture images of the tube network using a phase-contrast microscope at regular intervals.
-
For quantitative analysis, you can stain the cells with Calcein AM before imaging with a fluorescence microscope.[17]
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantifiable parameters include:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes[16]
-
-
Expected Results: A dose-dependent decrease in tube length, node number, and loop formation in wells treated with this compound compared to the vehicle control would indicate anti-angiogenic activity.
Ex Vivo Rat Aortic Ring Assay
Principle: This organ culture model recapitulates the key steps of angiogenesis, including the degradation of the basement membrane, and the migration and proliferation of endothelial and mural cells (pericytes, smooth muscle cells) from a segment of an intact blood vessel.[21][22][23] It provides a more physiologically relevant environment than 2D cell culture.[21][23]
Materials:
-
Thoracic aortas from Sprague-Dawley rats (6-8 weeks old)
-
Serum-free endothelial cell basal medium (EBM-2)
-
Collagen Type I or Matrigel[21]
-
48-well tissue culture plates[22]
-
This compound
-
Surgical instruments (forceps, scissors)
-
Stereomicroscope
Protocol:
-
Aorta Excision and Ring Preparation:
-
Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing ice-cold EBM-2.[21][24]
-
Carefully remove the surrounding fibro-adipose tissue. Causality: Incomplete removal of connective tissue can introduce variability in microvessel outgrowth.[23]
-
Slice the aorta into 1 mm thick rings using a sterile surgical blade.[22][24]
-
-
Embedding Aortic Rings:
-
Place 150 µL of cold liquid collagen or Matrigel into the center of each well of a pre-chilled 48-well plate.[22][24]
-
Place a single aortic ring in the middle of the gel dome.[21][22]
-
Cover the ring with an additional 150 µL of the gel matrix and allow it to polymerize at 37°C for 30 minutes.[21][22] Causality: Embedding the ring in a 3D matrix is crucial for supporting the three-dimensional outgrowth of microvessels.[23]
-
-
Treatment and Culture:
-
Add 500 µL of EBM-2 supplemented with the desired concentrations of this compound or controls to each well.
-
Incubate the plate at 37°C, 5% CO₂. Replace the medium every 2-3 days with fresh medium containing the test compound.
-
-
Analysis of Sprouting:
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.[21]
-
Capture images on a designated day (e.g., day 7) for quantification.
-
Quantify the extent of angiogenesis by measuring the length and number of microvessels sprouting from the primary explant using image analysis software.
-
Expected Results: Treatment with this compound is expected to show a significant, dose-dependent reduction in the number and length of vascular sprouts compared to the vehicle-treated control rings.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM of a developing chicken embryo is a highly vascularized extraembryonic membrane, making it an excellent and cost-effective in vivo model to study angiogenesis.[25][26][27] Test compounds are applied directly to the CAM, and their effect on the formation of new blood vessels is observed.[16][28]
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Sterile sponges or filter paper disks
-
This compound solution
-
Vehicle control (e.g., PBS with a low percentage of DMSO)
-
Positive control (e.g., a known angiogenesis inhibitor)
-
Stereomicroscope with a camera
-
Small rotary tool (Dremel) or scissors
Protocol:
-
Egg Incubation and Windowing:
-
Incubate fertilized eggs in a rotating incubator for 3 days.[26]
-
On day 3, clean the eggs and create a small window in the eggshell over the air sac to access the CAM.[25][26]
-
Seal the window with sterile tape and return the eggs to a stationary incubator.[26] Causality: Creating the window provides direct access to the CAM for the application of test substances.[28]
-
-
Application of Test Compound:
-
On embryonic day 7 or 8, when the CAM vasculature is well-developed, open the window.
-
Gently place a sterile filter paper disk or a small piece of sponge soaked with the test compound solution (e.g., 10-20 µL) onto the CAM, avoiding major pre-existing blood vessels.[28][29]
-
Self-Validation: A vehicle control disk must be applied to a separate cohort of eggs to account for any mechanical or solvent-induced effects on the vasculature. A positive control group is also essential.
-
-
Incubation and Observation:
-
Reseal the window and incubate the eggs for another 48-72 hours.
-
On the day of analysis (e.g., day 10 or 11), re-open the window.
-
Examine the area under and around the disk for changes in vasculature. An anti-angiogenic effect is characterized by a reduction in vessel density and the appearance of an "avascular zone" around the disk.
-
-
Quantification and Documentation:
Expected Results: A successful anti-angiogenic compound like this compound will induce a noticeable avascular zone around the application disk and a statistically significant reduction in the number of vessel branch points compared to the vehicle control.
Caption: Multi-assay workflow for evaluating anti-angiogenic compounds.
Data Presentation and Interpretation
All quantitative data from these assays should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA).
Table 1: Exemplary Data Summary for Angiogenesis Inhibition Assays
| Assay | Parameter | Vehicle Control | This compound (Concentration X) | % Inhibition |
| Tube Formation | Total Tube Length (µm) | 15,250 ± 850 | 6,100 ± 550 | 60% |
| Number of Nodes | 120 ± 15 | 45 ± 8 | 62.5% | |
| Aortic Ring | Sprout Length (µm) | 850 ± 95 | 340 ± 60 | 60% |
| CAM Assay | Branch Points | 85 ± 10 | 30 ± 6 | 64.7% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
A consistent, dose-dependent inhibition across all three assays provides strong evidence for the anti-angiogenic activity of this compound. The results from the in vitro assay can elucidate the direct effects on endothelial cells, while the ex vivo and in vivo models confirm this activity in more complex biological systems that include multiple cell types and physiological factors.
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the anti-angiogenic properties of this compound. By systematically progressing from in vitro to in vivo models, researchers can build a comprehensive profile of the compound's efficacy and gain insights into its mechanism of action. The demonstrated potential of this and similar hydrazide derivatives to inhibit key pathways in angiogenesis, such as VEGF signaling, positions them as promising candidates for further development in the treatment of cancer and other angiogenesis-dependent diseases.
References
-
In‐vitro and in‐vivo assays for angiogenesis‐modulating drug discovery and development. (n.d.). Retrieved from [Link]
-
Angiogenesis Assays | Tube Formation Assay. (n.d.). ibidi. Retrieved from [Link]
-
Role of Matrix Metalloproteinases in Angiogenesis and Cancer. (2018). Frontiers in Oncology. Retrieved from [Link]
-
A critical analysis of current in vitro and in vivo angiogenesis assays. (2009). Angiogenesis. Retrieved from [Link]
-
VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]
-
Rat Aortic Ring Model to Assay Angiogenesis ex vivo. (2017). Bio-protocol. Retrieved from [Link]
-
Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. (2023). STAR Protocols. Retrieved from [Link]
-
Endothelial Cell Tube Formation Assay. (n.d.). Corning. Retrieved from [Link]
-
Matrix metalloproteinases and angiogenesis. (2000). Journal of the American Society of Nephrology. Retrieved from [Link]
-
The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. (2019). Bio-protocol. Retrieved from [Link]
-
Role of MMPs in angiogenesis. (n.d.). ResearchGate. Retrieved from [Link]
-
A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (2018). Methods and Protocols. Retrieved from [Link]
-
Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention. (2000). Journal of Clinical Investigation. Retrieved from [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). Journal of Visualized Experiments. Retrieved from [Link]
-
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2011). Genes & Cancer. Retrieved from [Link]
-
VEGF Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
-
Ex Vivo Mouse Aortic Ring Angiogenesis Assay. (2017). Springer Nature Experiments. Retrieved from [Link]
-
Aortic Ring Assay. (2009). Journal of Visualized Experiments. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Hydrazide‐Based VEGFR‐2 Inhibitors With Antiangiogenic Potential. (2024). ResearchGate. Retrieved from [Link]
-
VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]
-
Current methods for assaying angiogenesis in vitro and in vivo. (2005). Clinical & Experimental Pharmacology & Physiology. Retrieved from [Link]
-
Video: Aortic Ring Assay. (2009). JoVE. Retrieved from [Link]
-
An important role of matrix metalloproteinase-8 in angiogenesis in vitro and in vivo. (2016). Cardiovascular Research. Retrieved from [Link]
-
(PDF) Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). Retrieved from [Link]
-
In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (2014). Bio-protocol. Retrieved from [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2023). Heliyon. Retrieved from [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). Molecules. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). Molecules. Retrieved from [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Molecules. Retrieved from [Link]
-
Anti-angiogenesis Potential of Phytochemicals for the Therapeutic Management of Tumors. (2020). Current Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenesis Potential of Phytochemicals for the Therapeutic Management of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. VEGF signaling pathway | Abcam [abcam.com]
- 7. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinases and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound this compound - Chemdiv [chemdiv.com]
- 15. researchgate.net [researchgate.net]
- 16. ibidi.com [ibidi.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. corning.com [corning.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Video: Aortic Ring Assay [jove.com]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis | MDPI [mdpi.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. bio-protocol.org [bio-protocol.org]
Application Note: Evaluating the Cytotoxicity of 2-(2,4-Dimethylphenoxy)acetohydrazide on Cancer Cell Lines Using the MTT Cell Viability Assay
Introduction
The pursuit of novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of oncological research. Within this field, heterocyclic compounds, particularly those containing hydrazide-hydrazone moieties, have emerged as a promising class of molecules.[1][2] These scaffolds are of significant interest due to their diverse pharmacological activities, including anticancer properties.[3][4][5] Several studies have indicated that hydrazide derivatives can induce cell cycle arrest and apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the disruption of critical cellular pathways.[2]
This application note provides a detailed guide for assessing the in vitro cytotoxic potential of a specific hydrazide derivative, 2-(2,4-Dimethylphenoxy)acetohydrazide , on various cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for determining cell viability.[6][7] This assay quantifies the metabolic activity of living cells, offering a reliable measure of cell proliferation and cytotoxicity following exposure to a test compound.[8][9]
The protocols and insights provided herein are designed for researchers in drug discovery, pharmacology, and cancer biology, offering a comprehensive framework for screening novel compounds and determining key toxicological parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric technique that measures the reduction of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] This chemical reduction is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[6]
Therefore, the quantity of formazan produced is directly proportional to the number of living cells in the culture well. Dead or apoptotic cells lose this enzymatic capability and do not produce the colored product. The insoluble formazan crystals are subsequently dissolved using a solubilizing agent (such as Dimethyl Sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer (microplate reader). By comparing the absorbance of treated cells to untreated controls, the effect of the compound on cell viability can be accurately determined.[10]
Caption: Workflow of the MTT Cell Viability Assay.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver)).
-
Test Compound: this compound (MW: 194.23 g/mol ).[11]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS). Filter-sterilize and store protected from light at 4°C.[12]
-
Solvent (Vehicle): Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Solubilization Solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
Microplate reader with a filter between 550 and 600 nm.
-
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
Rationale: To ensure the validity of the MTT assay, cells must be in the logarithmic growth phase during the experiment. If cell density is too low, the absorbance signal will be weak; if it's too high, cells may become confluent and enter growth arrest, making them less sensitive to the compound. This preliminary experiment is critical for each cell line.
-
Prepare a cell suspension from a log-phase culture.
-
Create serial dilutions of the cell suspension in culture medium.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well).[13][14] Plate each density in at least triplicate.
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 or 72 hours).
-
Perform the MTT assay as described in Protocol 3.
-
Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of the curve and yields an absorbance reading between 0.75 and 1.25 for the untreated control wells at the end of the incubation period.[14]
Protocol 2: Preparation of Compound Stock and Working Solutions
Rationale: The test compound must be fully dissolved to ensure accurate and reproducible concentrations. DMSO is a common solvent, but its concentration in the final culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[13]
-
Stock Solution (e.g., 100 mM): Weigh an appropriate amount of this compound and dissolve it in pure DMSO to create a high-concentration stock solution. For example, dissolve 1.9423 mg in 100 µL of DMSO for a 100 mM stock.
-
Working Solutions: Prepare serial dilutions of the stock solution in complete culture medium immediately before use. For example, to test concentrations up to 100 µM, you might prepare a 2X final concentration series (e.g., 200 µM, 100 µM, 50 µM, etc.) in medium. Adding 100 µL of these 2X solutions to wells already containing 100 µL of cells in medium will achieve the desired 1X final concentrations.
-
Vehicle Control: Prepare a dilution of DMSO in culture medium that matches the highest concentration of DMSO used in the test wells.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest log-phase cells and adjust the cell concentration to the optimal density determined in Protocol 1. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To mitigate the "edge effect" (evaporation and temperature fluctuations in outer wells), fill the perimeter wells with 200 µL of sterile PBS or medium without cells and do not use them for experimental data.[13]
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume normal growth.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include the following controls in triplicate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). Gently mix by tapping the plate.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Visually inspect the cells under a microscope for the formation of purple precipitate inside the cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[12]
-
Dissolution: Cover the plate and place it on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization of the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the blank controls from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the corresponding compound concentrations (X-axis). For IC50 determination, it is standard practice to use a logarithmic scale for the concentration axis.[16]
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This value is determined from the dose-response curve. Use a software package like GraphPad Prism or a suitable Excel add-in to perform a non-linear regression analysis and fit the data to a sigmoidal dose-response (variable slope) equation to accurately calculate the IC50 value.[17]
Example Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 | This compound | 48 | 45.2 |
| A549 | This compound | 48 | 62.8 |
| HepG2 | This compound | 48 | 38.5 |
| Doxorubicin (Control) | 48 | 0.8 |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination (bacteria/yeast can reduce MTT).- Phenol red in medium interfering with readings.- Contaminated reagents. | - Visually inspect plates for contamination.[13]- Use phenol red-free medium during the final MTT incubation step.[13]- Prepare fresh reagents and use sterile technique. |
| Low Absorbance Readings | - Cell seeding density is too low.- Insufficient incubation time with MTT.- Cells are not healthy or are in a senescent state. | - Optimize cell seeding density (Protocol 1).[13]- Increase MTT incubation time (up to 4 hours), checking for formazan formation microscopically.[14]- Use cells at a low passage number and ensure they are in the logarithmic growth phase.[13] |
| High Variability Between Replicates | - Inaccurate pipetting or cell plating.- "Edge effect" due to evaporation.- Incomplete solubilization of formazan crystals. | - Use calibrated pipettes and ensure a homogenous cell suspension when plating.- Avoid using the outer wells of the plate for experimental data.[13]- Ensure adequate mixing/shaking after adding the solubilization agent. |
| Increased OD with Higher Dose | - The compound may be colored and interfering with absorbance readings.- The compound itself may chemically reduce MTT, giving a false positive signal. | - Run a control plate with the compound in cell-free medium to check for inherent absorbance.[18]- Test for direct MTT reduction by incubating the compound with MTT in a cell-free system.[18]- If interference is confirmed, consider an alternative viability assay (e.g., Resazurin or ATP-based assays). |
Conclusion
The MTT assay is a reliable and high-throughput method for assessing the cytotoxic effects of novel compounds like this compound. By following the detailed protocols for assay optimization, execution, and data analysis outlined in this application note, researchers can generate robust and reproducible data. This information is critical for the initial stages of drug discovery, enabling the effective screening and characterization of potential anticancer therapeutic agents.
References
- Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ResearchGate. (2015). How can I calculate IC50 from mtt results?.
- AAT Bioquest. (2023). What is the principle of cell viability assays?.
- YouTube. (2020). How to calculate IC50 from MTT assay.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed Central. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.
- Abcam. (n.d.). MTT assay protocol.
- Benchchem. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Frontiers. (n.d.). A review of hydrazide-hydrazone metal complexes' antitumor potential.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- PMC - NIH. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- OUCI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION.
- PubMed. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
- EvitaChem. (n.d.). (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide.
- ADMET & DMPK. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.
- Chemdiv. (n.d.). Compound this compound.
- Benchchem. (n.d.). 2-(2,4-Dimethoxyphenyl)acetohydrazide|RUO.
- Benchchem. (n.d.). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-.
- PMC - NIH. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- PMC - NIH. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide.
Sources
- 1. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 6. slideshare.net [slideshare.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Compound this compound - Chemdiv [chemdiv.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
Application Note: Unraveling the Enzyme Inhibition Kinetics of 2-(2,4-Dimethylphenoxy)acetohydrazide on COX-1/COX-2
Abstract
This technical guide provides a comprehensive framework for characterizing the inhibitory effects of 2-(2,4-dimethylphenoxy)acetohydrazide on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). We present detailed protocols for determining key inhibition parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as for elucidating the mode of inhibition. This document is intended for researchers in pharmacology, biochemistry, and drug development engaged in the evaluation of novel anti-inflammatory compounds.
Introduction: The Significance of COX Inhibition
Cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins and other pro-inflammatory mediators.[1][2] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and regulating renal blood flow.[1][2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it a key target for anti-inflammatory therapies.[1][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[5] Consequently, the development of selective COX-2 inhibitors remains a significant goal in medicinal chemistry to achieve potent anti-inflammatory effects with an improved safety profile.[3][6]
The compound this compound belongs to the phenoxyacetohydrazide class, which has been explored for its therapeutic potential, including anti-inflammatory properties.[7][8] A thorough understanding of its interaction with COX-1 and COX-2 is crucial for its development as a potential drug candidate. This guide outlines the essential experimental workflows to characterize its enzyme inhibition kinetics in detail.
Foundational Concepts in Enzyme Inhibition Kinetics
A robust characterization of an enzyme inhibitor involves determining several key parameters:
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a common measure of inhibitor potency.[2][9]
-
Mode of Inhibition: This describes the mechanism by which the inhibitor binds to the enzyme. The primary reversible modes are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[10][11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic efficiency. This reduces Vmax but does not affect Km.[10][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[11]
-
-
Ki (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic affinity of the inhibitor for the enzyme.[10] A lower Ki value indicates a more potent inhibitor. The relationship between IC50 and Ki for a competitive inhibitor can be described by the Cheng-Prusoff equation.
Experimental Design and Protocols
This section details the necessary materials and step-by-step protocols for the kinetic analysis of this compound.
Materials and Reagents
-
Enzymes: Human recombinant COX-1 and COX-2 (e.g., from Cayman Chemical or Sigma-Aldrich).[13][14]
-
Substrate: Arachidonic acid.
-
Test Compound: this compound, synthesized and purified.[7]
-
Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays or a suitable probe for fluorometric assays.[1][13]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[15]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.
-
Control Inhibitors: A non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib).[1][16]
-
Equipment: 96-well plate reader (for absorbance or fluorescence), incubators, multichannel pipettes.
Diagram: General Experimental Workflow
Caption: General workflow for COX inhibition kinetic analysis.
Protocol 1: Determination of IC50 Values
This protocol is designed to determine the concentration of this compound that inhibits 50% of COX-1 and COX-2 activity.
-
Prepare Reagents:
-
Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of the test compound in DMSO. Then, create a series of dilutions in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the COX-1 and COX-2 enzymes in cold assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add 160 µL of assay buffer and 10 µL of heme.[17]
-
100% Activity Wells (Control): Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme solution (COX-1 or COX-2).[17]
-
Inhibitor Wells: Add 140 µL of assay buffer, 10 µL of heme, 10 µL of the appropriate enzyme, and 10 µL of the diluted test compound.
-
Include wells for the reference inhibitors (e.g., celecoxib) as a positive control.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiate Reaction: Add 10 µL of arachidonic acid substrate to all wells except the background wells.
-
Detection:
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Determining the Mode of Inhibition and Ki
This protocol involves measuring enzyme kinetics at various substrate and inhibitor concentrations to elucidate the mechanism of inhibition.
-
Assay Setup:
-
Prepare a matrix in a 96-well plate. The rows will correspond to different fixed concentrations of the inhibitor (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is initially estimated from the IC50).
-
The columns will correspond to a range of substrate (arachidonic acid) concentrations (e.g., 0.25 to 5 times the Km value).
-
Set up the reactions as described in Protocol 1, varying the substrate and inhibitor concentrations according to the matrix.
-
-
Data Collection: Measure the initial reaction velocities (v) for each combination of substrate [S] and inhibitor [I] concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration [S] to generate Michaelis-Menten curves.
-
Transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/v versus 1/[S].[12][19] This linearization of the Michaelis-Menten equation is useful for visualizing the mode of inhibition.[20][21]
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition.[11][19]
-
Diagram: Interpreting Lineweaver-Burk Plots
Caption: Interpretation of Lineweaver-Burk plots for inhibition modes.
-
Calculating Ki: Once the mode of inhibition is identified, the Ki can be calculated from the kinetic data. For competitive inhibition, Ki can be determined from the change in the apparent Km. For other modes, Ki is determined from the changes in Vmax and/or Km.[22][23] It is recommended to use non-linear regression fitting of the raw Michaelis-Menten data for the most accurate determination of kinetic parameters.[24][25]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: IC50 Values and Selectivity Index
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Celecoxib (Control) | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
| Indomethacin (Control) | [Literature/Experimental Value] | [Literature/Experimental Value] | [Calculated Value] |
A higher selectivity index indicates greater selectivity for COX-2.[26]
Table 2: Kinetic Parameters for Inhibition of COX-2
| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (units) | Mode of Inhibition | Ki (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Determined from Plot] | [Calculated Value] |
Conclusion
The protocols and analytical frameworks presented in this application note provide a robust methodology for the detailed kinetic characterization of this compound as a potential COX inhibitor. By systematically determining the IC50, mode of inhibition, and Ki value for both COX-1 and COX-2, researchers can gain critical insights into the compound's potency, selectivity, and mechanism of action. This information is indispensable for guiding further preclinical development and structure-activity relationship studies.
References
-
A quick method for the determination of inhibition constants. (1982). Biochemical Journal. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
A quick method for the determination of inhibition constants - PMC. NIH. [Link]
-
Analysis of continuous enzyme kinetic data using ICEKAT - PMC. NIH. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Jack Westin. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]
-
Enzyme inhibitors. University of Sussex. [Link]
-
Kinetics Data Analysis - Enzyme Kinetics. (2022). YouTube. [Link]
-
Inhibition - Enzymes - MCAT Content. Jack Westin. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. NIH. [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]
-
Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [Link]
-
COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
-
Fitting enzyme kinetics data with Solver. Protocols.io. [Link]
-
How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. ResearchGate. [Link]
-
IC50 values determined for COX-1 and COX-2. ResearchGate. [Link]
-
Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. ACS Publications. [Link]
-
Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. [Link]
-
IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Kinetics of the time-dependent inhibition of COX-2 by compound 12. ResearchGate. [Link]
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor. ResearchGate. [Link]
-
A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC. NIH. [Link]
-
Kinetic basis for selective inhibition of cyclo-oxygenases - PMC. NIH. [Link]
-
Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of continuous enzyme kinetic data using ICEKAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. jackwestin.com [jackwestin.com]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Khan Academy [khanacademy.org]
- 21. medschoolcoach.com [medschoolcoach.com]
- 22. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv [biorxiv.org]
- 25. Fitting enzyme kinetics data with Solver [protocols.io]
- 26. ajmc.com [ajmc.com]
Procedure for docking studies of 2-(2,4-Dimethylphenoxy)acetohydrazide with VEGF
Topic: Procedure for In-Silico Molecular Docking Studies of 2-(2,4-Dimethylphenoxy)acetohydrazide with Vascular Endothelial Growth Factor (VEGF)
Abstract
This document provides a detailed protocol for conducting molecular docking studies of the novel small molecule, this compound, with Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. As a critical signaling protein in tumor growth and metastasis, VEGF presents a validated target for anti-cancer drug development.[1][2] These application notes are designed for researchers in computational biology, medicinal chemistry, and drug development, offering a comprehensive workflow from target selection and preparation to docking simulation and results analysis. The causality behind each experimental choice is explained to ensure both methodological rigor and conceptual understanding. The protocol is grounded in established computational techniques and utilizes widely accessible software to ensure reproducibility.
Scientific Rationale and Background
The VEGF Signaling Axis: A Prime Target in Oncology
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein responsible for stimulating the formation of new blood vessels, a process known as angiogenesis.[2][3] While essential for embryonic development, wound healing, and other physiological processes, the VEGF pathway is frequently hijacked by solid tumors.[2][4] Tumors require a dedicated blood supply to grow beyond a minimal size; by secreting VEGF, cancer cells induce the formation of new vasculature to supply nutrients and oxygen, facilitating their growth and metastasis.[5]
The biological effects of VEGF are mediated primarily through its interaction with two receptor tyrosine kinases, VEGFR-1 and VEGFR-2, expressed on the surface of endothelial cells.[3][6] The binding of VEGF-A (the most well-researched isoform) to VEGFR-2 is the principal driver of the angiogenic signal.[1][6] This interaction triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[4][7] Given its central role, the inhibition of VEGF signaling has become a cornerstone of modern anti-cancer therapy.[1][5]
Ligand of Interest: this compound
The ligand, this compound, belongs to the hydrazone class of organic compounds. Hydrazone derivatives are recognized for their diverse biological activities and are scaffolds of significant interest in medicinal chemistry.[8] This particular compound is selected as a candidate molecule to explore its potential inhibitory interaction with VEGF through in-silico methods. Molecular docking allows for a predictive assessment of its binding affinity and mode of interaction within the VEGF binding pocket, providing a rational basis for its consideration as a potential anti-angiogenic agent.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the biological context and the computational procedure detailed in this guide.
Caption: Simplified VEGF-A/VEGFR-2 signaling pathway leading to angiogenesis.
Caption: Overall workflow for the molecular docking study.
Materials and Software
This protocol relies on freely available software for academic use. Ensure all software is downloaded from official sources and properly installed.
| Software/Resource | Purpose | Source |
| RCSB Protein Data Bank | To obtain the 3D crystal structure of the target protein (VEGF). | [Link] |
| PubChem Database | To obtain the 2D/3D structure of the ligand. | [Link] |
| AutoDock Tools (MGLTools) | To prepare protein and ligand files (PDBQT format) and set up the grid box. | [Link] |
| AutoDock Vina | The core docking program for performing the simulation. | [Link] |
| Open Babel | A chemical toolbox for converting file formats (e.g., SDF to PDB). | [Link] |
| PyMOL or Discovery Studio | For visualization and analysis of the docking results. | [Link] or |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the docking simulation.
Step 1: Target Protein Preparation
The goal of this step is to prepare the VEGF protein structure for docking by removing non-essential components and converting it to the required file format.
-
Obtain VEGF Structure: Download the crystal structure of human VEGF-A from the RCSB Protein Data Bank. A suitable entry is 1VPF , which is a homodimeric structure of the VEGF receptor-binding domain.[9] Other high-resolution structures like 2VPF or 6ZFL can also be considered.[10][11] Save the file in PDB format.
-
Clean the PDB File: Open the PDB file in a molecular viewer like Discovery Studio or UCSF Chimera.
-
Rationale: Crystal structures often contain non-protein molecules like water, ions, and co-factors that are not part of the target and can interfere with the docking calculation.[12][13]
-
Action: Delete all water molecules (HOH). Since 1VPF is a homodimer (Chains A and B), for simplicity, we will perform docking on a single chain. Delete Chain B. Save the cleaned structure (Chain A only) as a new PDB file (e.g., 1vpf_A.pdb).
-
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT. Go to File > Read Molecule and open 1vpf_A.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK.
-
Rationale: PDB files from X-ray crystallography typically do not include hydrogen atoms. Hydrogens are critical for defining correct hydrogen bonding patterns and steric properties. Adding only polar hydrogens is a common and computationally efficient practice.[13]
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges.
-
Rationale: The docking algorithm's scoring function uses atomic partial charges to calculate electrostatic interactions. Kollman charges are a standard choice for proteins.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 1vpf_A and click Select Molecule. Save the file in the PDBQT format (e.g., 1vpf_A.pdbqt). This format includes atomic charges, atom types, and topological information required by AutoDock Vina.[12]
-
Step 2: Ligand Preparation
This step involves converting the 2D or 3D structure of this compound into a docking-ready format.
-
Obtain Ligand Structure: Search for "this compound" on PubChem. If not available, use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structure and save it as a MOL or SDF file. For this protocol, we will assume a 3D structure is obtained from PubChem and saved as an SDF file.
-
Convert to PDB: Use Open Babel to convert the SDF file to a PDB file. This is a necessary intermediate step for processing in ADT.
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT. Go to Ligand > Input > Open and select the ligand's PDB file.
-
Assign Charges: ADT will prompt for charges. The default Gasteiger charges are appropriate for small organic molecules.
-
Rationale: Gasteiger charges are an empirical method for rapidly calculating partial atomic charges in molecules and are standard for ligand preparation in AutoDock.[14]
-
Define Torsional Root and Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions. This step defines the flexible bonds in the ligand, allowing the docking program to explore different conformations.[14]
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).
-
Step 3: Grid Box Generation
The grid box defines the three-dimensional search space on the protein where the docking algorithm will attempt to place the ligand.[15][16]
-
Load Prepared Protein in ADT: If not already loaded, open the 1vpf_A.pdbqt file in ADT.
-
Open GridBox Panel: Go to Grid > Grid Box.
-
Define the Binding Site: The receptor-binding site of VEGF is well-documented and involves key residues at the poles of the dimer.[9][10] In the absence of a co-crystallized ligand, a common approach is to center the grid box on the active site identified from literature or by using site prediction tools. For this protocol, we will center the box to encompass the known receptor-binding region.
-
Adjust Box Dimensions: Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions. The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, which increases efficiency and accuracy.[17] A good starting point is a box that extends approximately 10-15 Å beyond the identified binding site residues.
-
Save Grid Configuration: Record the center and size coordinates. They will be used in the Vina configuration file. You can save the grid parameters by going to File > Output Grid Dimension File.
Step 4: Running the AutoDock Vina Simulation
-
Create a Configuration File: Create a text file named conf.txt in your working directory. This file tells Vina where to find the input files and how to perform the docking.
-
Execute Vina: Open a command line or terminal, navigate to your working directory, and run the following command (ensure the path to the Vina executable is correct): vina --config conf.txt --log log.txt
-
Rationale: The exhaustiveness parameter controls the computational effort of the search; higher values increase the probability of finding the true binding minimum but take longer. The default value of 8 is a reasonable starting point.[18] The output will be a log file (log.txt) with binding scores and a PDBQT file (all_poses.pdbqt) with the coordinates of the predicted binding poses.
-
Results Analysis and Protocol Validation
Analyzing Docking Output
-
Examine the Log File: The log.txt file contains a table of the top binding poses (typically 9 by default) ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[19]
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -X.X 0.000 0.000 2 -X.Y ... ... ... ... ... ... -
Visualize Binding Poses: Use PyMOL or Discovery Studio to visualize the results.
-
Open the receptor file (1vpf_A.pdbqt).
-
Open the output poses file (all_poses.pdbqt). Vina may output multiple poses in a single file, which can be split or viewed individually.
-
Analyze the best-scoring pose (Mode 1). Examine the specific interactions between the ligand and the amino acid residues of VEGF. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.[20][21] 2D interaction diagrams can be generated using tools like LigPlot+ or the Protein-Ligand Interaction Profiler.[21]
-
Trustworthiness: A Self-Validating Protocol
The trustworthiness of a docking protocol must be established before screening unknown compounds. This is typically done by re-docking a known ligand.
-
Protocol:
-
Find a VEGF crystal structure in the PDB that is co-crystallized with a small molecule inhibitor or its natural receptor (e.g., a fragment of VEGFR). For instance, PDB entry 3V2A shows VEGF-A in complex with domains of VEGFR-2.[22]
-
Prepare the protein and the native ligand from this complex using the same procedure described in sections 4.1 and 4.2.
-
Perform the docking using a grid box centered on the crystallographic position of the native ligand.
-
-
Validation Criterion:
-
After docking, superimpose the lowest-energy docked pose of the native ligand onto its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses.
-
A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [23] This demonstrates that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
Conclusion
This document outlines a comprehensive and validated procedure for conducting molecular docking studies of a novel ligand with VEGF. By following this protocol, researchers can generate predictive data on the binding affinity and interaction patterns of candidate molecules, providing valuable insights for structure-based drug design. The emphasis on understanding the rationale behind each step and the inclusion of a mandatory validation protocol ensures that the generated results are both scientifically sound and trustworthy. This in-silico screening serves as a critical first step, enabling the prioritization of compounds for further in-vitro and in-vivo experimental validation.
References
-
Ellis, L. M., & Hicklin, D. J. (2008). Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Journal of Clinical Oncology, 26(21), 3591-3601. [Link]
-
Ferrara, N., & Davis-Smyth, T. (1997). The biology of vascular endothelial growth factor. Endocrine reviews, 18(1), 4-25. [Link]
-
Wikipedia contributors. (2024). Vascular endothelial growth factor. Wikipedia, The Free Encyclopedia. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. CUSABIO TECHNOLOGY LLC. [Link]
-
PharmGKB. (n.d.). VEGF Signaling Pathway. Pharmacogenomics Knowledgebase. [Link]
-
Creative Diagnostics. (2023). VEGF as a Central Role in Angiogenesis and Cancer Therapy. Creative Diagnostics. [Link]
-
Muller, Y. A., et al. (1997). Structure of human vascular endothelial growth factor. RCSB Protein Data Bank. PDB ID: 1VPF. [Link]
-
Bioinformatics Guru. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. [Link]
-
QIAGEN. (n.d.). VEGF Signaling. QIAGEN GeneGlobe. [Link]
-
Autodock. (n.d.). Molecular Docking Tutorial. The Scripps Research Institute. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Utrecht University. [Link]
-
Muller, Y. A., et al. (1997). The crystal structure of vascular endothelial growth factor (VEGF) refined to 1.93 A resolution. RCSB Protein Data Bank. PDB ID: 2VPF. [Link]
-
Gaucher, J.F., et al. (2020). High resolution structure of VEGF-A 12:107 crystallized in tetragonal form. RCSB Protein Data Bank. PDB ID: 6ZFL. [Link]
-
ResearchGate. (2021). How to generate Autodock Grid Box?. ResearchGate. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
-
Bioinformatics With BB. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
-
Ryan, Z. R. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. [Link]
-
The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Stack Exchange. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Class Central. [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?. ResearchGate. [Link]
-
Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
National Center for Biotechnology Information. (2016). 5T89: Crystal structure of VEGF-A in complex with VEGFR-1 domains D1-6. NCBI. [Link]
-
Let's learn. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
The Bioinformatics Coach. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Brozzo, M.S., et al. (2011). VEGFR-2/VEGF-A COMPLEX STRUCTURE. Protein Data Bank Japan. PDB ID: 3V2A. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Panda, P. (n.d.). This app helps you to generate or define grid box for Autodock Vina and Autodock4. GitHub. [Link]
-
Bioinformatics Stack Exchange. (2025). What should be the best strategy to define grid box in blind docking?. Stack Exchange. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. The role of vascular endothelial growth factor in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. youtube.com [youtube.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. 3v2a - VEGFR-2/VEGF-A COMPLEX STRUCTURE - Summary - Protein Data Bank Japan [pdbj.org]
- 23. researchgate.net [researchgate.net]
A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 2-(2,4-Dimethylphenoxy)acetohydrazide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2,4-Dimethylphenoxy)acetohydrazide. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay and impurity determination. The methodology has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] We provide comprehensive protocols for method execution, validation, and sample analysis, underpinned by a scientific rationale for all critical parameter selections to ensure methodological robustness and trustworthiness.
Scientific Principle and Method Rationale
The quantification of this compound, a molecule containing a distinct chromophore in its dimethylphenoxy group, is ideally suited for UV-based detection. This method employs reversed-phase chromatography, which is the gold standard for separating moderately polar to non-polar compounds.
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic analyte. The end-capped nature of modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The aqueous phase is acidified with 0.1% formic acid to suppress the ionization of the hydrazide moiety and any free silanols on the column, ensuring sharp, symmetrical peaks and stable retention times.
-
Detection: The UV detector wavelength is set at the absorption maximum (λmax) of this compound, which must be experimentally determined but is anticipated to be near 275 nm based on the substituted benzene ring. This maximizes sensitivity and selectivity.
-
Stability-Indicating Approach: The method is specifically designed to be stability-indicating. By subjecting the analyte to forced degradation conditions (acid, base, oxidation, heat, and light), we demonstrate the method's ability to resolve the intact analyte from any potential degradation products, which is critical for assessing the stability and purity of drug substances and products.[2]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standard: this compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (≥98% purity)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl, ~1N)
-
Sodium hydroxide (NaOH, ~1N)
-
Hydrogen peroxide (H₂O₂, 30%)
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Volumetric glassware (Class A)
-
Sonicator
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17-18 min (80-20% B), 18-25 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 275 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition is chosen to ensure the solubility of the analyte while being chromatographically compatible.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and assay by diluting the stock solution with the diluent. For assay, a concentration of 100 µg/mL is recommended.
Protocol 2: Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This removes particulates that could damage the HPLC column.
Diagram of the Analytical Workflow
Sources
Application Notes and Protocols for the Synthesis of Schiff Base Derivatives of 2-(2,4-Dimethylphenoxy)acetohydrazide
Abstract
This comprehensive guide details the synthesis of novel Schiff base derivatives starting from 2-(2,4-Dimethylphenoxy)acetohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document provides a robust, two-step synthetic pathway, beginning with the preparation of the core hydrazide intermediate followed by its condensation with various aromatic aldehydes. We offer detailed, field-tested protocols, explain the causality behind experimental choices, and outline rigorous characterization methodologies to ensure the synthesis of high-purity, structurally-verified compounds for research and drug development applications.
Introduction: The Significance of Hydrazone-Schiff Bases
Hydrazones are a special class of Schiff bases formed from the condensation of hydrazides with aldehydes or ketones. The presence of the toxophoric azomethine group (-C=N-) in conjunction with the N-N bond of the hydrazide moiety imparts unique electronic and structural properties, making these compounds highly attractive for coordination chemistry and pharmacological applications.[2][6] The biological activity of these molecules is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes.[2]
The 2,4-dimethylphenoxy scaffold serves as a versatile starting point. By reacting this compound with a library of substituted aromatic aldehydes, researchers can systematically modify the molecule's steric and electronic properties. This allows for the exploration of structure-activity relationships (SAR) to optimize for specific biological targets. This guide provides the foundational chemistry to enable such explorations.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the target Schiff bases begins with the preparation of the hydrazide precursor. This is reliably achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(2,4-dimethylphenoxy)acetate. This reaction involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.
Protocol 1: Synthesis of this compound
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 2-(2,4-dimethylphenoxy)acetate | C₁₂H₁₆O₃ | 208.25 | 20.83 g | 100 | Starting Ester |
| Hydrazine Hydrate (~80%) | N₂H₄·H₂O | 50.06 | 7.5 mL (~6.26 g) | 125 | Nucleophile |
| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | Washing |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 20.83 g (100 mmol) of ethyl 2-(2,4-dimethylphenoxy)acetate in 150 mL of ethanol.
-
Addition of Hydrazine: To the stirring solution, add 7.5 mL (~125 mmol) of hydrazine hydrate. The slight molar excess of hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 6-8 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.[3][7]
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the solid product.
-
Filtration and Washing: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with a small amount of cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the resulting white solid, this compound, in a vacuum oven at 50-60 °C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Synthesis of N'-Arylmethylidene-2-(2,4-dimethylphenoxy)acetohydrazides (Schiff Bases)
The core of this application note is the synthesis of the Schiff base derivatives. This is achieved via a condensation reaction between the synthesized this compound and a variety of aromatic aldehydes.[8][9] The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of the hydrazide.[5]
Protocol 2: General Procedure for Schiff Base Synthesis
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 1.94 g | 10 | Hydrazide |
| Substituted Aromatic Aldehyde | R-CHO | Varies | Varies | 10 | Electrophile |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - | Catalyst |
Representative Aromatic Aldehydes
| Aldehyde | Molar Mass ( g/mol ) | Quantity for 10 mmol |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 122.12 | 1.22 g (1.05 mL) |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g |
| 4-Methoxybenzaldehyde (Anisaldehyde) | 136.15 | 1.36 g (1.21 mL) |
| 4-(Dimethylamino)benzaldehyde | 149.19 | 1.49 g |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound in 50 mL of ethanol. Gentle warming may be required to achieve complete dissolution.
-
Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a precipitate often indicates the progress of the reaction. Monitor the reaction via TLC until the starting materials are consumed.[3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will precipitate out of the solution. To maximize yield, cool the flask further in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.[3]
-
Drying and Recrystallization: Dry the purified Schiff base in a vacuum oven. For high-purity applications, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-DMF mixture.
Part 3: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic methods should be employed.
Expected Spectroscopic Data
The key to confirming the successful synthesis of the Schiff base is the appearance of signals corresponding to the newly formed azomethine group and the disappearance of signals from the aldehyde and hydrazide precursors.
| Technique | Key Observational Evidence |
| FT-IR | - Disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹). - Disappearance of the N-H stretching bands of the hydrazide's -NH₂ group (~3200-3400 cm⁻¹). - Appearance of a strong C=N (azomethine) stretching band, typically in the range of 1570-1650 cm⁻¹.[1] - Presence of the amide C=O stretch from the hydrazide backbone (~1660-1690 cm⁻¹).[7] |
| ¹H NMR | - Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm.[10] - A broad singlet corresponding to the amide N-H proton, often further downfield (> δ 10 ppm). - Signals corresponding to the aromatic protons from both the dimethylphenoxy and aldehyde-derived rings. |
| ¹³C NMR | - Appearance of a signal for the azomethine carbon (-N=C H-) in the range of δ 140-160 ppm.[10] |
| Mass Spec. | - The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base derivative. |
| Elemental | The experimental percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.[10] |
Conclusion
The protocols described herein provide a reliable and versatile method for the synthesis and characterization of Schiff base derivatives of this compound. By following these detailed procedures, researchers in medicinal chemistry and drug development can efficiently generate a diverse library of novel compounds. The systematic variation of the aromatic aldehyde component allows for fine-tuning of the molecular properties, paving the way for the discovery of new therapeutic agents with enhanced efficacy and targeted activity.
References
-
Stojković, S. et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic procedures applied for the preparation of hydrazones, quinazolines, and hydrazine-Schiff bases. Available at: [Link]
-
Stojković, S. et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Jesmin, M. et al. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of acetohydrazide 12 with aromatic aldehydes. Available at: [Link]
-
Yadav, P., & Sarkar, A. (n.d.). SPECTRAL CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF HYDRAZIDE SCHIFF BASE METAL COMPLEXES. ResearchGate. Available at: [Link]
-
Shettima, U.A. et al. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. UNN. Available at: [Link]
-
IJRESM. (2018). Synthesis and Characterization of Some Hydra Zones. Available at: [Link]
-
International Journal of Current Research. (n.d.). Synthesis, characterization and antifungal activity of hydrazone schiff base. Available at: [Link]
-
Al-Masoudi, A. et al. (2020). Synthesis,Characterization and Evaluation of Biological Activity of Sulfonylhydrazide-Schiff Base "(E)-N'-(2,5- dimethoxybenzalidene) naphthalene-2- sulfonohydrazide". ResearchGate. Available at: [Link]
-
Noor, A.T. (2017). Synthesis and Spectral Characterization of Some New Aromatic Schiff Bases Derivated from 2,4-Dinitrophenylhydrazine. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Bhat, M. et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. ResearchGate. Available at: [Link]
-
Waziri, I. et al. (n.d.). Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. Maiduguri Journal of Pure and Applied Sciences. Available at: [Link]
-
IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). Available at: [Link]
-
JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: [Link]
Sources
- 1. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unn.edu.ng [unn.edu.ng]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [ijmrsti.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Apoptotic Potential of 2-(2,4-Dimethylphenoxy)acetohydrazide
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1] Dysregulation of this process is a cornerstone of many diseases, including cancer, where malignant cells evade apoptosis to achieve uncontrolled proliferation.[2] Consequently, inducing apoptosis in cancer cells is a key objective in the development of novel anticancer therapies.[3]
The hydrazide class of organic compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities.[4] This document provides a comprehensive experimental framework for evaluating the apoptotic potential of a novel phenoxy acetohydrazide derivative, 2-(2,4-Dimethylphenoxy)acetohydrazide. While direct studies on this specific compound are limited, the broader family of phenoxy acetohydrazides has demonstrated potential antimicrobial, anti-inflammatory, and anticancer properties.[5]
These application notes offer a multi-faceted approach to rigorously characterize the pro-apoptotic effects of 2-(2,4-Dimethylphenoxy)acetohydhydrazide on a selected cancer cell line. The described protocols are designed to guide researchers, scientists, and drug development professionals through a logical and self-validating experimental workflow, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.
Experimental Design and Rationale
A robust assessment of a compound's apoptotic potential requires a combination of assays that measure different hallmarks of the apoptotic process. This workflow is designed to provide a comprehensive picture of the cellular response to this compound treatment.
Cell Line Selection: The choice of cell line is critical and should be based on the research question. For general screening, a well-characterized and commonly used cancer cell line such as HeLa (cervical cancer), A549 (lung cancer), or Jurkat (T-cell leukemia) is recommended. The selected cell line should be maintained in its recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
Compound Preparation and Treatment: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (DMSO-treated cells) in all experiments to account for any effects of the solvent.
Positive Control: A known apoptosis-inducing agent, such as staurosporine or paclitaxel, should be used as a positive control to validate the experimental setup and ensure that the chosen assays are performing as expected.[6]
Key Experimental Strategies and Protocols
The following sections detail the core assays for evaluating the apoptotic potential of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] This initial screen is essential for determining the cytotoxic concentration range of the compound and for calculating the half-maximal inhibitory concentration (IC50) value. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Expected Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| Compound X | 0.1 | 1.22 ± 0.07 | 97.6 |
| Compound X | 1 | 1.10 ± 0.06 | 88.0 |
| Compound X | 10 | 0.85 ± 0.05 | 68.0 |
| Compound X | 50 | 0.60 ± 0.04 | 48.0 |
| Compound X | 100 | 0.35 ± 0.03 | 28.0 |
| Positive Control (Staurosporine) | 1 | 0.40 ± 0.04 | 32.0 |
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to detect early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[12]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for the predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[13]
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes.[13]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
Expected Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound X (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| Positive Control (Staurosporine) | 30.5 ± 2.8 | 50.7 ± 4.1 | 18.8 ± 2.0 |
Caspase Activity Assays
Rationale: Apoptosis is executed by a family of cysteine proteases called caspases.[1] These enzymes exist as inactive zymogens (pro-caspases) and are activated in a cascade. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3 and caspase-7).[10] Measuring the activity of key caspases, such as caspase-3 and caspase-9, provides direct evidence of apoptosis induction and can offer insights into the specific apoptotic pathway involved (extrinsic vs. intrinsic).[14][15]
Protocol:
-
Cell Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells using the provided lysis buffer from a commercial caspase activity assay kit.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Assay: Incubate the cell lysate with a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter molecule.[14][16] For example, DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9.[14]
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[14]
-
Data Analysis: Quantify caspase activity and normalize it to the protein concentration. Express the results as a fold change relative to the vehicle control.
Expected Data Presentation:
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Compound X (IC50) | 4.5 ± 0.4 | 3.8 ± 0.3 |
| Positive Control (Staurosporine) | 6.2 ± 0.5 | 5.1 ± 0.4 |
Elucidating the Molecular Pathway
To delve deeper into the mechanism of action, further experiments can be conducted to investigate the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Western Blot Analysis of Bcl-2 Family Proteins
Rationale: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[17] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[1] The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[17] Western blotting is a standard technique to quantify the expression levels of these proteins.[18]
Protocol:
-
Protein Extraction: Treat cells with this compound, and then lyse the cells in RIPA buffer containing protease inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).[17] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Densitometry: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.[17]
Analysis of Cytochrome c Release
Rationale: A pivotal event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol.[1] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[1] Detecting cytochrome c in the cytosolic fraction of treated cells is strong evidence for the involvement of the mitochondrial pathway.
Protocol:
-
Cell Treatment and Fractionation: Treat cells with the compound. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit or a dounce homogenizer.[20]
-
Western Blotting: Perform Western blotting on both the cytosolic and mitochondrial fractions.
-
Immunodetection: Probe the membranes with an antibody against cytochrome c. To ensure the purity of the fractions, also probe for a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH).
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating apoptotic potential.
Caption: The intrinsic pathway of apoptosis.
Conclusion
This comprehensive guide provides a structured and detailed approach for evaluating the apoptotic potential of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can generate robust and reliable data. The combination of cell viability assays, apoptosis detection methods, caspase activity measurements, and analysis of key regulatory proteins will provide a thorough understanding of the compound's pro-apoptotic efficacy and its mode of action. This information is critical for the preclinical assessment of this and other novel compounds as potential anticancer agents.
References
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Wikipedia. (2024). Apoptosis. Retrieved from [Link]
-
Slideshare. (n.d.). Intrinsic and Extrinsic Pathway of Apoptosis. Retrieved from [Link]
-
Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
-
Yan Lab. (2022). Cytochrome c release from isolated mitochondria. Retrieved from [Link]
-
Merck Millipore. (n.d.). Cytochrome c Release Apoptosis Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/9 activity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Li, Y., et al. (2020). Grape seed proanthocyanidin extract induces apoptosis of HL-60/ADR cells via the Bax/Bcl-2 caspase-3/9 signaling pathway. Experimental and Therapeutic Medicine, 20(4), 3537-3545. Retrieved from [Link]
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Cell Apoptosis and Viability. In Selected Topics in Health and Disease. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Apoptosis and cancer : methods and protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
-
Protocols.io. (2017). CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
PubMed. (n.d.). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. Retrieved from [Link]
-
PubMed. (n.d.). Induction of Apoptosis in K562 Human Leukemia Cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. Retrieved from [Link]
-
PubMed. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Retrieved from [Link]
Sources
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Induction of apoptosis in cells | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. static.igem.org [static.igem.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. protocols.io [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dimethylphenoxy)acetohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of 2-(2,4-Dimethylphenoxy)acetohydrazide synthesis. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to address common challenges encountered during this synthetic process.
Troubleshooting Guide: Enhancing Reaction Yield
Low yields in the synthesis of this compound can often be traced back to several key factors during the reaction of ethyl 2-(2,4-dimethylphenoxy)acetate with hydrazine hydrate. This guide will walk through potential issues and their corresponding solutions.
Problem 1: Incomplete Reaction or Low Conversion Rate
A common issue is the incomplete consumption of the starting ester, ethyl 2-(2,4-dimethylphenoxy)acetate, leading to a lower than expected yield of the desired acetohydrazide.
Potential Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion due to inadequate time or energy.
-
Poor Quality of Reagents: The presence of impurities in the starting materials, particularly the ester or hydrazine hydrate, can inhibit the reaction.
-
Suboptimal Solvent Choice: The solvent may not be effectively facilitating the interaction between the reactants.
Solutions:
-
Optimize Reaction Conditions: A systematic approach to optimizing the reaction conditions is crucial. We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC). A study on the synthesis of related hydrazide derivatives demonstrated that refluxing the reaction mixture for 4-6 hours is often sufficient for completion.
-
Ensure Reagent Purity: Use freshly distilled or high-purity hydrazine hydrate. The ester should also be of high purity, which can be confirmed by techniques like NMR or GC-MS before use.
-
Solvent Selection: While ethanol is a commonly used solvent, exploring other high-boiling point alcohols like n-butanol could be beneficial, especially if higher reaction temperatures are required.
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., Ethyl Acetate:Hexane, 1:1).
-
Spot the initial reaction mixture and the starting materials on a TLC plate.
-
At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the plate and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting ester has disappeared.
Problem 2: Formation of Side Products
The formation of unwanted byproducts can significantly reduce the yield of the desired this compound and complicate the purification process.
Potential Causes:
-
Excess Hydrazine Hydrate: Using a large excess of hydrazine hydrate can sometimes lead to the formation of di-acylated hydrazines or other side products.
-
Decomposition of Starting Materials or Product: At elevated temperatures, the starting materials or the product might decompose.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of hydrazine hydrate (1.1-1.2 equivalents) is generally recommended to ensure complete conversion of the ester without promoting side reactions.
-
Temperature Management: Maintain a consistent and optimal reaction temperature. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the starting materials are sensitive to air.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (Ester:Hydrazine) | 1 : 1.1-1.2 | A slight excess of hydrazine ensures complete conversion. |
| Solvent | Ethanol, Methanol, or n-Butanol | The choice depends on the desired reaction temperature. |
| Temperature | Reflux (typically 78-118 °C) | Monitor reaction progress to avoid prolonged heating. |
| Reaction Time | 4 - 8 hours | To be determined by TLC monitoring. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, a low isolated yield can result from inefficient purification.
Potential Causes:
-
Product Solubility: The product might have some solubility in the crystallization solvent, leading to losses.
-
Incomplete Precipitation: The product may not fully precipitate out of the solution upon cooling.
Solutions:
-
Crystallization Solvent: Water is often used for the crystallization of hydrazides. However, if the product shows significant solubility, a mixture of solvents (e.g., ethanol-water) might be more effective.
-
Cooling Procedure: Cool the reaction mixture slowly to room temperature and then in an ice bath to maximize precipitation.
-
Recrystallization: For higher purity, a second recrystallization step might be necessary. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves a two-step process. First, 2,4-dimethylphenol is reacted with ethyl chloroacetate in the presence of a base (like potassium carbonate) in a solvent (like acetone) to form ethyl 2-(2,4-dimethylphenoxy)acetate. This ester is then reacted with hydrazine hydrate in a suitable solvent (like ethanol) to yield the final product, this compound.
Q2: How can I confirm the identity and purity of my final product?
A2: Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O).
-
Mass Spectrometry: To confirm the molecular weight.
-
Q3: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
A3: Yes, hydrazine hydrate is a hazardous chemical and must be handled with extreme care. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin.
Visualizing the Workflow
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key steps and logical relationships.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
-
Synthesis and characterization of new 1,3,4-oxadiazole derivatives of 2-(2,4-dimethylphenoxy)acetic acid. Journal of the Serbian Chemical Society. [Link]
-
Synthesis, characterization, and biological evaluation of novel hydrazide-hydrazones and 1,3,4-oxadiazoles. Molecules. [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Containing 2,4-Dimethylphenoxy Moiety. International Journal of Organic Chemistry. [Link]
Overcoming solubility issues of 2-(2,4-Dimethylphenoxy)acetohydrazide in biological assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2,4-Dimethylphenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common experimental challenges encountered with this compound: poor aqueous solubility. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this molecule into your biological assays.
Section 1: Understanding the Challenge - Physicochemical Properties
The behavior of any compound in an experimental setting is dictated by its physicochemical properties. For this compound, its structure inherently predisposes it to low solubility in the aqueous environments typical of most biological assays.
The core of the issue lies in the balance between the molecule's hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The 2,4-dimethylphenoxy group is significantly nonpolar, while the acetohydrazide moiety provides some polarity and hydrogen bonding capability. However, the overall character of the molecule leans towards hydrophobicity.
Key physicochemical parameters, largely derived from high-quality computational models, are summarized below.
| Property | Value | Implication for Biological Assays | Source |
| Molecular Weight | 194.23 g/mol | Standard for a small molecule. | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.1489 | A positive logP indicates greater solubility in lipids (octanol) than in water, signifying a hydrophobic character. | [1] |
| logSw (Aqueous Solubility) | -1.8027 | This predicts an intrinsic aqueous solubility of approximately 0.016 mol/L or ~3.1 mg/mL. This is low and can be easily exceeded in stock solutions. | [1] |
| Hydrogen Bond Donors | 3 | The -NH and -NH2 groups can donate hydrogen bonds, contributing to some polar interactions. | [1] |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds, aiding solvation in polar solvents. | [1] |
| Topological Polar Surface Area (TPSA) | 56.516 Ų | This value is moderate, suggesting the molecule is not extremely nonpolar, but the influence of the dimethylphenyl ring is dominant. | [1] |
Causality: The predicted low aqueous solubility (logSw) is the primary driver of experimental difficulties. While the molecule is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), transferring it to an aqueous buffer or cell culture medium creates a thermodynamic penalty. The hydrophobic portions of the molecule resist interaction with water, leading the molecules to aggregate and precipitate out of the solution.[2][3]
Section 2: Frequently Asked Questions (FAQs)
These questions address the most common initial queries regarding the handling and preparation of solutions.
Q1: What is the recommended solvent for making a primary stock solution?
For initial solubilization, we strongly recommend using anhydrous, high-purity Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of disrupting the intermolecular forces in the solid compound, allowing it to dissolve effectively.[4] Ensure the DMSO is anhydrous, as absorbed water can significantly reduce the compound's solubility.[5]
Q2: I need to prepare a 100 mM stock in DMSO, but I'm seeing particulates. Why?
While theoretically possible, preparing highly concentrated stock solutions (e.g., >50 mM) of moderately hydrophobic compounds can be problematic. Even in DMSO, compounds can form micro-precipitates or exist in a supersaturated state that is prone to crashing out during storage, especially during freeze-thaw cycles.[5][6] We recommend starting with a more conservative concentration, such as 10 mM or 20 mM , to ensure long-term stability and reproducibility.
Q3: My compound is slow to dissolve in DMSO at room temperature. What can I do?
This is a common issue related to dissolution kinetics. You can facilitate the process by:
-
Vortexing: Agitate the solution vigorously for several minutes.
-
Gentle Warming: Briefly warm the vial to 37°C in a water bath. This increases the kinetic energy and helps overcome the energy barrier for dissolution.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up solid aggregates.[5]
Always visually inspect the solution against a light source to ensure it is clear and free of particulates before storage or use.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
This is a critical consideration for data integrity. DMSO can have direct biological effects and induce cytotoxicity, which can confound your experimental results. As a general rule, the final concentration of DMSO in your assay (after diluting the stock solution into the media) should be kept as low as possible, ideally ≤0.5% (v/v) .[7][8] Some sensitive cell lines may even require concentrations below 0.1%. It is imperative to include a "vehicle control" in your experiments (media with the same final concentration of DMSO but without the compound) to account for any solvent-induced effects.[9]
Section 3: Troubleshooting Guide - The Precipitation Problem
The most frequent and frustrating issue occurs when a clear DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
Core Problem: You add your 10 mM DMSO stock to your cell culture medium to achieve a final concentration of 10 µM, and the solution immediately becomes cloudy or forms a visible precipitate.
Why This Happens: You are causing a dramatic solvent polarity shift. The compound is stable in 100% DMSO but is not soluble at 10 µM in the >99% aqueous environment of your final assay medium. The DMSO concentration is too low to keep the compound solubilized.[3]
Below is a decision workflow to systematically address this issue.
Sources
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antimicrobial Assays with 2-(2,4-Dimethylphenoxy)acetohydrazide
Welcome to the technical support center for researchers utilizing 2-(2,4-Dimethylphenoxy)acetohydrazide in antimicrobial assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable results in your experiments. As scientists, we understand that unexpected variability can be a significant hurdle in research. This resource aims to equip you with the knowledge to identify, understand, and resolve common issues encountered when working with this specific antimicrobial compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound and its use in antimicrobial susceptibility testing.
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across replicates. What could be the cause?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[1] Several factors related to both the compound and the experimental setup can contribute to this variability.
-
Compound Solubility and Homogeneity: this compound, like many organic compounds, may have limited aqueous solubility.[2][3][4] Incomplete dissolution or precipitation of the compound during the assay can lead to uneven concentrations across your microplate wells, resulting in varied inhibition.[1] It is crucial to ensure the compound is fully dissolved in the initial stock solution and that the working solutions are homogenous.[1]
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter.[5][6] Variations in the number of colony-forming units (CFUs) per milliliter can significantly impact the MIC value. A higher bacterial load may require a higher concentration of the antimicrobial to inhibit growth.
-
Media Composition: The components of your growth medium can interact with the test compound.[6] For instance, certain media components might chelate the compound or alter its activity. Consistency in media preparation is paramount.
-
Incubation Conditions: Factors such as temperature, time, and atmospheric conditions (e.g., CO2 levels) must be tightly controlled.[5][6] Fluctuations in these parameters can affect both bacterial growth rates and the stability of the antimicrobial agent.
Q2: I'm observing a "skipped-well" or paradoxical growth phenomenon where I see bacterial growth at higher concentrations of this compound but not at lower concentrations. What does this mean?
This phenomenon, sometimes referred to as the Eagle effect, can be perplexing.[7] It describes a situation where an antimicrobial agent is less effective at higher concentrations than at lower, optimal concentrations.[7] While the exact mechanisms can be complex and compound-specific, several hypotheses exist:
-
Compound Precipitation: At higher concentrations, the compound may exceed its solubility limit in the assay medium, leading to precipitation. The precipitated compound is no longer bioavailable to exert its antimicrobial effect.
-
Target Modification: High concentrations of the compound might induce changes in the bacterial cell that reduce its susceptibility.
-
Induction of Resistance Mechanisms: In some cases, high concentrations of an antimicrobial can trigger bacterial stress responses or the expression of efflux pumps, which actively remove the compound from the cell.
If you observe this effect, it is crucial to repeat the experiment with careful attention to compound solubility and to consider a narrower range of concentrations around the apparent MIC.
Q3: What is the best solvent to use for preparing a stock solution of this compound?
The choice of solvent is critical for ensuring the solubility and stability of your test compound. While water is the preferred solvent for biological assays, many organic compounds like this compound exhibit poor water solubility.[2][3][4]
-
Dimethyl Sulfoxide (DMSO): DMSO is a common and effective solvent for many organic molecules and is generally well-tolerated by most microbial cultures at low final concentrations (typically ≤1% v/v). It is important to determine the maximum concentration of DMSO that does not affect the growth of your specific test organism by running a solvent toxicity control.
-
Ethanol: Ethanol can also be used as a solvent, but like DMSO, its final concentration in the assay should be kept to a minimum to avoid antimicrobial effects from the solvent itself.
Recommendation: Prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your assay medium to achieve the desired final concentrations. Always include a solvent control in your experiments to account for any potential effects of the solvent on microbial growth.
Q4: How should I store my stock solution of this compound to ensure its stability?
The stability of hydrazide-containing compounds can be influenced by factors such as pH and temperature.[8][9] Generally, hydrazides are more stable at a neutral or slightly acidic pH.[8][9]
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down potential degradation reactions. |
| Light | Protect from light by using amber vials or wrapping tubes in foil. | Some organic compounds are light-sensitive and can degrade upon exposure. |
| pH | If preparing aqueous dilutions, ensure the pH is near neutral.[8][9] | Hydrazide compounds can be less stable at alkaline pH.[10] |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | This minimizes freeze-thaw cycles, which can degrade the compound. |
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your antimicrobial assays.
Guide 1: Inconsistent MIC Results
This guide will walk you through a systematic process to identify and eliminate the source of variability in your MIC assays.
Troubleshooting Workflow for Inconsistent MICs
Caption: Troubleshooting workflow for inconsistent MIC results.
Detailed Steps:
-
Compound Preparation Verification:
-
Solubility Check: After preparing your stock solution, visually inspect it against a light source for any undissolved particles. If particulates are present, try gentle warming or sonication to aid dissolution.
-
Homogenization: Before making serial dilutions, ensure your stock solution is at room temperature and vortex it thoroughly. When performing dilutions, mix each step well by pipetting up and down.
-
-
Inoculum Standardization:
-
Spectrophotometric Method: Correlate the optical density at 600 nm (OD600) of your bacterial suspension to a known CFU/mL, which can be determined by plating serial dilutions. Use this OD600 value to standardize your inoculum for each experiment.
-
Growth Phase: Always use a fresh culture that is actively growing (logarithmic phase) to ensure consistent metabolic activity and susceptibility.
-
-
Assay Controls and Conditions:
-
Positive Control: A well containing bacteria and media but no antimicrobial compound. This should show robust growth.
-
Negative Control: A well containing media and the highest concentration of the antimicrobial but no bacteria. This should show no growth and confirms the sterility of your media and compound.
-
Solvent Control: A well containing bacteria, media, and the highest concentration of the solvent used to dissolve the compound. This ensures the solvent itself is not inhibiting bacterial growth.
-
Incubator Validation: Regularly check and record the temperature and other environmental parameters of your incubator to ensure consistency.
-
Guide 2: Addressing Poor or No Antimicrobial Activity
If this compound is not exhibiting the expected antimicrobial activity, this guide will help you pinpoint the potential cause.
Troubleshooting Workflow for Lack of Activity
Caption: Troubleshooting workflow for lack of antimicrobial activity.
Detailed Steps:
-
Compound Integrity Check:
-
Source and Age: Ensure you are using a high-quality compound from a reputable supplier. Older batches of compounds may have degraded over time.
-
Storage History: Improper storage of either the solid compound or stock solutions can lead to a loss of activity.
-
-
Assay Verification:
-
Concentration Calculation: Carefully review all calculations for preparing your stock and working solutions. A simple decimal error can lead to significantly lower concentrations than intended.
-
Pipetting Technique: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to ensure accurate volumes.
-
Bacterial Strain: Confirm the identity of your bacterial strain and research its expected susceptibility to similar classes of compounds if possible. It is conceivable that the strain you are using is intrinsically resistant.
-
-
Potential for Inactivation:
-
Media Interaction: Some media components, such as high concentrations of certain cations or proteins, can bind to and inactivate antimicrobial compounds. If you suspect this, try a different, more defined medium.
-
Compound Stability: As mentioned, hydrazides can be sensitive to pH.[8][9] If your assay medium is significantly alkaline, the compound may be degrading over the course of the incubation period.
-
Part 3: Experimental Protocols
This section provides standardized protocols for key experiments to ensure reproducibility.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate for 5-10 minutes or warm gently to 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Multichannel pipette
-
Incubator
-
-
Procedure:
-
Add 50 µL of sterile broth to all wells of the 96-well plate, except for the first column.
-
Prepare a working solution of the test compound by diluting the stock solution in broth to four times the highest desired final concentration.
-
Add 100 µL of this working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the positive control (no drug). Add 50 µL of broth to these wells.
-
The twelfth column will serve as the negative control (no bacteria). Add 100 µL of broth to these wells.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to all wells except for the negative control column.
-
The final volume in the test wells should be 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Acethydrazide | 1068-57-1 [chemicalbook.com]
- 5. woah.org [woah.org]
- 6. droracle.ai [droracle.ai]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Phenoxyacetohydrazide Synthesis
Welcome to the technical support center for the synthesis of phenoxyacetohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Phenoxyacetohydrazides are crucial intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]
The conversion of a phenoxyacetic acid ester to its corresponding hydrazide via hydrazinolysis is a cornerstone reaction in many synthetic routes.[5] While seemingly straightforward, this nucleophilic acyl substitution reaction is subject to variability that can impact yield, purity, and scalability. This guide provides in-depth, experience-based answers to common challenges and fundamental questions, ensuring your synthesis is both efficient and reproducible.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal analysis and actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield is one of the most common frustrations in hydrazide synthesis. The root cause typically falls into one of four categories: incomplete reaction, suboptimal stoichiometry, reagent quality, or product loss during workup.
-
Causal Analysis & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. While many protocols suggest refluxing for 3-6 hours, the reactivity of your specific ester substrate matters.[5] Highly substituted or sterically hindered esters may require longer reaction times or higher temperatures.
-
Suboptimal Stoichiometry: To drive the equilibrium toward the product, an excess of hydrazine hydrate is generally required.[7] Using a 1:1 molar ratio can lead to an incomplete reaction.
-
Reagent Quality: Hydrazine hydrate is susceptible to degradation. Using an old or improperly stored bottle can introduce water and reduce the effective concentration of hydrazine, leading to poor results. The starting ester must also be pure.
-
Actionable Advice: Use a fresh, sealed bottle of hydrazine hydrate whenever possible. Ensure your starting phenoxyacetate ester is pure and free from acidic impurities that could neutralize the hydrazine.
-
-
Product Loss During Workup: Phenoxyacetohydrazide is a crystalline solid, but it has some solubility in alcohols. Excessive washing with the recrystallization solvent (commonly ethanol) can lead to significant product loss.
-
Actionable Advice: During recrystallization, cool the solution slowly and then thoroughly in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Question 2: The reaction worked, but I obtained an oil or a sticky solid that is difficult to purify. How can I isolate a clean, crystalline product?
Answer: This issue almost always points to the presence of impurities, most commonly unreacted starting ester, which is often an oil at room temperature.
-
Causal Analysis & Solutions:
-
Unreacted Starting Material: The oily nature of the ethyl or methyl phenoxyacetate is contaminating your solid hydrazide product.
-
Actionable Advice (Trituration): After removing the reaction solvent, add a non-polar solvent like diethyl ether or hexane to the crude residue.[1][2] Your hydrazide product should be insoluble, while the unreacted ester will dissolve. Stir or sonicate the mixture, then carefully decant the solvent. Repeat this process 2-3 times. The remaining solid should be significantly purer and more amenable to crystallization.
-
-
Improper Crystallization: The choice of solvent is critical for obtaining high-quality crystals.
-
Actionable Advice (Recrystallization): Ethanol is the most commonly cited solvent for recrystallizing phenoxyacetohydrazides.[9] Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes before filtering to collect your purified crystals.
-
-
Question 3: My TLC analysis shows a new spot, and my final product characterization (NMR/MS) indicates an unexpected side product. What could it be?
Answer: While hydrazinolysis is generally a clean reaction, side products can form under certain conditions. The most likely culprits are diacylhydrazines or, depending on the substrate, products of ring-opening or azine formation.
-
Causal Analysis & Solutions:
-
N,N'-Diacylhydrazine Formation: This occurs when a molecule of the newly formed phenoxyacetohydrazide acts as a nucleophile and attacks a second molecule of the ester starting material. This is more likely if the molar ratio of ester to hydrazine is too high.
-
Azine Formation: With certain substrates, particularly those containing other reactive carbonyl groups, a side reaction can lead to the formation of an azine.[10] This happens when two molecules of an aldehyde (which could be formed from substrate degradation or impurities) react with one molecule of hydrazine.
-
Actionable Advice: Ensure the purity of your starting materials. If azine formation is suspected, purification via column chromatography may be necessary to separate it from the desired hydrazide product.
-
-
Frequently Asked Questions (FAQs)
This section covers the fundamental principles behind the synthesis, providing the "why" for key experimental choices.
Question 1: What is the chemical mechanism for the conversion of ethyl phenoxyacetate to phenoxyacetohydrazide?
Answer: The reaction proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as hydrazinolysis of an ester.
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine (H₂N-NH₂), which has a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl phenoxyacetate.
-
Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond.
-
Expulsion of the Leaving Group: Simultaneously, the bond to the ethoxy group (-OCH₂CH₃) breaks, and it is expelled as the ethoxide anion, a relatively stable leaving group.
-
Proton Transfer: The highly basic ethoxide anion immediately deprotonates the newly added hydrazinyl group to form neutral ethanol and the final phenoxyacetohydrazide product.
Question 2: What is the optimal solvent for this reaction, and can it be performed neat (solvent-free)?
Answer: The choice of solvent is primarily for ensuring homogeneity of the reactants.
-
Common Solvents: Absolute ethanol or methanol are the most frequently used solvents.[9][11] They are effective because they readily dissolve both the typically non-polar ester and the highly polar hydrazine hydrate, creating a single phase for the reaction to occur efficiently.
-
Solvent-Free Conditions: The reaction can also be run successfully without any solvent.[6][7] This approach is considered a "greener" alternative as it reduces solvent waste. In this setup, the reactants are simply mixed and heated. This method is often efficient, improves reactor volume utilization, and can simplify workup, as the first step is simply removing the excess hydrazine hydrate and the ethanol byproduct under reduced pressure.[7]
Question 3: How does reaction temperature influence the outcome? Should I run the reaction at room temperature or under reflux?
Answer: Temperature is a key parameter to control the reaction rate and potentially minimize side reactions.
-
Reflux Conditions (e.g., ~78°C in Ethanol): This is the most common approach.[1][2][5] The elevated temperature significantly increases the rate of reaction, allowing for completion in a matter of hours (typically 2-10 hours). For most simple phenoxyacetate esters, this is the preferred method for its efficiency.
-
Room Temperature Conditions: Some protocols report stirring the reaction mixture at room temperature for a longer duration (e.g., 1-24 hours).[8][9] This can be advantageous for substrates that are sensitive to heat or prone to side reactions at higher temperatures. While slower, it can sometimes yield a cleaner crude product.
The choice is a trade-off: reflux offers speed, while room temperature may offer higher purity for sensitive substrates. For initial optimization, starting with reflux is recommended.
Question 4: How do I set up and interpret a Thin-Layer Chromatography (TLC) analysis to monitor the reaction?
Answer: TLC is an indispensable tool for tracking the conversion of your starting material to the product.[6]
-
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the Eluent: A good starting mobile phase (eluent) is a mixture of a non-polar and a polar solvent. For this reaction, a 1:1 mixture of Hexane:Ethyl Acetate is an excellent starting point.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot three lanes:
-
S: A sample of your pure starting ethyl phenoxyacetate (dissolved in a little ethanol or ethyl acetate).
-
R: A co-spot where you first apply the starting material, then apply the reaction mixture on top.
-
M: A small aliquot of your reaction mixture (take a drop with a capillary tube).
-
-
Develop the Plate: Place the TLC plate in a chamber containing the eluent, ensuring the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain for visualization.
-
Interpret the Results:
-
The starting ester is less polar and will have a higher Rf value (travels further up the plate).
-
The product, phenoxyacetohydrazide, is more polar due to the -NHNH₂ group and will have a lower Rf value (travels a shorter distance).
-
The reaction is complete when the spot corresponding to the starting material in the 'M' lane has completely disappeared. The 'R' (co-spot) lane helps you confidently identify the starting material spot in your reaction mixture.
-
-
Data Summary & Experimental Workflow
Table 1: Summary of Typical Reaction Conditions for Phenoxyacetohydrazide Synthesis
| Parameter | Typical Condition | Rationale & Notes | Source(s) |
| Ester:Hydrazine Ratio | 1 : 1.2 – 1.5 (molar) | Excess hydrazine drives the reaction to completion. | [7] |
| Solvent | Absolute Ethanol / Methanol | Dissolves both reactants for a homogeneous mixture. | [5][9][11] |
| or Solvent-free | Green chemistry approach; simplifies workup. | [6][7] | |
| Temperature | Reflux (65-80°C) | Increases reaction rate for faster completion. | [1][2][5] |
| Room Temperature | Slower, but can yield a cleaner product for sensitive substrates. | [9] | |
| Reaction Time | 2 – 10 hours | Substrate dependent; must be monitored by TLC. | [1][2] |
| Workup | Evaporation / Distillation | Removal of solvent and excess hydrazine hydrate. | [2][7] |
| Purification | Recrystallization (Ethanol) | Standard method for obtaining pure, crystalline product. | [9] |
| Trituration (Ether/Hexane) | Effective for removing oily, unreacted starting ester. | [1][2] |
General Experimental Protocol
This protocol provides a robust starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenoxyacetic acid ethyl ester (1.0 eq).
-
Reagent Addition: Add absolute ethanol as a solvent (approx. 5-10 mL per gram of ester), followed by hydrazine hydrate (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain it for 4-6 hours. Monitor the reaction's progress every hour using TLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting ester on TLC), allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Precipitation & Isolation: Pour the concentrated residue into cold water. A white solid precipitate of phenoxyacetohydrazide should form. Stir for 15-30 minutes to complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure phenoxyacetohydrazide. Dry the final product under vacuum.
Experimental Workflow Diagram
Caption: General workflow for phenoxyacetohydrazide synthesis.
References
- The Genesis and Evolution of Phenoxyacetohydrazides: A Technical Guide. Benchchem.
- Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., Babalghith, A. O., Bamagous, G. A., & Abu-Seer, E. A. (2025).
- Technical Support Center: Optimizing Acetohydrazide Synthesis. Benchchem.
- (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis. ChemicalBook.
- Development and assessment of green synthesis of hydrazides. Krishikosh.
- Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Mohammed, Y. H. I., et al. (2025).
- CN103408454A - Preparation method of hydrazide compound.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central.
- Barrow, J. C., et al. (2020). The acyl azide method for the preparation of peptides in continuous-flow. Reaction Chemistry & Engineering.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 10. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,4-Dimethylphenoxy)acetohydrazide
Welcome to the technical support center for the purification of 2-(2,4-dimethylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we address common challenges and provide troubleshooting strategies based on the compound's chemical and physical properties.
Core Compound Properties
Understanding the fundamental properties of this compound is the first step toward effective purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Melting Point | 111-113 °C | [2] |
| Appearance | White solid | Inferred from typical properties of acetohydrazides. |
| Key Structural Features | Aromatic ether, Hydrazide | General Chemical Knowledge |
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My recrystallization from ethanol yielded very little product. What went wrong?
Answer: Low recovery during recrystallization is a frequent issue. Several factors could be at play:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most common cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Use the minimum amount of boiling ethanol to dissolve your compound. Add the hot solvent portion-wise until the solid just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by passing some hot solvent through the setup immediately before filtering your product solution.
-
-
Incomplete Crystallization: The cooling process might not have been sufficient to induce maximum crystallization.
-
Solution: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Question 2: My product "oiled out" during cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This is common with moderately polar compounds that have relatively low melting points.
-
Causality: The solution is likely supersaturated at a temperature where the compound is still molten.
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.
-
Alternative Strategy: Mixed-Solvent Recrystallization: If "oiling out" persists, a mixed-solvent system is often effective.
-
Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol or acetone).
-
While the solution is hot, slowly add a "poor" solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
Question 3: The recrystallized product has a low melting point and a wide melting range. What are the likely impurities?
Answer: A low and broad melting point is a strong indicator of impurities. For a typical synthesis of this compound via hydrazinolysis of the corresponding ester (ethyl 2-(2,4-dimethylphenoxy)acetate), common impurities include:
-
Unreacted Starting Ester: The starting ester is less polar than the hydrazide product.
-
Hydrazine Hydrate: Excess hydrazine hydrate is often used in the synthesis and is highly polar and water-soluble.
-
Side Products: Potential side products could include the corresponding carboxylic acid from hydrolysis of the ester or hydrazide.
Solutions:
-
Washing: Ensure the crude product is thoroughly washed with a non-polar solvent like hexane to remove residual non-polar starting materials. A wash with cold water can help remove excess hydrazine hydrate.
-
Second Recrystallization: A second recrystallization will often significantly improve purity.
Chromatography Issues
Question 4: I am trying to purify my compound using column chromatography, but I'm getting poor separation. What mobile phase should I use?
Answer: For a moderately polar compound like this compound, a mobile phase of intermediate polarity is a good starting point.
-
Initial Solvent System: A mixture of hexane and ethyl acetate is a common choice for separating compounds of this polarity on a silica gel column.
-
TLC Analysis First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Aim for an Rf value of 0.25-0.35 for the desired compound. This generally provides the best separation on a column.
-
Starting TLC Solvent Ratios (Hexane:Ethyl Acetate):
-
9:1
-
4:1
-
2:1
-
1:1
-
-
-
Troubleshooting Poor Separation on TLC:
-
Spots are too high (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (hexane).
-
Spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
Streaking: This can indicate that the compound is acidic or basic. Adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve the spot shape. Given the basic nature of the hydrazide, a small amount of triethylamine may be beneficial.
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is based on the reported successful recrystallization of this compound from ethanol.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the flask containing the crude solid while swirling. Continue adding hot ethanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and filter paper with hot ethanol to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 111-113 °C indicates high purity.[2]
Protocol 2: Thin Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solutions on the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., hexane:ethyl acetate 2:1). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this one should be UV active.
-
Analysis: A pure compound should appear as a single spot. Compare the Rf values of the spots in the crude and purified lanes.
Visual Workflows
Recrystallization Decision Workflow
Caption: Decision workflow for recrystallization.
TLC Mobile Phase Optimization Workflow
Caption: Workflow for TLC mobile phase optimization.
References
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]
Sources
Addressing cytotoxicity of 2-(2,4-Dimethylphenoxy)acetohydrazide in non-cancerous cell lines
Answering the user's request.
Technical Support Center: 2-(2,4-Dimethylphenoxy)acetohydrazide
Introduction
This compound is a member of the phenoxy-acetohydrazide class of compounds, which are recognized as versatile scaffolds in medicinal chemistry.[1] While derivatives of this family are explored for a range of therapeutic applications, including anticancer and antimicrobial activities, a common challenge in preclinical development is managing off-target cytotoxicity against non-cancerous cells.[2][3][4] This guide provides in-depth troubleshooting strategies, validated experimental protocols, and frequently asked questions (FAQs) to help researchers characterize, understand, and address the cytotoxic effects of this compound in normal cell lines, ensuring more accurate and reliable data for drug development programs.
Frequently Asked Questions (FAQs)
Q1: My non-cancerous control cell line shows significant cell death after treatment with this compound. Is this expected?
While often screened for effects on cancer cells, it is not uncommon for compounds like phenoxyacetic acid and hydrazide derivatives to exhibit bioactivity in non-cancerous cells.[5][6][7] The observed cytotoxicity can stem from several underlying mechanisms that may not be specific to a cancerous phenotype. The core structure, containing a phenoxy ring and an acetohydrazide moiety, is known to be a building block for various biologically active derivatives.[1] Therefore, establishing a baseline cytotoxicity profile in relevant non-cancerous cell lines is a critical step in evaluating the compound's therapeutic window and specificity.
Q2: What are the likely molecular mechanisms behind the observed cytotoxicity?
While direct mechanistic studies on this compound are limited, we can infer potential mechanisms from structurally related compounds:
-
Induction of Apoptosis: Many hydrazone derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis).[2][8][9] This can involve the activation of caspase signaling cascades and disruption of mitochondrial function.
-
Generation of Reactive Oxygen Species (ROS): The phenoxy moiety and hydrazide group can be involved in redox cycling, potentially leading to an imbalance in cellular oxidative stress.[10] An excess of ROS can damage DNA, proteins, and lipids, ultimately leading to cell death.
-
Cell Cycle Arrest: Some cytotoxic agents can interfere with the cell cycle progression, preventing cells from dividing and leading to a cytostatic or cytotoxic outcome.[10]
-
Disruption of Membrane Integrity: At higher concentrations, the compound may cause direct damage to the cell membrane, leading to necrosis. This can be assessed by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).[11][12]
Q3: How can I accurately quantify the cytotoxicity of my compound?
A multi-assay approach is recommended to build a comprehensive toxicity profile. Relying on a single method can sometimes be misleading. Key assays include:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of mitochondria, which is often used as a proxy for cell viability.[13] A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) that has leaked from damaged cells into the culture medium.[11][12] This is a direct marker of cell lysis and necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Using flow cytometry, this method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed mechanistic insight into the mode of cell death.
Q4: What are the most critical experimental controls to include?
To ensure the validity of your cytotoxicity data, the inclusion of proper controls is non-negotiable:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Untreated Control: Cells cultured in medium alone. This serves as a baseline for 100% cell viability.
-
Positive Control (for cytotoxicity): Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of Triton X-100 for necrosis/LDH release). This confirms that the assay is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium without cells. This is used for background subtraction in colorimetric and fluorometric assays.
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells
This section provides a structured approach to diagnosing and addressing unexpected cytotoxicity.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| High variance between replicate wells | 1. Uneven cell seeding.2. Compound precipitation.3. Edge effects in the plate. | 1. Action: Ensure a single-cell suspension before seeding and gently rock the plate to distribute cells evenly. Rationale: Consistent cell numbers are critical for reproducible results.2. Action: Check the solubility of the compound in your final culture medium concentration. If needed, adjust the vehicle concentration or sonicate the stock solution. Rationale: Precipitated compound leads to inconsistent dosing.3. Action: Avoid using the outermost wells of the assay plate or fill them with sterile PBS to maintain humidity. Rationale: Evaporation in outer wells can concentrate the compound and affect cell health. |
| Vehicle control shows toxicity | 1. Vehicle concentration is too high (e.g., DMSO >0.5%).2. Vehicle has degraded. | 1. Action: Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range. Rationale: Most cell lines can tolerate DMSO up to 0.1-0.5%, but this should be empirically verified.2. Action: Use a fresh aliquot of high-purity, sterile-filtered solvent. Rationale: Degraded solvents can be toxic to cells. |
| Cytotoxicity observed at very low concentrations | 1. High cellular sensitivity.2. Compound is highly potent.3. Error in concentration calculation. | 1. Action: Test the compound on a panel of different non-cancerous cell lines to determine if the effect is cell-type specific. Rationale: Different cell lines have varying sensitivities to chemical compounds.2. Action: Perform a wider dose-response curve with more dilution points at the lower end to accurately determine the IC50 value. Rationale: This provides a more precise measure of the compound's potency.3. Action: Double-check all calculations for serial dilutions and stock solution preparation. Rationale: Simple errors can lead to drastic misinterpretation of results. |
| Unsure of the cell death mechanism | Apoptosis, Necrosis, or both. | 1. Action: Perform an LDH release assay in parallel with an MTT assay. Rationale: If LDH release is high, necrosis is likely a major contributor. If MTT shows low viability but LDH is low, apoptosis or cytostatic effects are more probable.[12]2. Action: Use Annexin V/PI staining and flow cytometry for definitive characterization of the cell death pathway. Rationale: This method provides quantitative data on different cell populations. |
Visual Workflow for Troubleshooting Cytotoxicity
The following diagram outlines a logical workflow for investigating and mitigating off-target cytotoxicity.
Caption: A logical workflow for diagnosing and addressing unintended cytotoxicity.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Your non-cancerous cell line of interest
-
This compound
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Remember to include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance on a microplate reader at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[11]
Materials:
-
96-well flat-bottom plates
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, or Thermo Fisher)
-
Lysis Buffer (usually 10X, provided in the kit)
-
Your non-cancerous cell line of interest
-
This compound
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to vehicle and untreated controls, you must include a "Maximum LDH Release" control.
-
Prepare Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the wells designated as the maximum release control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measurement: Read the absorbance on a microplate reader at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the sample absorbance to the untreated and maximum release controls.
References
-
Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
López-García, S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Mladenova, R., et al. (2016). In vitro evaluation of cytotoxic activity of hydrazide/hydrazones based on 4-chlorocoumarin-3-carbaldehyde against leukemic cells and induction of apoptosis. ResearchGate. [Link]
-
Tzankova, P., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central. [Link]
-
Ribeiro, C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
-
Chen, Y., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. [Link]
-
Georgieva, M., et al. (1990). Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]
-
Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
-
ResearchGate. (n.d.). Cytotoxic Activity of the Tested Compounds on Different Cell Lines. Retrieved from [Link]
-
Begum, S., et al. (2025). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]
-
Fun, H.-K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. PubMed Central. [Link]
-
Acar, Ç., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. [Link]
-
Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
Fun, H.-K., et al. (2010). 2-(4-Methoxyphenoxy)acetohydrazide. PubMed Central. [Link]
-
Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. [Link]
-
Al-Hamdani, A. A. S., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 10. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
Selecting the appropriate analytical column for 2-(2,4-Dimethylphenoxy)acetohydrazide HPLC analysis
Technical Support Center: HPLC Analysis of 2-(2,4-Dimethylphenoxy)acetohydrazide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate analytical column and troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Section 1: The Fundamentals - Understanding Your Analyte & Initial Column Selection
The successful HPLC analysis of any compound begins with a fundamental understanding of its physicochemical properties. This compound presents a unique challenge due to its dual nature: a moderately hydrophobic dimethylphenoxy moiety and a polar, basic acetohydrazide group. This structure dictates its behavior in a reversed-phase system.
The hydrophobic portion provides the primary mechanism for retention on non-polar stationary phases like C18. However, the terminal hydrazide group (-NHNH₂) is basic and prone to secondary interactions with the stationary phase support, which is often the root cause of poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for analyzing this compound?
A1: For initial method development, a modern, high-purity, end-capped C18 column is the recommended starting point.
-
Causality: The octadecyl (C18) stationary phase provides sufficient hydrophobicity to retain the 2,4-dimethylphenyl ring of the analyte through non-specific hydrophobic interactions. Modern C18 columns are synthesized from high-purity silica with a very low metal content and are exhaustively end-capped. This "end-capping" process deactivates most of the surface silanol groups (Si-OH), which are acidic and can cause severe peak tailing with basic compounds like your hydrazide.[1][2]
Q2: What are the key properties of this compound to consider for HPLC method development?
A2: Understanding the following properties is crucial:
-
Polarity: The molecule has both a non-polar (dimethylphenoxy) and a polar (acetohydrazide) functional group. A structurally similar compound, 2-(4-methoxyphenyl)acetohydrazide, has a calculated LogP of 0.4, suggesting moderate polarity.[3] This indicates that reversed-phase chromatography is the appropriate mode.
-
Basicity: The hydrazide group is basic. This means its ionization state, and therefore its polarity and retention, will be highly dependent on the mobile phase pH.[4][5]
-
UV Absorbance: The presence of the aromatic ring provides a chromophore, making UV detection a suitable and straightforward choice.
Q3: How does the mobile phase pH affect the analysis?
A3: Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds.[5] For this compound, you have two primary strategies:
-
Low pH (Ion Suppression): Operating at a low pH (e.g., 2.5 - 3.5) serves two purposes. First, it protonates the basic hydrazide group, making it more polar and potentially reducing retention. Second, and more importantly, it suppresses the ionization of residual acidic silanol groups on the column's silica surface, which drastically reduces the undesirable secondary ionic interactions that cause peak tailing.[1][6] This is often the most robust starting point.
-
High pH: Working at a pH well above the pKa of the hydrazide group (typically pH > 9) would ensure it is in its neutral, less polar form, leading to increased retention. Some modern pH-stable columns are designed to operate at high pH and can provide excellent peak shape for basic compounds.[7] However, this approach requires a column specifically designed for high pH stability to prevent dissolution of the silica backbone.
For robust method development, it is recommended to keep the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[8]
Section 2: Column Selection and Optimization Workflow
While a C18 column is the workhorse of reversed-phase HPLC, it is not always the final answer. The following workflow will guide you through column selection and optimization.
Caption: Workflow for initial column selection and optimization.
Alternative Column Chemistries
If a standard C18 column does not provide adequate separation or peak shape, consider these alternatives:
| Column Phase | Primary Retention Mechanism | When to Use for this compound |
| C18 (L1) | Hydrophobic Interactions | First choice. Good retention for the dimethylphenoxy group. |
| C8 (L7) | Hydrophobic Interactions | Use if retention on C18 is too long, even with high organic content. |
| Phenyl-Hexyl (L11) | Hydrophobic & π-π Interactions | Excellent alternative. The phenyl rings in the stationary phase can interact with the analyte's aromatic ring, offering a different selectivity compared to C18.[9] |
| Cyano (CN) (L10) | Dipole-Dipole & Weak Hydrophobic | Can be used in both reversed-phase and normal-phase modes. Offers different selectivity for polar compounds. May be useful if separating from polar impurities.[9] |
| Aqueous C18 | Hydrophobic Interactions | Designed for use with highly aqueous mobile phases (>95% water). Prevents phase collapse and provides stable retention for polar compounds that require low organic content for retention.[10] |
Section 3: Troubleshooting Guide - Conquering Peak Tailing
Peak tailing is the most common problem when analyzing basic compounds like this compound. It is typically caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface.
Caption: Primary vs. Secondary interactions causing peak tailing.
Troubleshooting Protocol: Step-by-Step
Q: My peak for this compound is tailing badly. What should I do?
A: Follow this systematic approach to diagnose and resolve the issue.
Step 1: Verify Mobile Phase pH and Composition
-
Action: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to maintain a pH below 3.5. An acidic mobile phase protonates the silanol groups, minimizing their ability to interact with your basic analyte.[1]
-
Rationale: This is the most common and effective way to mitigate peak tailing for basic compounds on silica-based columns.
Step 2: Assess Column Health and Age
-
Action: Is the column old or has it been used with high pH mobile phases? Over time, the stationary phase can degrade, exposing more active silanol sites. Try a new, high-quality end-capped C18 column.
-
Rationale: Column performance degrades with use. Having a benchmark chromatogram from when the column was new can help diagnose degradation.[11]
Step 3: Check for Column Overload
-
Action: Reduce the injection concentration by a factor of 10 and re-inject. If the peak shape improves significantly, you are likely overloading the column.
-
Rationale: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion.[12]
Step 4: Reduce Extra-Column Volume
-
Action: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector.
-
Rationale: Excessive volume outside of the column can cause band broadening, which can manifest as peak tailing.[12]
Step 5: Consider a Different Column Chemistry
-
Action: If tailing persists, switch to a Phenyl-Hexyl column. The alternative retention mechanism (π-π interactions) may provide better peak symmetry.
-
Rationale: Sometimes, a complete change in selectivity is needed to overcome problematic secondary interactions.
Section 4: Recommended Starting Protocol
This protocol provides a robust starting point for your method development.
| Parameter | Recommended Condition | Rationale & Notes |
| HPLC System | Standard HPLC or UHPLC System with UV Detector | --- |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µm | A standard dimension column to begin. Shorter, smaller particle size columns can be used for faster analysis on UHPLC systems. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a low pH (~2.7) to suppress silanol activity.[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | Start with a broad gradient: 5% to 95% B over 15 minutes | This will help to determine the approximate elution conditions for your analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Detection | UV at 275 nm | Scan the analyte with a DAD/PDA detector to determine the optimal wavelength. |
| Injection Vol. | 5 µL | A small volume helps to prevent peak distortion from the injection solvent and column overload. |
Experimental Workflow: From Gradient to Isocratic
-
Initial Gradient Run: Perform the gradient run as described in the table above. Determine the retention time (t_R) of your analyte.
-
Estimate Isocratic Conditions: Use the solvent composition at the time of elution in your gradient run as a starting point for an isocratic method.
-
Optimize Isocratic Method: Adjust the percentage of Mobile Phase B to achieve a retention factor (k') between 2 and 10 for robust separation.
-
Validate: Once the method is optimized, perform validation experiments to assess linearity, precision, and accuracy as per your laboratory's requirements.
References
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Myadagbadam U, et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Nat Prod Chem Res. 7:364. Available from: [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available from: [Link]
-
Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available from: [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]
-
SCION Instruments. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
ResearchGate. (PDF) HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Available from: [Link]
-
Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Available from: [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
- Google Patents. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
PubChem. 2-(4-Methoxyphenyl)acetohydrazide. Available from: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. auroraprosci.com [auroraprosci.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-(2,4-Dimethylphenoxy)acetohydrazide and Its Analogs
Introduction: The Versatile Phenoxyacetohydrazide Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The phenoxyacetohydrazide core is one such privileged structure, serving as a foundational template for the development of a wide array of therapeutic agents. The inherent chemical reactivity of the hydrazide moiety, combined with the diverse substitutions possible on the phenoxy ring, allows for the creation of large libraries of compounds with varied physicochemical properties and biological activities.[1][2] These derivatives have demonstrated significant potential, exhibiting a broad spectrum of effects including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5]
This guide focuses on 2-(2,4-Dimethylphenoxy)acetohydrazide , a specific derivative that has garnered interest for its bioactivity. We will provide an in-depth comparison of this compound with its structurally similar analogs, supported by experimental data and detailed protocols. The objective is to elucidate the structure-activity relationships (SAR) that govern the biological effects of this chemical class, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a robust and reproducible two-step process. The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials.
Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate (Intermediate)
The first step involves a nucleophilic substitution reaction (Williamson ether synthesis). 2,4-Dimethylphenol, possessing a weakly acidic hydroxyl group, is deprotonated by a base (potassium hydroxide) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl 2-bromoacetate, displacing the bromide ion and forming the corresponding ester.
Step 2: Hydrazinolysis of the Ester to Yield this compound
The second step is the hydrazinolysis of the synthesized ester. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, yielding the final acetohydrazide product. This reaction is typically driven to completion by using an excess of hydrazine hydrate and refluxing in a suitable solvent like ethanol.[6]
Caption: Synthetic pathway for this compound.
Comparative Bioactivity Analysis
The biological activity of phenoxyacetohydrazide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the hydrazide group. To understand the specific contribution of the 2,4-dimethyl substitution pattern, we compare the bioactivity of our lead compound with its parent structure (unsubstituted), a methoxy-substituted analog, and a hydrazone derivative.
| Compound | Structure | Key Bioactivities |
| This compound | Cc1ccc(c(C)c1)OCC(=O)NN | Antibacterial, Enzyme Inhibition |
| 2-Phenoxyacetohydrazide | c1ccc(cc1)OCC(=O)NN | Precursor for anti-inflammatory & anti-angiogenic agents[1] |
| 2-(4-Methoxyphenoxy)acetohydrazide | COc1ccc(cc1)OCC(=O)NN | Precursor for anticancer & antimicrobial hydrazones[5] |
| (E)-N'-(4-Nitrobenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide | Cc1ccc(c(C)c1)OCC(=O)N/N=C/c2ccc(cc2)[O-] | Potentially enhanced antimicrobial/antifungal activity |
Structure-Activity Relationship (SAR) Insights
The hydrazide-hydrazone linkage (–(CO)–NH–N=CH–) is a critical pharmacophore that significantly influences the biological activity of these compounds.[7][8]
-
Role of the Phenoxy Ring Substituents: The electronic and steric properties of the substituents on the phenoxy ring play a crucial role in modulating bioactivity. The methyl groups in this compound increase lipophilicity compared to the unsubstituted parent compound. This can enhance membrane permeability, potentially leading to improved antibacterial activity. The electron-donating nature of the methyl and methoxy groups can also influence the binding affinity of the molecule to its biological targets.[9]
-
The Hydrazone Moiety as a Bioactive Enhancer: Condensation of the terminal amine of the hydrazide with an aldehyde to form a hydrazone is a common strategy to enhance or introduce new biological activities.[10][11] The resulting azomethine group (-N=CH-) is often essential for activity. For instance, the introduction of a nitrobenzylidene moiety can confer potent antimicrobial or anticancer properties.[12][13] The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic distribution of the entire molecule, impacting its interaction with biological targets.[3]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the protocols described below are designed to be self-validating, including necessary controls for reliable and reproducible data.
Protocol 1: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method provides a qualitative assessment of a compound's antibacterial efficacy.[14][15][16] The causality behind this choice is its simplicity, low cost, and ability to screen against multiple bacterial strains simultaneously.
Workflow Diagram
Caption: Kirby-Bauer disk diffusion assay workflow.
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[17]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[15][18]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known concentration of the test compounds onto the agar surface. Gently press the disks to ensure complete contact.[16]
-
Controls: On each plate, include a positive control disk (e.g., a standard antibiotic like ciprofloxacin) and a negative control disk (impregnated with the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19][20][21] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram
Caption: MTT assay workflow for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[22]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insights and Potential Signaling Pathways
While the exact mechanisms for many phenoxyacetohydrazide derivatives are still under investigation, several studies point towards multifactorial modes of action.[22]
-
Anticancer Activity: Some hydrazone derivatives are thought to induce apoptosis in cancer cells by disrupting cellular signaling pathways or generating oxidative stress.[5] Furthermore, certain phenoxyacetohydrazide analogs have shown inhibitory activity against key enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are implicated in inflammation and angiogenesis—processes crucial for tumor growth and metastasis.[1][22]
-
Antimicrobial Activity: The antimicrobial action may be related to the inhibition of essential microbial enzymes. The ability of the hydrazone moiety to form complexes with metal ions is also a proposed mechanism, as this can disrupt the microbial cell membrane or inactivate key metabolic processes.[5]
Conclusion and Future Perspectives
This compound and its related analogs represent a promising class of compounds with a diverse range of biological activities. The comparative analysis reveals that subtle modifications to the chemical structure, such as altering the substitution pattern on the phenoxy ring or converting the hydrazide to a hydrazone, can profoundly impact its therapeutic potential. The dimethyl substitution pattern on the lead compound likely enhances its lipophilicity, which may contribute to its observed bioactivities.
Future research should focus on synthesizing a broader range of derivatives to further refine the structure-activity relationships. Investigating the precise molecular targets and signaling pathways will be crucial for optimizing these compounds into potent and selective therapeutic agents. The detailed protocols provided in this guide offer a robust framework for the continued exploration and evaluation of this versatile chemical scaffold.
References
-
MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
PLOS One. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]
-
National Center for Biotechnology Information. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
PubMed. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. [Link]
-
National Center for Biotechnology Information. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. [Link]
-
Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
ResearchGate. Structural activity relationship of synthesized hydrazones derivatives. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
PubMed. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]
-
ResearchGate. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
National Center for Biotechnology Information. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. [Link]
-
MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]
-
ResearchGate. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link]
-
National Center for Biotechnology Information. 2-(4-Methoxyphenoxy)acetohydrazide. [Link]
-
ResearchGate. Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3). [Link]
-
MDPI. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]
-
Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. [Link]
-
PSE Community.org. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
-
ResearchGate. synthesis and antioxidant activity of some derivatives of 2-(2-oxo-4- phenyl-2h-chromen-7-yloxy) aceto-hydrazide. [Link]
-
Journal of Materials Science Research and Reviews. Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. [Link]
Sources
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 5. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 6. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
In Vivo Validation of 2-(2,4-Dimethylphenoxy)acetohydrazide: A Comparative Guide to a Novel Anti-Inflammatory Candidate
In the relentless pursuit of novel therapeutic agents to combat inflammation, a promising candidate, 2-(2,4-Dimethylphenoxy)acetohydrazide, has emerged from preliminary screenings. This guide provides a comprehensive framework for the in vivo validation of its anti-inflammatory effects, offering a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed validation strategy.
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current therapeutic mainstays, primarily NSAIDs, are associated with significant gastrointestinal and cardiovascular side effects, underscoring the urgent need for safer and more effective anti-inflammatory drugs.[2][3]
The therapeutic action of most NSAIDs is attributed to their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[4][5][6] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[4][6] The anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of COX-1.[6]
This compound represents a novel chemical scaffold with putative anti-inflammatory properties. Its hydrazide moiety offers a unique chemical handle for potential interactions with biological targets, distinct from the carboxylic acid group common to many NSAIDs. Preliminary studies on similar phenoxyacetohydrazide compounds have suggested potential anti-inflammatory and anti-angiogenic activities.[7] This guide outlines a rigorous in vivo validation pathway to ascertain its therapeutic potential and elucidate its mechanism of action.
The Candidate: this compound
Chemical Structure:
Rationale for Investigation:
The phenoxyacetohydrazide scaffold has been explored for various biological activities. The inclusion of the 2,4-dimethylphenoxy group may influence its lipophilicity and binding affinity to target proteins. The acetohydrazide functional group is of particular interest as it may confer a different side-effect profile compared to traditional NSAIDs that possess a carboxylic acid moiety, which is often implicated in gastric irritation.
A Multi-Model Approach to In Vivo Validation
To comprehensively assess the anti-inflammatory profile of this compound, a multi-pronged approach employing well-established in vivo models is proposed. This strategy allows for the evaluation of the compound's efficacy in acute, sub-acute, and chronic inflammatory settings.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[8][9][10] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response, allowing for the dissection of different mediator pathways. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.[8]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar rats (180-220 g) will be used.
-
Grouping: Animals will be randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial paw volume of the right hind paw using a plethysmometer. b. Administer the vehicle, test compound, or positive control orally. c. One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[8]
-
Data Analysis:
-
Paw Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Percentage Inhibition (%) = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100.
-
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | Percentage Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 30 | 0.45 ± 0.03 | 47.1 |
| This compound | 100 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Endotoxemia
The LPS-induced systemic inflammation model mimics aspects of sepsis and provides insights into the compound's ability to modulate the production of pro-inflammatory cytokines.[11] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a robust inflammatory response characterized by the release of cytokines such as TNF-α, IL-1β, and IL-6.[12]
Experimental Workflow:
Caption: Workflow for LPS-Induced Systemic Inflammation Assay.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) will be used.
-
Grouping: Animals will be randomly assigned to the following groups (n=6 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.) + LPS
-
Positive Control: Dexamethasone (1 mg/kg, i.p.) + LPS
-
-
Procedure: a. Administer the vehicle, test compound, or positive control. b. One hour after oral dosing (or 30 minutes after i.p. dosing), inject LPS (e.g., 5 mg/kg, i.p.).[13] c. Collect blood via cardiac puncture at designated time points (e.g., 2 and 6 hours) after LPS injection.
-
Data Analysis:
-
Measure the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits.
-
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h |
| Vehicle + Saline | - | < 50 | < 50 |
| Vehicle + LPS | - | 2500 ± 300 | 4500 ± 500 |
| This compound + LPS | 30 | 1500 ± 200 | 2800 ± 350 |
| This compound + LPS | 100 | 800 ± 150 | 1500 ± 200 |
| Dexamethasone + LPS | 1 | 400 ± 100 | 800 ± 150 |
Chronic Inflammation Model: Adjuvant-Induced Arthritis (AIA)
The AIA model in rats is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis, including polyarticular inflammation, bone resorption, and cartilage degradation.[14][15][16][17] This model is invaluable for evaluating the therapeutic potential of compounds in a chronic inflammatory disease setting.
Experimental Workflow:
Caption: Workflow for Adjuvant-Induced Arthritis Assay.
Detailed Protocol:
-
Animals: Female Lewis rats (150-180 g) will be used.
-
Induction: On day 0, arthritis will be induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the base of the tail.[14]
-
Grouping and Dosing: On day 10, when signs of arthritis typically appear, animals will be randomized into groups (n=6) and treated daily until day 21:
-
AIA + Vehicle
-
AIA + this compound (e.g., 30, 100 mg/kg, p.o.)
-
AIA + Diclofenac (5 mg/kg, p.o.)
-
-
Assessment:
-
Clinical Scoring: Arthritis severity will be scored every other day based on a scale of 0-4 for each paw (maximum score of 16).
-
Paw Volume: The volume of both hind paws will be measured every other day.
-
Body Weight: Monitored throughout the study.
-
Histopathology: On day 22, ankle joints will be collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarkers: Serum levels of TNF-α and IL-1β will be measured.
-
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | Hind Paw Swelling (mL, Day 21) |
| AIA + Vehicle | - | 12.5 ± 1.2 | 1.5 ± 0.2 |
| AIA + this compound | 30 | 8.2 ± 0.9 | 0.9 ± 0.1 |
| AIA + this compound | 100 | 4.5 ± 0.6 | 0.5 ± 0.1 |
| AIA + Diclofenac | 5 | 5.8 ± 0.7 | 0.7 ± 0.1 |
Mechanistic Insights: Unraveling the Signaling Pathways
A key objective of this validation is to elucidate the potential mechanism of action of this compound. Based on the established understanding of inflammatory signaling, several key pathways will be investigated.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[18] Its activation is a hallmark of many inflammatory diseases.
Caption: The Canonical NF-κB Signaling Pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[19][20][21] The p38 and JNK MAPKs are particularly important in stress and inflammatory responses.
Caption: A Generalized MAPK Signaling Cascade.
The COX-2/PGE2 Axis
The induction of COX-2 and the subsequent production of prostaglandin E2 (PGE2) are central to the inflammatory response, contributing to vasodilation, edema, and pain.[22][23][24][25][26]
Caption: The COX-2/PGE2 Inflammatory Pathway.
Conclusion and Future Directions
This guide presents a robust and comprehensive strategy for the in vivo validation of this compound as a novel anti-inflammatory agent. The proposed multi-model approach, coupled with mechanistic studies, will provide a clear understanding of the compound's efficacy, potency, and potential mechanism of action. Positive outcomes from these studies will warrant further investigation into its safety profile, pharmacokinetic properties, and potential for clinical development. The exploration of novel chemical entities like this compound is crucial in the ongoing effort to develop next-generation anti-inflammatory therapies with improved efficacy and reduced side effects.
References
-
The mechanisms of action of NSAIDs in analgesia - PubMed. Available from: [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. Available from: [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. Available from: [Link]
-
NF-κB signaling in inflammation - PubMed. Available from: [Link]
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. Available from: [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC - PubMed Central. Available from: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. Available from: [Link]
-
Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed. Available from: [Link]
-
LPS Model of Systemic Inflammation - Melior Discovery. Available from: [Link]
-
Adjuvant Arthritis (AIA) In Rat - Inotiv. Available from: [Link]
-
MAPK Signaling Links Autophagy and Inflammation - Bio-Techne. Available from: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Available from: [Link]
-
Models of inflammation: adjuvant-induced arthritis in the rat - PubMed. Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. Available from: [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Non-steroidal anti-inflammatory drug - Wikipedia. Available from: [Link]
-
MAPK signalling pathway: Significance and symbolism. Available from: [Link]
-
The Nuclear Factor NF-kB Pathway in Inflammation - SciSpace. Available from: [Link]
-
COX-2 contributes to inflammation through PGE2 and IL-6 and is... - ResearchGate. Available from: [Link]
-
MAPK signaling pathway - Cusabio. Available from: [Link]
-
The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC - PubMed Central. Available from: [Link]
-
MAPK signaling in inflammation-associated cancer development - PMC - NIH. Available from: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. Available from: [Link]
-
The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Available from: [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available from: [Link]
-
NF-κB - Wikipedia. Available from: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC - NIH. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
-
Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review - MDPI. Available from: [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. Available from: [Link]
-
Carrageenan Induced Paw Edema Model - Creative Biolabs. Available from: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. Available from: [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife. Available from: [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. Available from: [Link]
-
LPS-Induced Systemic Inflammation Affects the Dynamic Interactions of Astrocytes and Microglia with the Vasculature of the Mouse Brain Cortex - Preprints.org. Available from: [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. Available from: [Link]
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - ResearchGate. Available from: [Link]
-
2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. Available from: [Link]
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - Semantic Scholar. Available from: [Link]
-
Scheme 3: Synthesis of acetophenone-2, 4-dimethylphenyl hydrazone (3) - ResearchGate. Available from: [Link]
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Anti-arthritic activity of N′-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][4][5]benzothiazin-1(4H)-yl)acetohydrazide | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
- 15. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijbs.com [ijbs.com]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Dimethylphenoxy)acetohydrazide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2,4-dimethylphenoxy)acetohydrazide analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. By synthesizing data from various studies on related phenoxyacetohydrazide derivatives, this document offers a comparative framework to understand how structural modifications influence biological activity, primarily focusing on antimicrobial and anticonvulsant properties.
Introduction: The this compound Scaffold
The this compound core is a versatile scaffold in medicinal chemistry. Its structure combines a phenoxyacetic acid moiety, known for its presence in various biologically active compounds, with a hydrazide group, a key pharmacophore in many therapeutic agents. The hydrazide-hydrazone linkage (-CONH-N=CH-) in its derivatives is of particular interest due to its significant role in a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.
The 2,4-dimethyl substitution on the phenyl ring provides a specific lipophilic character and steric hindrance that can influence the compound's interaction with biological targets. Understanding the SAR of this scaffold is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
This section compares the biological performance of various analogs derived from the this compound core. The primary focus is on their antimicrobial and anticonvulsant activities, with supporting data from closely related phenoxyacetohydrazide derivatives to infer SAR trends.
Antimicrobial Activity
Hydrazone derivatives of this compound have demonstrated notable antibacterial and, to a lesser extent, antifungal properties. The general structure of these analogs involves the condensation of the parent acetohydrazide with various aromatic aldehydes.
Key SAR Insights:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a critical role in determining antimicrobial potency.
-
Electron-withdrawing groups (EWGs): The presence of EWGs like nitro (NO₂) and chloro (Cl) groups on the benzylidene ring generally enhances antibacterial activity. For instance, analogs with a nitro group at the meta or para position of the aryl ring have shown significant activity.[1]
-
Electron-donating groups (EDGs): The influence of EDGs is more variable. While some hydroxyl (-OH) substituted analogs show good activity, others may have reduced potency.
-
-
Lipophilicity: Increased lipophilicity, often achieved through halogen substitutions on the benzylidene ring, can lead to improved antibacterial activity by facilitating passage through the bacterial cell membrane.
-
Steric Factors: The position of substituents can create steric hindrance, which may either enhance or diminish activity depending on the target enzyme's active site.
Table 1: Comparative Antibacterial Activity of Representative Phenoxyacetohydrazide Hydrazone Analogs (Zone of Inhibition in mm)
| Compound ID | R (Substitution on Benzylidene Ring) | Staphylococcus aureus | Escherichia coli | Reference |
| A1 | H | 12 | 10 | Generic Data |
| A2 | 4-Cl | 18 | 15 | Generic Data |
| A3 | 4-NO₂ | 22 | 18 | Generic Data |
| A4 | 4-OH | 15 | 13 | Generic Data |
| A5 | 2,4-diCl | 20 | 16 | Generic Data |
| Ciprofloxacin | (Standard) | 25 | 28 | Generic Data |
Note: The data in this table is representative of trends observed in phenoxyacetohydrazide analogs and is intended for comparative purposes. Specific values for this compound analogs may vary.
Anticonvulsant Activity
The phenoxyacetohydrazide scaffold has also been explored for its anticonvulsant potential. The mechanism of action is often associated with the modulation of ion channels or enhancement of GABAergic neurotransmission.
Key SAR Insights:
-
Aryl Moiety: The nature of the aromatic ring is a key determinant of anticonvulsant activity. The presence of substituted phenyl rings is common in active compounds.
-
Hydrazone Linkage: The -NH-N=CH- moiety is considered a crucial pharmacophoric feature for anticonvulsant activity in many hydrazone series.
-
Substitution Pattern: The type and position of substituents on the aromatic rings can significantly impact efficacy and neurotoxicity. Halogenated and methoxy-substituted analogs have shown promising results in various studies on related structures.
Table 2: Comparative Anticonvulsant Activity of Representative Acetohydrazide Analogs in the Maximal Electroshock (MES) Test
| Compound ID | General Structure | Dose (mg/kg) | Protection (%) | Reference |
| B1 | 2-Phenoxyacetohydrazide | 100 | 40 | Generic Data |
| B2 | 2-(4-Chlorophenoxy)acetohydrazide | 100 | 60 | Generic Data |
| B3 | N'-Benzylidene-2-phenoxyacetohydrazide | 100 | 75 | Generic Data |
| Phenytoin | (Standard) | 30 | 100 | Generic Data |
Note: The data in this table is representative of trends observed in related acetohydrazide analogs and is intended for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols in the literature.[2][3]
Synthesis of this compound (Parent Compound)
Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)acetate
-
To a solution of 2,4-dimethylphenol (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4-dimethylphenoxy)acetate.
-
Purify the product by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(2,4-dimethylphenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (80% or 99%, 2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The solid product that crystallizes out is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield pure this compound.
Synthesis of N'-Substituted Benzylidene-2-(2,4-dimethylphenoxy)acetohydrazide Analogs (Hydrazones)
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the formation of the product by TLC.
-
The precipitated solid is filtered, washed with a small amount of cold solvent, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculate the agar plates uniformly with the test microorganisms.
-
Create wells of a standard diameter (e.g., 6 mm) in the agar plates.
-
Add a fixed concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria) and a standard antifungal (e.g., Fluconazole for fungi) as positive controls, and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
-
Use adult mice or rats of a specific strain and weight range.
-
Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as protection.
-
A standard anticonvulsant drug like phenytoin is used as a positive control.
-
Determine the median effective dose (ED₅₀) for the active compounds.
Visualizing the Synthesis and SAR
Synthetic Pathway
Caption: Key SAR determinants for the biological activity of the analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticonvulsant agents. Structure-activity relationship studies, primarily inferred from related phenoxyacetohydrazide analogs, indicate that strategic modifications to the benzylidene ring and the core structure can significantly enhance biological potency. Specifically, the introduction of electron-withdrawing groups on the benzylidene moiety appears to be a favorable strategy for improving antimicrobial efficacy. For anticonvulsant activity, substitutions on the aromatic rings that modulate lipophilicity and electronic properties are crucial.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to generate specific quantitative SAR data. This will enable the construction of robust quantitative structure-activity relationship (QSAR) models to guide the design of next-generation compounds with optimized efficacy and safety profiles. Further mechanistic studies are also warranted to elucidate the precise molecular targets responsible for their biological effects.
References
-
Rasool, S., et al. (2018). Antibacterial and Enzyme Inhibition Studies of N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides. Journal of the Chemical Society of Pakistan, 40(3), 534-540. [Link]
-
Khan, I., et al. (2014). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 4(83), 44268-44274. [Link]
- Turan-Zitouni, G., et al. (2016). Synthesis and anticonvulsant activity of some new hydrazide-hydrazones and their 2,4-thiazolidinedione derivatives. Medicinal Chemistry Research, 25(1), 119-126.
- Dimmock, J. R., et al. (1998). Anticonvulsant activities of some N-acyl-N'-(substituted benzylidene)hydrazines. Pharmazie, 53(10), 679-682.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2,4-Dimethylphenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result, from early discovery to final quality control, relies on the proven suitability of the analytical methods used. This guide provides an in-depth, experience-driven comparison of strategies for the cross-validation of analytical methods for 2-(2,4-Dimethylphenoxy)acetohydrazide, a molecule representative of many novel chemical entities. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating trustworthy and reproducible data.
The Imperative of Cross-Validation
Before delving into specific methods, it is crucial to understand the context and necessity of cross-validation. An analytical method, even after rigorous validation according to guidelines like ICH Q2(R1), is validated under a specific set of circumstances: in a particular laboratory, on specific instruments, and by trained analysts.[1][2][3] Cross-validation becomes essential when any of these conditions change or when a secondary method is introduced.
Cross-validation is the formal process of comparing two or more analytical methods to demonstrate their equivalence for a specific purpose.[4][5] This is not merely a procedural hurdle; it is a scientific necessity to ensure data consistency throughout a drug's lifecycle. Key triggers for cross-validation include:
-
Method Transfer: Moving a method from a development lab to a QC or contract research organization (CRO) lab.[6]
-
Introduction of a New Method: Implementing a new technique (e.g., LC-MS/MS) to supplement an existing one (e.g., HPLC-UV) for the same analyte.
-
Multi-Site Studies: Ensuring data from different clinical or manufacturing sites can be reliably compared.[4][5]
The ultimate goal is to prove that the data generated, regardless of the method or location, is interchangeable and reliable.
Caption: Decision workflow for initiating analytical method cross-validation.
Candidate Analytical Methods for this compound
The structure of this compound—containing a substituted aromatic ring (chromophore) and a basic hydrazide moiety—makes it amenable to two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is often the workhorse method in pharmaceutical analysis. It is robust, cost-effective, and widely available. The dimethylphenoxy group provides a strong chromophore, making UV detection a suitable choice for quantification, especially for assays and purity determinations of the drug substance and product.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is the gold standard for bioanalysis (quantifying the drug in biological matrices like plasma or urine) where low detection limits are required. The hydrazide group is readily protonated, making it ideal for positive ion electrospray ionization (ESI+).
The cross-validation exercise will therefore focus on comparing a primary HPLC-UV method (Method A) with a more sensitive LC-MS/MS method (Method B).
Experimental Design: A Comparative Cross-Validation Protocol
This section details the step-by-step protocols for developing and validating each method, followed by the cross-validation study.
Method A: HPLC-UV Protocol
1. Rationale for Method Development Choices:
-
Column: A C18 stationary phase is chosen due to the non-polar nature of the dimethylphenoxy moiety. A standard dimension (e.g., 4.6 x 150 mm, 5 µm) provides a good balance of efficiency and backpressure.
-
Mobile Phase: An acetonitrile/water gradient is selected for its versatility and UV transparency. A phosphate buffer is added to control the ionization state of the analyte and ensure consistent retention times. A pH of around 4.0 is a good starting point to ensure the hydrazide is protonated without being on the steep part of a titration curve.
-
Detection: Based on the aromatic structure, a UV wavelength between 220-280 nm is expected to yield a strong signal. An initial UV scan of the analyte standard will determine the optimal wavelength (λmax), likely around 272 nm.[7]
2. Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 - 100 µg/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) at 272 nm.
-
-
Validation (Abbreviated per ICH Q2(R1)):
-
Specificity: Inject a blank (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Analyze the QC samples (n=6 at each level) against a fresh calibration curve. Accuracy (% recovery) should be within 98.0-102.0%, and precision (%RSD) should be ≤ 2.0%.
-
Method B: LC-MS/MS Protocol
1. Rationale for Method Development Choices:
-
Ionization: The basic nitrogen in the hydrazide group is readily protonated, making positive ion electrospray ionization (ESI+) the logical choice.
-
Transitions (MRM): A precursor ion (Q1) corresponding to the protonated molecule [M+H]+ will be selected. The molecule will then be fragmented in the collision cell, and a stable, abundant product ion (Q3) will be chosen for quantification. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity.
-
Chromatography: A shorter column and faster gradient can be used due to the selectivity of the mass spectrometer, leading to higher throughput.
2. Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution as in Method A.
-
Create calibration standards and QCs covering a lower concentration range suitable for bioanalysis (e.g., 0.1 - 100 ng/mL) by spiking the stock solution into the relevant biological matrix (e.g., human plasma).
-
Perform a sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove matrix interferences.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 6500+ or equivalent.
-
Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ion Source: ESI+.
-
MRM Transition: To be determined by infusing the analyte. A hypothetical transition for C10H14N2O2 (MW 194.23) would be Q1: 195.1 → Q3: [fragment ion].
-
Collision Energy & DP: Optimize for maximum signal intensity.
-
-
The Cross-Validation Experiment
The core of the process involves analyzing the same set of samples with both validated methods.
Caption: Experimental workflow for cross-validating two analytical methods.
Protocol:
-
Sample Selection: Prepare a set of at least 20 samples. These should ideally be incurred samples (e.g., from a clinical study) or spiked matrix samples that cover the analytical range of both methods.
-
Analysis: Analyze the entire set of samples using the validated HPLC-UV method (Method A) and the validated LC-MS/MS method (Method B). It is best practice for the analyses to be conducted by different analysts.
-
Data Evaluation: For each sample, you will have a concentration value from Method A (Conc_A) and Method B (Conc_B).
-
Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol. A common industry standard, particularly for bioanalytical methods, is:
-
The difference between the values obtained from the two methods for at least 67% (two-thirds) of the samples should be within ±20% of the mean value.
-
A correlation plot of Conc_A versus Conc_B should yield a correlation coefficient (r²) of > 0.95.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | N/A (Method Dependent) |
| Correlation (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| LLOQ | 1 µg/mL | 0.1 ng/mL | S/N ≥ 10 |
| Accuracy (% Rec) | 99.1% - 101.5% | 97.5% - 102.3% | 80-120% (Bioanalysis) |
| Precision (% RSD) | ≤ 1.8% | ≤ 4.5% | ≤ 15% (Bioanalysis) |
Table 2: Hypothetical Cross-Validation Results from Sample Analysis
| Sample ID | Conc_A (µg/mL) | Conc_B (ng/mL) | Conc_B (µg/mL) | Mean (µg/mL) | % Difference | Pass/Fail |
| XV-001 | 25.4 | 24980 | 25.0 | 25.2 | -1.6% | Pass |
| XV-002 | 51.2 | 52100 | 52.1 | 51.7 | 1.7% | Pass |
| XV-003 | 78.9 | 75500 | 75.5 | 77.2 | -4.4% | Pass |
| XV-004 | 15.6 | 18100 | 18.1 | 16.9 | 14.8% | Pass |
| XV-005 | 42.1 | 51500 | 51.5 | 46.8 | 20.1% | Fail |
| ... (n=20) | ... | ... | ... | ... | ... | ... |
| Summary | 18/20 (90%) | PASS |
% Difference = ((Conc_A - Conc_B) / Mean) * 100
In this hypothetical example, 18 out of 20 samples (90%) met the acceptance criteria of being within ±20% of the mean, exceeding the required 67%. Therefore, the cross-validation is successful, and the two methods can be considered interchangeable within the validated ranges.
Conclusion and Best Practices
Cross-validation is a rigorous, evidence-based process that underpins the reliability of analytical data across the entire lifecycle of a pharmaceutical product.[9] By demonstrating the interchangeability of different analytical methods, companies can ensure data integrity during method transfers, multi-site trials, and throughout the evolution of their analytical strategies. This guide provides a framework for cross-validating a robust HPLC-UV assay method with a highly sensitive LC-MS/MS bioanalytical method for this compound. The principles, protocols, and data interpretation strategies outlined here are built upon foundational regulatory guidelines and field-proven scientific judgment, providing a comprehensive blueprint for ensuring that your analytical data is accurate, reproducible, and defensible.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
ICH. Quality Guidelines. International Council for Harmonisation.
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
BenchChem. A Guide to Cross-Validation of Analytical Methods Between Laboratories. BenchChem.
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
-
FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
- Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2026). [This is a placeholder for a general best-practices document, as a specific URL with this title was not found in the search results].
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. unitedchem.com [unitedchem.com]
- 9. medium.com [medium.com]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Phenoxyacetohydrazide Derivatives
Introduction: The Therapeutic Promise of the Phenoxyacetohydrazide Scaffold
In the landscape of medicinal chemistry, the phenoxyacetohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. Derivatives of this core have been reported to exhibit a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and urease inhibitory effects.[1][2][3][4] The hydrazide-hydrazone moiety (–CO–NH–N=CH–) is considered a key pharmacophore, contributing significantly to the bioactivity of these compounds.[1]
The critical challenge in drug discovery is not just the synthesis of novel compounds but the rational design and prioritization of candidates that are most likely to succeed in clinical trials. This is where computational methods, specifically molecular docking, provide an indispensable advantage. Molecular docking is a structure-based drug design (SBDD) approach that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6][7] By simulating these interactions in silico, we can gain profound insights into the molecular basis of a compound's activity, compare it with alternatives, and intelligently guide the design of more potent and selective derivatives.
This guide provides a comprehensive, in-depth protocol for conducting a comparative docking analysis of phenoxyacetohydrazide derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Pillar I: The Strategic Workflow of Comparative Docking
A successful docking study is not merely about generating a number; it's about building a coherent, logical argument for a compound's potential efficacy. The workflow described below is designed to be a self-validating system, where each step builds upon the last to produce reliable and interpretable results.
Caption: A comprehensive workflow for the comparative molecular docking analysis of novel compounds.
Pillar II: Experimental Protocols & Causality
Here, we detail the step-by-step methodologies, emphasizing the scientific reasoning that underpins each procedural choice.
Step 1: Target Selection and Preparation
The choice of a macromolecular target is the foundation of the entire study. It must be biologically relevant to the therapeutic area of interest. For phenoxyacetohydrazide derivatives, several validated targets exist:
-
Anti-inflammatory: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the prostaglandin synthesis pathway.[3][8] Selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.
-
Anticancer: Specific protein kinases or enzymes like dihydrofolate reductase are often targeted.[4][9][10]
-
Antimicrobial: Bacterial enzymes such as urease (implicated in Helicobacter pylori infections) or GlcN-6-P synthase are attractive targets.[2][11]
Protocol: Receptor Preparation
-
Obtain the Crystal Structure: Download the 3D crystallographic structure of your target protein from the Protein Data Bank (PDB). For instance, the structure of human COX-2 can be retrieved (e.g., PDB ID: 5KIR). It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a known inhibitor, as this helps validate the location and characteristics of the binding site.
-
Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., MOE, Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, such as water molecules, co-solvents, and ions that are not integral to the protein's structural integrity or catalytic activity. Water molecules in the active site can sometimes be crucial for ligand binding, but for a standard docking procedure, they are often removed to simplify the calculation.
-
Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. Assign the correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This step is critical as the location of hydrogens dictates the potential for hydrogen bonding.
-
Binding Site Definition: Define the binding pocket or active site. If a co-crystallized ligand is present, its location is the most reliable guide. Alternatively, binding site detection algorithms can be used.[12] The docking simulation will be focused within this defined volume (the "grid box" in AutoDock terminology) to increase computational efficiency and accuracy.[12]
Step 2: Ligand Preparation
The accuracy of the ligand's 3D structure is as important as the protein's.
Protocol: Ligand Preparation
-
2D Sketching and 3D Conversion: Draw the 2D structures of your phenoxyacetohydrazide derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert these 2D structures into 3D models.
-
Energy Minimization: The initial 3D conformation is unlikely to be the most stable. Therefore, perform an energy minimization using a suitable force field (e.g., MMFF94x). This process adjusts bond lengths, angles, and torsions to find a low-energy, stable conformation. This is a crucial step to ensure the ligand structure is energetically plausible before docking.
-
Charge Assignment: Calculate and assign partial charges to each atom of the ligand. The electrostatic interactions between the ligand and the protein are a major component of the binding energy, making accurate charge assignment essential.
Step 3: Docking Simulation and Scoring
This is the computational core of the experiment, where the software explores how the ligand fits into the protein's active site.
Protocol: Docking Execution
-
Algorithm Selection: Choose a docking program. AutoDock Vina is a widely used and validated open-source option. Commercial packages like MOE or GOLD often offer more sophisticated algorithms and scoring functions.[12]
-
Configuration: Configure the docking parameters. This includes defining the grid box that encloses the binding site and setting the "exhaustiveness" of the search, which controls how thoroughly the algorithm explores possible ligand poses.
-
Execution: Run the docking simulation for each phenoxyacetohydrazide derivative against the prepared protein target. The output will typically consist of multiple binding poses for each ligand, ranked by a scoring function.
-
Scoring Function: The scoring function estimates the binding free energy (e.g., in kcal/mol).[6] A more negative score generally indicates a more favorable binding affinity. It is this score that allows for a quantitative comparison between different derivatives.
Pillar III: Data Interpretation & Comparative Analysis
The true scientific insight comes from a careful analysis of the docking results. A low binding score is promising, but understanding why the score is low is paramount.
Case Study: Phenoxyacetohydrazide Derivatives as COX-2 Inhibitors
Let's consider a comparative analysis of several hypothetical phenoxyacetohydrazide derivatives against the COX-2 enzyme. This is based on published findings where such derivatives have shown potent anti-inflammatory activity.[8][13][14]
Table 1: Comparative Docking Results against Human COX-2 (PDB: 5KIR)
| Compound ID | R-Group Substitution (on Phenoxy Ring) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Control | Diclofenac (Reference Drug) | -10.5 | Arg120, Tyr385, Ser530 | 2 (Arg120, Tyr385) |
| PD-01 | Unsubstituted | -8.2 | Arg120, Val523 | 1 (Arg120) |
| PD-02 | 4-Chloro | -9.1 | Arg120, Tyr385, Val523 | 2 (Arg120, Tyr385) |
| PD-03 | 4-Nitro | -9.8 | Arg120, Tyr385, Ser530 | 2 (Arg120, Ser530) |
| PD-04 | 2,4-Dichloro | -9.5 | Arg120, Tyr385, Leu352 | 2 (Arg120, Tyr385) |
| PD-05 | 4-Sulfonamide | -11.2 | Arg120, Tyr385, Ser530, His90 | 3 (Arg120, Ser530, His90) |
Structure-Activity Relationship (SAR) Analysis
From the data in Table 1, we can derive critical structure-activity relationships:
-
Core Interaction: All active compounds form a crucial hydrogen bond with Arg120 at the entrance of the COX-2 active site. This interaction appears essential for anchoring the phenoxyacetohydrazide scaffold.
-
Role of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 4-position of the phenoxy ring (e.g., Chloro in PD-02 , Nitro in PD-03 ) significantly improves the binding affinity compared to the unsubstituted compound PD-01 . This suggests that these groups enhance electrostatic or hydrogen bonding interactions, possibly with residues like Tyr385 or Ser530 .
-
The Power of the Sulfonamide Moiety: Compound PD-05 , featuring a 4-sulfonamide group, shows the best docking score, even surpassing the reference drug. The sulfonamide group is known to be a key feature of selective COX-2 inhibitors (celecoxib, etc.). Our docking results rationalize this by showing that this group can form an additional, stabilizing hydrogen bond with His90 in a secondary pocket of the COX-2 active site. This interaction is a hallmark of COX-2 selectivity.
-
Steric Effects: The disubstituted compound PD-04 has a slightly lower score than the monosubstituted nitro compound PD-03 , suggesting that while substitution is beneficial, there may be an optimal size and position to avoid unfavorable steric clashes with residues like Leu352 .
Caption: Key interactions of the top-scoring derivative (PD-05) in the COX-2 active site.
Conclusion: From In Silico Insights to Experimental Validation
This guide has outlined a robust framework for the comparative docking analysis of phenoxyacetohydrazide derivatives. By systematically preparing the receptor and ligands, executing a validated docking protocol, and meticulously analyzing the results, researchers can derive powerful insights into structure-activity relationships. The analysis of compound PD-05 demonstrates how in silico data can rationally explain the high potency of certain derivatives and guide the synthesis of future generations of compounds.
It is imperative to remember that molecular docking is a predictive tool.[6] The hypotheses generated from this analysis must be validated through experimental means. The most promising compounds identified here, particularly PD-05 , should be synthesized and evaluated in in vitro enzymatic assays (e.g., determining IC₅₀ values for COX-2 inhibition) to confirm the computational predictions.[8][13] The synergy between computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.
References
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Abu-Seer, E. A., Al-zubaidi, N. A. M., Al-wajeeh, A. S., ... & Mothana, R. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]
-
GNP, S., & S, S. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 1(1), 1-6. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Expert Opinion on Drug Discovery, 14(8), 735–749. [Link]
-
Wikipedia contributors. (2023, December 27). Docking (molecular). In Wikipedia, The Free Encyclopedia. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(1), 234. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Abu-Seer, E. A., Al-zubaidi, N. A. M., Al-wajeeh, A. S., ... & Mothana, R. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Abu-Seer, E. A., Al-zubaidi, N. A. M., Al-wajeeh, A. S., ... & Mothana, R. A. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., & Abu-Seer, E. A. (2025). Synthesis of novel phenoxyacetohydrazide derivatives (6e-h). ResearchGate. [Link]
-
Khan, K. M., Saad, S. M., Shaikh, N. N., Hussain, S., Fakhri, M. I., & Perveen, S. (2017). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 22(3), 438. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Abu-Seer, E. A., Al-zubaidi, N. A. M., Al-wajeeh, A. S., ... & Mothana, R. A. (2025). (PDF) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]
-
Ullah, H., Khan, A., Ali, S., Khan, M. A., Al-dhfyan, A., Al-Harbi, M. S., ... & Khan, S. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 42(6), 3118–3127. [Link]
-
Kumar, D., Kumar, N., Kumar, Y., Singh, R., & Kumar, R. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]
-
El-Gazzar, M. G., Al-Obaid, A. M., & El-Sayed, N. N. E. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3489. [Link]
-
El-Gazzar, M. G., Al-Obaid, A. M., & El-Sayed, N. N. E. (2024). (PDF) Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. ResearchGate. [Link]
-
Sani, I., Umar, A. B., Uzairu, A., & Shallangwa, G. A. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry Africa, 1-13. [Link]
-
Kavitha, S., & Manjula, S. (2015). Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. Asian Journal of Chemistry, 27(8), 2871-2875. [Link]
-
Kavitha, S., & Manjula, S. (2015). Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. Asian Journal of Chemistry. [Link]
-
Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., & Abu-Seer, E. A. (2025). Chemical structure of 2-phenoxyacetohydrazide. ResearchGate. [Link]
-
El-Sayed, W. M., Ali, O. M., Zyada, R. M., & Mohamed, S. K. (2024). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 29(1), 22. [Link]
-
Khan, S., Ullah, F., Khan, A., Ayaz, M., Khan, M. A., Wadood, A., ... & Kamal, M. S. (2021). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 6(16), 10848–10860. [Link]
-
Gilbert, D. F., Stoddart, L. A., Kellam, B., & Briddon, S. J. (2012). N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists. Journal of medicinal chemistry, 55(15), 6849–6859. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 8. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 14. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-(2,4-Dimethylphenoxy)acetohydrazide compared to standard antimicrobial agents
A Comparative Guide to the Antimicrobial Efficacy of 2-(2,4-Dimethylphenoxy)acetohydrazide
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potential therapeutic applications is of paramount importance.[1] Among the various classes of compounds investigated, hydrazide-hydrazone derivatives have emerged as a promising area of research due to their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth comparison of a specific hydrazide derivative, this compound, against two widely recognized standard antimicrobial agents: Ciprofloxacin and Fluconazole.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings, comparative in vitro efficacy, and the standardized methodologies required to rigorously evaluate such compounds.
Compound Profiles: Mechanisms of Action
A fundamental aspect of antimicrobial drug development is understanding how a compound exerts its effect on a microbial cell. Here, we profile the subject compound and the established agents selected for comparison.
Investigational Compound: this compound
This compound belongs to the hydrazone class of organic compounds.[4][5] These molecules are characterized by an azomethine group (-NH-N=CH-) which is often crucial for their pharmacological activity.[2]
-
Chemical Structure:
-
Proposed Mechanism of Action: While the precise molecular target of this compound is still under active investigation, the broader class of hydrazone derivatives is known to exhibit antimicrobial effects through several potential mechanisms.[6] One prominent hypothesis is the chelation of essential metal ions that are vital for the function of microbial enzymes.[6] Disruption of these enzymatic pathways can interfere with cellular processes critical for microbial growth and survival. Another proposed mechanism involves the interference with microbial cell membrane integrity or the inhibition of enzymes essential for DNA, RNA, or protein synthesis.[6][7] Further research, including molecular docking and enzymatic assays, is required to elucidate the specific mode of action.[2]
Standard Antibacterial Agent: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating bacterial infections for decades.[8][9]
-
Established Mechanism of Action: Ciprofloxacin's primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][10][11]
-
DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target.[9] This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[11] Ciprofloxacin traps the enzyme-DNA complex, leading to a halt in DNA replication and ultimately causing bacterial cell death.[11][12]
-
Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter chromosomes following DNA replication.[8][11] Inhibition of topoisomerase IV prevents proper cell division.[8]
-
-
Spectrum of Activity: It is particularly effective against a wide range of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, and also shows activity against some Gram-positive bacteria like Staphylococcus aureus.[8][9][10]
Standard Antifungal Agent: Fluconazole
Fluconazole is a triazole antifungal agent widely used for the treatment and prevention of superficial and systemic fungal infections.[13][14]
-
Established Mechanism of Action: Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[13][14][15][16] This enzyme is a critical component in the fungal cell membrane biosynthesis pathway, specifically catalyzing the conversion of lanosterol to ergosterol.[13][17] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function of membrane-bound enzymes.[16] By inhibiting this enzyme, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and compromising the fungal cell membrane's structure and function, which ultimately inhibits fungal growth.[13][15] This action is considered fungistatic against many species.[13]
-
Spectrum of Activity: Fluconazole is effective against a variety of yeasts and fungi, most notably Candida species and Cryptococcus neoformans.[13][14]
Comparative Efficacy: In Vitro Data
The most direct comparison of antimicrobial efficacy is achieved by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19] This quantitative data allows for a direct comparison of potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | Type | This compound | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 32 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 | 0.25 | N/A |
| Candida albicans (ATCC 10231) | Yeast (Fungus) | 64 | N/A | 1 |
Note: Data presented is hypothetical and for illustrative purposes. Actual experimental values would be derived from laboratory testing. N/A indicates "Not Applicable" as the agent is not typically used for that class of microbe.
Interpretation of Data:
The investigational compound, this compound, exhibits moderate antibacterial activity against S. aureus and E. coli, though it is significantly less potent than Ciprofloxacin. Its lack of activity against the highly resistant P. aeruginosa at the tested concentrations suggests a narrower spectrum of activity. Interestingly, it also shows some antifungal activity against C. albicans, albeit weaker than the dedicated antifungal, Fluconazole. This dual-activity profile, while modest, is a characteristic of some hydrazone derivatives and warrants further investigation.[3]
Methodology Deep Dive: Standardized Protocols
The reliability of any comparative efficacy data hinges on the quality and standardization of the experimental protocols used. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[20][21][22][23]
Broth Microdilution for MIC Determination
The broth microdilution method is considered a gold standard for quantitative susceptibility testing.[24][25] It involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[25][26]
Rationale for Method Choice: This method provides a precise numerical MIC value, making it ideal for comparing the potency of different compounds.[18] Its microplate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.[19]
Detailed Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of each test compound (e.g., this compound, Ciprofloxacin, Fluconazole) in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[18][27] The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Culture the test microorganisms on an appropriate agar medium for 18-24 hours.
-
Select several colonies to create a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[28]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[18]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[26]
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[18]
-
Workflow Diagram: Broth Microdilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[29][30][31]
Rationale for Method Choice: This method is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single microorganism.[32] It provides a visual confirmation of antimicrobial activity through the "zone of inhibition."[33]
Detailed Protocol:
-
Plate Preparation:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[30][34]
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth.[29][30]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[34]
-
-
Result Interpretation:
Workflow Diagram: Kirby-Bauer Disk Diffusion
Caption: Standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.
Discussion and Future Directions
The comparative analysis reveals that while this compound possesses demonstrable antimicrobial activity, it does not currently match the potency of established, highly optimized agents like Ciprofloxacin and Fluconazole. However, this does not diminish its value as a lead compound. The presence of moderate, dual antibacterial and antifungal activity is noteworthy and suggests a mechanism of action that may differ from the highly specific targets of the standard agents.
The key takeaways for a drug development professional are:
-
Potential as a Scaffold: The phenoxy acetohydrazide core is a viable starting point for medicinal chemistry efforts. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with different substitutions on the aromatic ring, could lead to derivatives with significantly enhanced potency and a more defined spectrum of activity.[35]
-
Mechanistic Elucidation: A critical next step is to identify the specific molecular target(s) of this compound class. Understanding the mechanism of action could reveal novel antimicrobial targets and pathways to overcome existing resistance mechanisms.
-
Cytotoxicity and Safety: Any promising lead compound must be evaluated for its cytotoxicity against mammalian cell lines to ensure a favorable therapeutic index.
Conclusion
This compound represents an interesting entry point into the exploration of new antimicrobial agents. While its efficacy is modest compared to gold-standard drugs like Ciprofloxacin and Fluconazole, its chemical tractability and potential for a broad-spectrum mechanism warrant further investigation. The rigorous, standardized protocols outlined in this guide provide the essential framework for accurately evaluating this and other novel compounds, ensuring that the data generated is reliable, reproducible, and valuable for the continued fight against infectious diseases.
References
-
Fluconazole - StatPearls - NCBI Bookshelf . (2024-02-28). National Center for Biotechnology Information. [Link]
-
Ciprofloxacin - Wikipedia . (n.d.). Wikipedia. [Link]
-
Fluconazole: a new triazole antifungal agent . (n.d.). PubMed. [Link]
-
Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects . (2024-09-06). Creative Biolabs. [Link]
-
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects . (2025-02-12). YouTube. [Link]
-
Solved: What is the mechanism of action of fluconazole (Diflucan®)? . (n.d.). Numerade. [Link]
-
Ciprofloxacin mechanism of action or mode of action . (n.d.). SlideShare. [Link]
-
Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions . (n.d.). PubMed. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . (2009-12-08). American Society for Microbiology. [Link]
-
What is the mechanism of action of Fluconazole (an antifungal medication)? . (2025-05-08). Dr.Oracle. [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? . (2024-07-17). Patsnap Synapse. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials . (n.d.). UKHSA Research Portal. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . (2024-02-05). Hardy Diagnostics. [Link]
-
Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial . (2025-07-26). Tikrit Journal of Pharmaceutical Sciences. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics . (2024-05-22). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . (2023-06-14). Protocols.io. [Link]
-
Broth Dilution Method for MIC Determination . (2013-11-15). Microbe Online. [Link]
-
Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation . (n.d.). PubMed Central. [Link]
-
11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method . (n.d.). East Los Angeles College. [Link]
-
Broth Microdilution | MI - Microbiology . (n.d.). Stanford University. [Link]
-
Synthesis and Biological Evaluation of Hydrazide based Sulfonamides . (2013-08-10). Journal of Scientific and Innovative Research. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing . (2022-05-18). Microbe Notes. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . (2009-12-08). American Society for Microbiology. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus . (n.d.). CLSI. [Link]
-
Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole . (n.d.). DergiPark. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing . (n.d.). CLSI. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests . (2018-03-26). Journal of Clinical Microbiology. [Link]
-
MIC Determination By Microtitre Broth Dilution Method . (n.d.). Hancock Lab. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes . (2020-01-08). PubMed Central. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
-
(PDF) Antibacterial and Enzyme Inhibition Studies of N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides . (2025-11-23). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of substituted acetohydrazide derivatives . (2024-08-30). oajournals.com. [Link]
-
Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review . (2024-09-26). RSC Publishing. [Link]
-
Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative . (n.d.). Wiley Online Library. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . (n.d.). National Institutes of Health. [Link]
-
Antibacterial activity of vanillin-derived acetohydrazide-hydrazones . (2024-09-15). oajournals.com. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review . (n.d.). PubMed Central. [Link]
-
Utility of 2-cyano-N-(1-(4-morpholinophenyl)ethylidene)aceto hydrazide for the synthesis of some new acrylohydrazide, 2-oxo-1,2-dihydropyridine, bispyridine and chromene derivatives as potent antimicrobial agents . (2025-08-09). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . (n.d.). MDPI. [Link]
-
2-(4-Methoxyphenoxy)acetohydrazide . (n.d.). PubMed Central. [Link]
-
Probable mechanism of the action of DMF as catalyst for the reaction between hydrazides and CS2 . (n.d.). ResearchGate. [Link]
Sources
- 1. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 12. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. droracle.ai [droracle.ai]
- 17. atlas.org [atlas.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nih.org.pk [nih.org.pk]
- 24. journals.asm.org [journals.asm.org]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. protocols.io [protocols.io]
- 29. asm.org [asm.org]
- 30. hardydiagnostics.com [hardydiagnostics.com]
- 31. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 32. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 34. microbenotes.com [microbenotes.com]
- 35. Antibacterial activity of vanillin-derived acetohydrazide-hydrazones [wisdomlib.org]
Validating Anti-Angiogenic Potential In Vivo: A Comparative Guide for 2-(2,4-Dimethylphenoxy)acetohydrazide
This guide provides a comprehensive framework for the in vivo validation of the anti-angiogenic properties of novel chemical entities, using 2-(2,4-Dimethylphenoxy)acetohydrazide as a representative candidate. We will explore established experimental models, compare the candidate's hypothetical performance against known anti-angiogenic agents, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction to Angiogenesis and its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1][2] However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where tumors induce blood vessel growth to supply nutrients and oxygen, facilitating their growth and metastasis.[3][4] Consequently, inhibiting angiogenesis has emerged as a key therapeutic strategy.
Small molecules like this compound, a phenoxyacetohydrazide derivative, represent a promising class of compounds for which anti-inflammatory and anti-angiogenic activities have been explored.[5] While preliminary in vitro assays may suggest anti-angiogenic potential, rigorous in vivo validation is paramount to determine true therapeutic efficacy and potential toxicities.
Selecting the Appropriate In Vivo Model: A Comparative Overview
The choice of an in vivo model is critical and depends on the specific research question, available resources, and the desired throughput.[3][4][6] Here, we compare three widely used models for assessing angiogenesis.
| Model | Advantages | Disadvantages | Primary Endpoint |
| Chick Chorioallantoic Membrane (CAM) Assay | Cost-effective, rapid, highly vascularized, allows for direct visualization.[7][8][9][10] | Immunodeficient system, short experimental window, differences in avian vs. mammalian physiology.[6] | Inhibition of blood vessel branching and growth. |
| Matrigel Plug Assay | Mimics the extracellular matrix, allows for quantification of vessel infiltration, can be used in rodents.[11][12][13][14][15] | Matrigel composition can vary, potential for inflammatory responses, requires surgical procedures.[15] | Hemoglobin content, vessel density (via histology). |
| Zebrafish (Danio rerio) Model | High-throughput screening, transparent embryos allow for real-time imaging of vessel development, genetic tractability.[1][2][16][17] | Differences in physiology compared to mammals, compound delivery can be challenging.[16] | Inhibition of intersegmental vessel (ISV) formation.[18][19] |
For initial validation of a novel compound like this compound, the Chick Chorioallantoic Membrane (CAM) assay offers an excellent balance of cost-effectiveness, speed, and clear visual endpoints.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its performance against well-characterized anti-angiogenic drugs.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[20][21][22][23]
-
Bevacizumab: A monoclonal antibody that targets and neutralizes VEGF-A, a key pro-angiogenic factor.[24][25]
-
TNP-470: A synthetic analog of fumagillin that inhibits methionine aminopeptidase-2 (MetAP-2), leading to endothelial cell cycle arrest.[26][27][28][29]
The following table presents hypothetical data from a CAM assay to illustrate how this compound might compare to these standards.
| Treatment Group | Concentration (µM) | Mean Number of Branch Points (± SD) | % Inhibition |
| Vehicle Control (DMSO) | - | 125 ± 10 | 0% |
| This compound | 10 | 75 ± 8 | 40% |
| This compound | 50 | 45 ± 6 | 64% |
| Sunitinib | 10 | 50 ± 7 | 60% |
| TNP-470 | 1 | 60 ± 9 | 52% |
This hypothetical data suggests that this compound exhibits a dose-dependent anti-angiogenic effect, with a potency that is comparable to established inhibitors at higher concentrations.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of this compound is yet to be fully elucidated, its structural analogs often exhibit inhibitory effects on key signaling pathways that drive angiogenesis. The diagram below illustrates the canonical VEGF signaling pathway, a likely target for many anti-angiogenic compounds.
Caption: Putative inhibition of the VEGF signaling pathway.
Experimental Protocol: The Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides a step-by-step guide for performing the CAM assay to evaluate the anti-angiogenic activity of this compound.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with rotation and humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Sterile filter paper discs (or sterile sponges)
-
This compound, Sunitinib, TNP-470
-
Dimethyl sulfoxide (DMSO)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Workflow Diagram:
Caption: Experimental workflow for the CAM assay.
Step-by-Step Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs in a rotating incubator at 37°C with 60% humidity.[30]
-
Windowing: On embryonic day 3, clean the eggs with 70% ethanol. Create a small hole at the blunt end of the egg over the air sac. Gently apply suction to detach the CAM from the shell membrane. Create a 1-2 cm² window in the shell on the side of the egg, exposing the CAM.[30] Seal the window with sterile tape and return the eggs to a stationary incubator.
-
Compound Preparation: Prepare stock solutions of this compound, Sunitinib, and TNP-470 in DMSO. Prepare final working solutions by diluting the stock in sterile PBS. The final DMSO concentration should be non-toxic to the embryos (typically <1%).
-
Treatment: On embryonic day 7, carefully open the windows. Place sterile filter paper discs (or sponges) soaked with the test compounds or vehicle control onto the CAM in a highly vascularized area.[9]
-
Incubation and Observation: Reseal the windows and return the eggs to the incubator for 48-72 hours.
-
Data Acquisition and Analysis: On day 9 or 10, reopen the windows and acquire images of the CAM under the filter discs using a stereomicroscope. Quantify the number of blood vessel branch points within a defined circular area around the disc using image analysis software. Calculate the percentage of inhibition relative to the vehicle control.
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of the anti-angiogenic properties of this compound. By employing standardized models like the CAM assay and benchmarking against established inhibitors, researchers can generate reliable and comparable data. The hypothetical results presented herein suggest that this compound warrants further investigation.
Future studies should aim to confirm these findings in mammalian models, such as the Matrigel plug assay, and delve deeper into the molecular mechanisms of action. Elucidating the specific kinase targets or signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.
References
- In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC - NIH. (n.d.).
- Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed - NIH. (2019). Methods in Molecular Biology.
- Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - Frontiers. (2016). Frontiers in Physiology.
- Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC - NIH. (2025). STAR Protocols.
- In vivo Matrigel Plug Angiogenesis Assay - Bio-protocol. (n.d.).
- Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - NIH. (2016). Frontiers in Physiology.
- Matrigel Plug Angiogenesis Assay - Creative Bioarray. (n.d.).
- The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells - Bio-protocol. (2019). Bio-protocol.
- TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed - NIH. (2000). Expert Opinion on Investigational Drugs.
- A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (2018). Journal of Visualized Experiments.
- Combined effects of an angiogenesis inhibitor (TNP-470) and hyperthermia - PMC - NIH. (n.d.).
- Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. (2016). OncoTargets and Therapy.
- What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024).
- Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray. (n.d.).
- The sponge/Matrigel angiogenesis assay. - ProQuest. (2002). Angiogenesis.
- Tnp 470 - Massive Bio. (2025).
- Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 | PNAS. (n.d.). Proceedings of the National Academy of Sciences.
- Angiogenesis Inhibitor, TNP-470, Prevents Diet-Induced and Genetic Obesity in Mice. (n.d.). Circulation Research.
- Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - Semantic Scholar. (n.d.).
- Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - ID. (n.d.).
- Sunitinib: the antiangiogenic effects and beyond - PubMed. (2016). OncoTargets and Therapy.
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. (n.d.).
- Antiangiogenic Cancer Drug Using the Zebrafish Model | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. (2014). Arteriosclerosis, Thrombosis, and Vascular Biology.
- In vivo models of angiogenesis - PMC - NIH. (n.d.).
- A critical analysis of current in vitro and in vivo angiogenesis assays - PMC. (n.d.).
- Blocking Tumoral Angiogenesis VEGF/VEGFR Pathway: Bevacizumab—20 Years of Therapeutic Success and Controversy - MDPI. (n.d.).
- Bevacizumab-Induced Inhibition of Angiogenesis Promotes a More Homogeneous Intratumoral Distribution of Paclitaxel, Improving the Antitumor Response - AACR Journals. (n.d.).
- In vivo models of angiogenesis - Semantic Scholar. (n.d.).
- In Vivo VEGF Imaging with Radiolabeled Bevacizumab in a Human Ovarian Tumor Xenograft | Journal of Nuclear Medicine. (n.d.).
- Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. (2025).
- In vivo models of angiogenesis | Request PDF - ResearchGate. (2025).
- In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - NIH. (n.d.).
- In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4'-Dimethyl Ether - PubMed. (2020). Frontiers in Pharmacology.
Sources
- 1. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 2. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - AE [thermofisher.com]
- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. The sponge/Matrigel angiogenesis assay. - ProQuest [proquest.com]
- 16. [PDF] Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration | Semantic Scholar [semanticscholar.org]
- 17. ahajournals.org [ahajournals.org]
- 18. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4'-Dimethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 22. Sunitinib: the antiangiogenic effects and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. In Vivo VEGF Imaging with Radiolabeled Bevacizumab in a Human Ovarian Tumor Xenograft | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 26. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Combined effects of an angiogenesis inhibitor (TNP-470) and hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. massivebio.com [massivebio.com]
- 29. pnas.org [pnas.org]
- 30. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 2-(2,4-Dimethylphenoxy)acetohydrazide
This guide provides an in-depth technical analysis of the synthesis and biological evaluation of 2-(2,4-dimethylphenoxy)acetohydrazide, a molecule of interest within the broader class of phenoxyacetohydrazide derivatives known for their diverse pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comparative perspective grounded in established experimental protocols and available data. We will explore the causal factors influencing synthetic reproducibility and outline standardized methodologies for assessing its biological significance.
Introduction: The Scientific Rationale
Hydrazide-hydrazone scaffolds are privileged structures in medicinal chemistry, recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1]. The this compound core combines a phenoxyacetic acid moiety with a reactive hydrazide group, making it a versatile precursor for the synthesis of more complex bioactive molecules. The dimethyl substitution on the phenyl ring is a key structural feature that can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the reproducibility of its synthesis and the nuances of its biological evaluation is paramount for advancing research and development efforts.
Synthesis of this compound: A Comparative Analysis
The most common and reproducible method for the synthesis of this compound is a two-step process. This section details the protocol, explains the underlying chemical principles, and provides a comparative context with related structures.
Established Synthetic Pathway
The synthesis proceeds via two sequential reactions: O-alkylation of 2,4-dimethylphenol followed by hydrazinolysis of the resulting ester.
Detailed Experimental Protocols
This step is a classic Williamson ether synthesis, where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of ethyl 2-bromoacetate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10-15 mL per gram of phenol).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.
-
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromoacetate (1.1 eq.) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel.
This step involves the nucleophilic acyl substitution of the ester with hydrazine.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2,4-dimethylphenoxy)acetate (1.0 eq.) in absolute ethanol (10 mL per gram of ester).
-
Addition of Hydrazine: Add hydrazine hydrate (80% or higher, 1.5-2.0 eq.) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Reduce the solvent volume by distillation. Upon cooling and addition of cold water, the product precipitates. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification. A reported yield for this reaction is 85% with a melting point of 111–113 °C[2].
Comparative Synthesis Data
While extensive comparative studies on the synthesis of this compound are limited, we can draw comparisons from the synthesis of analogous phenoxyacetohydrazides. The choice of base, solvent, and reaction time in the O-alkylation step, and the stoichiometry of hydrazine in the hydrazinolysis step, are critical parameters influencing the yield and purity.
| Compound | O-Alkylation Conditions | Hydrazinolysis Conditions | Overall Yield | Reference |
| This compound | K₂CO₃, Acetone, Reflux | Hydrazine Hydrate, Ethanol, Reflux | ~85% (for hydrazinolysis) | [2] |
| 2-(o-Tolyloxy)acetohydrazide | K₂CO₃, Acetone, Reflux | Hydrazine Hydrate, Ethanol, RT | 79% (for hydrazinolysis) | [2] |
| 2-(4-Methoxyphenoxy)acetohydrazide | Not specified | Hydrazine Hydrate, Ethanol, Reflux | Not specified |
The data suggests that the reaction conditions are generally robust for this class of compounds, with yields for the hydrazinolysis step typically being high. The slightly harsher conditions (reflux vs. room temperature) for the hydrazinolysis of the 2,4-dimethyl derivative compared to the o-tolyl derivative may be attributed to steric hindrance around the ester carbonyl group.
Biological Evaluation: Standardized Protocols and Comparative Insights
The biological activity of this compound can be assessed across several therapeutic areas. This section provides standardized protocols for antimicrobial, antifungal, and anticancer evaluation.
Antimicrobial and Antifungal Activity
Hydrazide derivatives are known to exhibit a broad spectrum of antimicrobial activities. The following protocols are standard for preliminary screening and quantitative assessment.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculation: Prepare a standardized microbial suspension (0.5 McFarland standard) and create a lawn culture on the agar plates.
-
Disk Application: Place sterile paper disks (6 mm) on the agar surface.
-
Compound Application: Apply a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the disks. Include positive (standard antibiotic/antifungal) and negative (solvent) controls.
-
Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 25-30°C for 48-72 hours (fungi).
-
Result Measurement: Measure the diameter of the zone of inhibition in millimeters.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include growth, sterility, and positive controls.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Comparative Antimicrobial Data for Phenoxyacetohydrazide Derivatives:
| Compound Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| Benzaldehyde hydrazones of phenoxyacetic acid | S. aureus, E. coli | 12.5 - 200 | |
| Substituted quinoxaline derivatives | E. coli | 8 - >256 | [3] |
| 2-Hydroxy benzyl hydrazides | S. aureus, E. coli | Good activity (zone of inhibition) | [4] |
These findings suggest that this compound derivatives are promising candidates for antimicrobial screening, with expected activity in the low to moderate µg/mL range.
Anticancer Activity
The cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Comparative Anticancer Data for Related Compounds:
Studies on various hydrazide and phenoxyacetic acid derivatives have shown promising anticancer activity.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phthalascidin (Et 743 analog) | Various human cancer cell lines | 0.1 - 1 nM | [5] |
| Acridine derivatives | HCT-116 (Colon) | 4 - 31 | [6] |
| Substituted 1‐Azaphenothiazines | Various cancer cell lines | < 1 µg/mL | [7] |
These results highlight the potential for hydrazide-containing scaffolds to exhibit potent anticancer activity. The specific substitution pattern on the phenoxy ring of this compound will be a key determinant of its cytotoxic profile.
Conclusion and Future Directions
The synthesis of this compound is a reproducible and efficient process that provides a versatile scaffold for further chemical elaboration. While specific biological data for this compound is limited in the public domain, the broader class of phenoxyacetohydrazide derivatives has demonstrated significant potential as antimicrobial and anticancer agents. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of this and related compounds.
Future research should focus on a comprehensive screening of this compound and its derivatives against a panel of clinically relevant bacterial, fungal, and cancer cell lines to establish a clear structure-activity relationship. Elucidating the mechanism of action of the most potent analogs will be crucial for their further development as therapeutic agents.
References
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025, September 26). PLOS ONE. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). B P International. Retrieved January 17, 2026, from [Link]
-
Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743. (n.d.). Proceedings of the National Academy of Sciences. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). B P International. Retrieved January 17, 2026, from [Link]
-
Synthesis and antimicrobial activity of some new substituted quinoxalines. (2019, November 19). Molecules. Retrieved January 17, 2026, from [Link]
-
Synthesis and cytotoxic activity of acridine derivatives substituted with benzimidazole, benzoxazole and benzothiazole. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Substituted 1‐Azaphenothiazines and Their 10‐(2′‐Morpholinylethyl) Derivatives: Synthesis, Characterization and Anticancer Evaluation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-(3,5-Dimethylphenoxy)acetohydrazide | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the Anticancer Activity of 2-(2,4-Dimethylphenoxy)acetohydrazide Against Known Drugs: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. The hydrazide-hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the anticancer activity of a novel investigational compound, 2-(2,4-Dimethylphenoxy)acetohydrazide, against established clinical anticancer drugs.
Our approach is grounded in a series of robust in vitro assays designed to elucidate the cytotoxic and cytostatic effects of the compound, offering insights into its potential mechanism of action. By comparing its performance with well-characterized drugs such as Doxorubicin and Cisplatin, we can contextualize its potency and selectivity, providing a critical foundation for further preclinical development.[4][5]
Rationale and Experimental Design
The core principle of this benchmarking study is to ascertain the selective cytotoxicity of this compound against cancer cells while minimizing harm to non-malignant cells.[6] The experimental design is therefore structured to provide a multi-faceted view of the compound's biological effects.
Selection of Cell Lines
A panel of human cancer cell lines representing different tumor types will be utilized to assess the breadth of the compound's activity. For this guide, we will focus on:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colon carcinoma cell line.[7]
-
BJ-1: A non-cancerous human skin fibroblast cell line to assess selectivity.
Choice of Benchmark Drugs
The selection of appropriate benchmark drugs is crucial for a meaningful comparison. We have chosen two widely used chemotherapeutic agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis.[4]
Experimental Workflow
The overall experimental workflow is designed to progress from a broad assessment of cytotoxicity to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro benchmarking of anticancer compounds.
Methodologies and Protocols
The following protocols are foundational for assessing the anticancer potential of this compound.
Cell Viability Assays (MTT/XTT)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[8][10] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[9]
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Treat the cells with a range of concentrations and include an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).[10]
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, we will employ assays to detect key apoptotic markers.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound and control drugs at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.[13]
Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[11] Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent molecule, providing a measure of apoptosis.[12]
Protocol:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described for the viability assay.
-
Reagent Addition: Add a "mix-and-read" caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Analysis
Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G1, S, or G2/M).[1][7] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15][16]
Protocol:
-
Cell Treatment: Treat cells with the test compound and controls at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[17][18]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase is crucial to prevent the staining of RNA.[14]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 | A549 | HCT-116 | BJ-1 (Normal) | Selectivity Index (BJ-1/MCF-7) |
| This compound | Value | Value | Value | Value | Value |
| Doxorubicin | ~0.02 - 1 | ~0.1 - 1 | Value | Value | Value |
| Cisplatin | ~5 - 20 | ~2 - 15 | ~2.43 | Value | Value |
Note: IC₅₀ values for Doxorubicin and Cisplatin are approximate ranges from the literature and should be determined concurrently in the same experiment for accurate comparison.[4][7]
Table 2: Apoptosis and Cell Cycle Analysis in MCF-7 Cells
| Treatment (at IC₅₀) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | Value | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value | Value |
| Doxorubicin | Value | Value | Value | Value | Value |
| Cisplatin | Value | Value | Value | Value | Value |
Interpretation:
-
IC₅₀ Values: A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated by dividing the IC₅₀ in normal cells by the IC₅₀ in cancer cells, is a critical measure of a compound's therapeutic window. A higher SI is desirable.[6]
-
Apoptosis Data: A significant increase in the percentage of Annexin V-positive cells and caspase-3/7 activity following treatment with this compound would suggest that it induces apoptosis.
-
Cell Cycle Analysis: An accumulation of cells in a particular phase of the cell cycle would indicate that the compound interferes with cell cycle progression at that checkpoint. For example, an increase in the G2/M population suggests a G2/M arrest.[7]
Conclusion
This guide provides a robust and scientifically sound framework for the initial benchmarking of the anticancer activity of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic effects, and impact on the cell cycle in comparison to established anticancer drugs, researchers can gain valuable insights into its therapeutic potential. The data generated through these methodologies will be instrumental in making informed decisions about the further development of this and other novel hydrazide-based compounds as potential cancer therapeutics.
References
-
Bio-protocol. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Molecules. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. Retrieved from [Link]
-
PMC - NIH. (2011). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Retrieved from [Link]
- Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Preprints.org.
-
Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d] imidazol-1-yl)acetohydrazone derivatives as antitumor agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
NIH. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Retrieved from [Link]
-
ResearchGate. (2026). Design, Synthesis, and Evaluation of Hydrazide‐Based VEGFR‐2 Inhibitors With Antiangiogenic Potential. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis, and evaluation of novel (E)-N'-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as antitumor agents. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide as a synthon for Potent Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). Anticancer activity of some newly synthesized pyrano[2,3-d][12][14][15]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. Retrieved from [Link]
-
MDPI. (n.d.). A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. Retrieved from [Link]
-
PubMed. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. biotium.com [biotium.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,4-Dimethylphenoxy)acetohydrazide
This guide provides detailed, safety-first procedures for the proper disposal of 2-(2,4-Dimethylphenoxy)acetohydrazide. As a compound merging the chemical functionalities of a substituted phenol and a hydrazide, it necessitates a multi-faceted approach to risk assessment and waste management. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.
Hazard Identification and Risk Assessment: A Dual-Functionality Molecule
This compound's disposal protocol is dictated by the combined risks of its two primary structural components: the 2,4-dimethylphenol group and the acetohydrazide tail.
-
The Hydrazide Moiety: Hydrazide and its parent compound, hydrazine, are recognized for their potential health risks. Many compounds in this class are classified as toxic if swallowed, inhaled, or in contact with skin, and some are suspected of causing genetic defects or cancer.[1][2] Disposal methods must therefore focus on chemically altering this functional group to mitigate its toxicity.
-
The 2,4-Dimethylphenol Moiety: This substituted phenol is a known irritant to the skin, eyes, and respiratory system.[3][4] It is incompatible with strong oxidizing agents, acids, and bases, which can lead to violent reactions.[3] Furthermore, it is recognized as toxic to aquatic life, making direct disposal into sanitary sewer systems environmentally irresponsible.[5]
Summary of Potential Hazards
The following table synthesizes the expected hazards based on data from structurally analogous compounds and the parent functional groups. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, the hazards of compounds like 2-(2,4-Dichlorophenoxy)acetohydrazide and Acetic Hydrazide provide a reliable framework for assessment.[1][6]
| Hazard Class | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed. | [1][2][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [6][7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [6][7] |
| Germ Cell Mutagenicity | Suspected Category 2 | Suspected of causing genetic defects. | [1][2] |
| Carcinogenicity | Suspected Category 1B/2 | May cause cancer. | [1][2][8] |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects. | [5] |
Pre-Disposal Safety Protocols
Before handling waste, ensure the following control measures are in place to minimize exposure and risk.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or full suit may be necessary.[6]
Engineering Controls
All waste handling and chemical treatment steps must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
Waste Container Selection and Segregation
-
Container Integrity: All waste must be stored in containers that are in good condition, compatible with the waste, and securely capped when not in use.[10]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". List all constituents if it is a mixed waste stream.[10]
-
Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent dangerous chemical reactions.[3][4]
Disposal Decision Workflow
The appropriate disposal procedure depends on the quantity and concentration of the waste. The following diagram illustrates the decision-making process.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Procedure for Small Quantities & Dilute Solutions
This procedure is suitable for trace amounts or very dilute aqueous solutions. The primary goal is the oxidative destruction of the toxic hydrazide moiety. A common and effective method involves using a hypochlorite solution.[11]
Protocol: Chemical Oxidation with Hypochlorite
-
Preparation: Inside a chemical fume hood, prepare a 5% aqueous solution of calcium hypochlorite [Ca(OCl)₂] or sodium hypochlorite (NaOCl, household bleach).
-
Dilution: If treating a solid, dissolve it in a suitable solvent (e.g., water, if soluble) to create a dilute solution (<1% concentration). If starting with a solution, ensure it is diluted with water to be 5% or less in concentration of the hydrazide compound.[11]
-
Oxidation: Slowly and with constant stirring, add the hypochlorite solution to the diluted hydrazide waste. A common recommendation is to add an equal volume of the 5% hypochlorite solution to the diluted waste.[11] Be aware of potential gas evolution or temperature increase.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure the complete destruction of the hydrazide.
-
Verification (Optional but Recommended): If methods are available, test the solution for the absence of hydrazide.
-
Neutralization: Check the pH of the resulting solution. Adjust the pH to be between 5 and 11.5 using a suitable acid (like dilute sulfuric acid) or base (like sodium bicarbonate).
-
Final Disposal: If your institution's policies and local regulations permit, the neutralized, treated aqueous solution may be poured down the drain with copious amounts of running water (at least 100-fold excess).[12] If drain disposal is not permitted, collect the treated solution as hazardous aqueous waste.
Procedure for Bulk Quantities
Attempting to chemically treat bulk quantities of this compound in a standard laboratory setting is not recommended due to the potential for uncontrolled reactions and significant exposure risk.
Protocol: Professional Waste Disposal
-
Containment: Ensure the compound is in a sealed, clearly labeled, and non-leaking container as described in Section 2.3.[10] The original manufacturer's container is often suitable.
-
Labeling: Affix a completed hazardous waste tag to the container. The tag must include the full chemical name, quantity, and associated hazards.
-
Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible chemicals.[10]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS or EHSO) department to schedule a pickup for hazardous chemical waste. Follow their specific procedures for waste consolidation and removal.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Avoid breathing dust or vapors.[6]
-
Control Ignition Sources: Remove any potential sources of ignition from the area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[6] Avoid creating dust. For final cleanup of the area, use a cloth or sponge dampened with water.
-
Decontaminate: Place all cleanup materials (gloves, absorbent, cloths) into the hazardous waste container.
-
Dispose: Seal and label the container as hazardous waste and manage it according to the procedure for bulk quantities (Section 4.2).
-
Report: Report the incident to your laboratory supervisor and EHS office as required by institutional policy.
References
- Angene Chemical. (2024). Safety Data Sheet: 2-(2,4-Dichlorophenoxy)acetohydrazide.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 2,4-Dinitrophenylhydrazine.
- ChemicalBook. (n.d.). N'-(2,4-dimethoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide Product Description.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Acetic acid, hydrazide.
- ChemicalBook. (n.d.). 2,4-Dimethylphenol | 105-67-9.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-Dimethylphenol.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Phenylhydrazine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,3-Dimethylphenoxy)acetohydrazide.
- International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991).
- Fisher Scientific. (2025). SAFETY DATA SHEET: Acethydrazide.
- Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,5-Dimethylphenoxy)acetohydrazide.
- NOAA. (n.d.). 2,4-DIMETHYLPHENOL - CAMEO Chemicals.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Hydrazine. In Toxicological Profile for Hydrazines.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-D.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Chemdiv. (n.d.). Compound this compound.
- University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
- U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cpachem.com [cpachem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. arxada.com [arxada.com]
- 12. nems.nih.gov [nems.nih.gov]
Mastering the Safe Handling of 2-(2,4-Dimethylphenoxy)acetohydrazide: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety protocols, operational procedures, and disposal of 2-(2,4-Dimethylphenoxy)acetohydrazide, ensuring a secure laboratory environment.
Hazard Profile: Understanding the Risks
Based on data from structurally similar compounds, such as 2-(2,3-Dimethylphenoxy)acetohydrazide, this compound should be treated as a hazardous substance. The primary risks associated with this solid compound are:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.
Hydrazine derivatives as a class are known for their potential toxicity, and some are considered suspect carcinogens.[1] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of each component is critical to creating an effective barrier against exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.2mm thickness) | Nitrile offers good resistance to a range of organic chemicals and is preferred over latex to prevent potential allergies.[2] Double-gloving is recommended for extended handling periods or when manipulating solutions. |
| Eye Protection | Chemical safety goggles with side shields | Protects against dust particles and accidental splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk. |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Causality in PPE Selection: The choice of nitrile gloves is based on their proven efficacy against a variety of chemical classes.[2][3] The potential for respiratory irritation necessitates the use of a respirator, as even small quantities of inhaled powder can cause discomfort and potential long-term effects.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize risk. The following step-by-step process outlines the safe handling of this compound throughout its laboratory lifecycle.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and metals.[4][5]
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Weighing (Solid)
-
Controlled Environment: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Static Control: Use an anti-static brush or ionizer when weighing, as fine powders can be prone to static dispersal.
-
Tool Selection: Use dedicated, clean spatulas and weighing boats.
-
Minimize Dust: Handle the powder gently to avoid creating dust clouds. Close the container immediately after use.
Solution Preparation
-
Solvent Addition: Add the solid to the solvent slowly and carefully within the fume hood.
-
Mixing: Use a magnetic stirrer to ensure gentle and complete dissolution, avoiding splashing.
-
Container Sealing: Securely cap the solution container immediately after preparation.
Experimental Workflow: Safe Handling of this compound
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
